Tert-butyl piperidine-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFRGIAACOBTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655072 | |
| Record name | tert-Butyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892493-65-1 | |
| Record name | tert-Butyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-4-carboxylic acid tert-butyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Tert-butyl piperidine-4-carboxylate hydrochloride: Properties, Synthesis, and Strategic Use
Abstract
Tert-butyl piperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a piperidine core, a strategically positioned ester, and a labile hydrochloride salt, makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its core chemical properties, outlines a validated synthetic protocol, and explores its reactivity with a focus on strategic applications in drug development. The content herein is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and methodologies.
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of drug discovery, the piperidine ring is a privileged scaffold, appearing in a vast number of approved therapeutic agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors. This compound emerges as a critical starting material for introducing this scaffold.
The compound consists of two key functional components whose reactivity must be understood and controlled:
-
A Secondary Amine: Presented as a hydrochloride salt, this amine is the primary site for synthetic elaboration, allowing for the introduction of diverse substituents.
-
A Tert-butyl Ester: This sterically hindered ester serves as a robust protecting group for the carboxylic acid, preventing unwanted side reactions while being amenable to selective cleavage under specific conditions.
This dual functionality allows for orthogonal chemical strategies, making it a favored intermediate in the construction of complex molecular architectures. Its role extends from the synthesis of kinase inhibitors to CNS-acting agents, highlighting its broad utility.[1][2]
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties is foundational to its effective use in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which can be oily and more susceptible to degradation.
Physicochemical Data
The essential properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | tert-butyl piperidine-4-carboxylate;hydrochloride | [3] |
| CAS Number | 892493-65-1 | [3] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [3] |
| Molecular Weight | 221.72 g/mol | [3] |
| Appearance | White to yellow solid | |
| Solubility | Soluble in water and some organic solvents | [1] |
| Storage Temperature | Refrigerator (2-8 °C) |
Safety and Handling
As with any chemical reagent, adherence to strict safety protocols is paramount. The compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity / Irritant | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH315: Causes skin irritation[4]H319: Causes serious eye irritation[4]H332: Harmful if inhaledH335: May cause respiratory irritation[4] |
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.[1]
-
Wear protective gloves, safety goggles, and a lab coat.[1][5]
-
Avoid formation of dust and aerosols.[5]
-
In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[5]
Synthesis and Workflow Rationale
The preparation of this compound is typically achieved from its N-Boc protected precursor, which itself can be synthesized via several routes. A common and reliable method involves the catalytic hydrogenation of the corresponding N-benzyl protected piperidine. The final step is a simple but critical salt formation.
Synthetic Workflow Diagram
The following diagram illustrates a validated, high-yield pathway for the synthesis of the free base, tert-butyl piperidine-4-carboxylate, which is then converted to the target hydrochloride salt.
Caption: Synthetic pathway from N-benzyl precursor to the final HCl salt.
Detailed Experimental Protocol: Salt Formation
This protocol describes the conversion of the free base amine to its hydrochloride salt. This step is crucial for improving the compound's stability, crystallinity, and ease of handling for long-term storage and subsequent reactions.
Materials:
-
tert-Butyl piperidine-4-carboxylate (free base, 1.0 eq)
-
Anhydrous Diethyl Ether (or Dioxane)
-
2.0 M Solution of HCl in Diethyl Ether (1.1 eq)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the tert-butyl piperidine-4-carboxylate (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere. The volume of solvent should be sufficient to ensure complete dissolution.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acid-base reaction and promote controlled precipitation of the salt, leading to a more crystalline and easily filterable product.
-
Acid Addition: Add the 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A slight excess of HCl ensures complete conversion to the salt. The formation of a white precipitate should be observed immediately.
-
Stirring & Maturation: Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. This "maturation" period ensures the reaction goes to completion and allows for the growth of larger crystals.
-
Isolation: Collect the white solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting white solid under high vacuum to a constant weight.
Self-Validation: The success of the protocol is confirmed by the formation of a white, crystalline solid with a sharp melting point. Further characterization by ¹H NMR will show a characteristic downfield shift and broadening of the N-H proton signal.
Chemical Reactivity: A Tale of Two Moieties
The synthetic utility of this compound lies in the differential reactivity of its two main functional groups. The secondary amine (as the free base) is nucleophilic, while the tert-butyl ester is electrophilic at the carbonyl carbon but is sterically protected and generally unreactive under basic or neutral conditions.
Reactions at the Piperidine Nitrogen
Before reaction, the hydrochloride salt must be neutralized, typically in situ using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the nucleophilic free secondary amine. This unmasked amine is the workhorse for building molecular complexity.
Common Transformations:
-
N-Alkylation: Reaction with alkyl halides or tosylates to introduce alkyl chains.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
-
Buchwald-Hartwig/Ullmann Coupling: Palladium- or Copper-catalyzed cross-coupling with aryl halides to form N-aryl piperidines.
Strategic Deprotection of the Tert-butyl Ester
The tert-butyl ester is highly stable to basic, nucleophilic, and reductive conditions, which makes it an excellent orthogonal protecting group. Its removal is almost exclusively performed under acidic conditions.
Deprotection Protocol:
-
Reagents: Trifluoroacetic acid (TFA) is the most common reagent. A 10-50% solution in a chlorinated solvent like dichloromethane (DCM) is typical. Alternatively, strong mineral acids like HCl (e.g., 4M in dioxane) can be used.
-
Mechanism: The reaction proceeds via protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged by the counter-ion or solvent.
Caption: Deprotection of the tert-butyl ester to reveal the carboxylic acid.
Applications in Drug Discovery
The true value of this compound is demonstrated by its incorporation into a multitude of drug candidates. The piperidine-4-carboxylate core serves as a rigid scaffold to orient pharmacophoric elements in three-dimensional space for optimal target engagement.
For instance, derivatives are key intermediates in the synthesis of:
-
Kinase Inhibitors: The piperidine ring can act as a solvent-exposed hinge-binding motif.
-
GPCR Ligands: The scaffold is frequently used to position substituents that interact with transmembrane helices of G-protein coupled receptors.
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Antiviral and Antibacterial Agents: The structural motif is used to mimic natural substrates or to present functional groups for covalent modification of enzyme active sites.
The compound serves as a foundational piece in constructing molecules like those investigated for oncology, neuroscience, and infectious diseases.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its robust physicochemical properties, well-defined reactivity, and straightforward synthesis make it an indispensable building block. By understanding the causality behind its handling, synthesis, and reaction protocols, researchers can leverage this versatile scaffold to accelerate the discovery and development of novel therapeutics, translating molecular design into tangible clinical candidates.
References
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ChemBK. (2024). This compound. Retrieved from [Link]
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Tert-butyl Piperidine-4-carboxylate Hydrochloride: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of tert-butyl piperidine-4-carboxylate hydrochloride, a pivotal building block in modern medicinal chemistry. Its piperidine core is a prevalent scaffold in numerous active pharmaceutical ingredients (APIs), making reliable synthetic routes and thorough characterization essential for drug discovery and development.[1] This document offers an in-depth exploration of the most robust and widely employed synthetic methodology—catalytic hydrogenation of a pyridine precursor. Furthermore, it establishes a comprehensive protocol for the structural and purity verification of the final compound using a suite of analytical techniques, including NMR, IR, and mass spectrometry. The causality behind experimental choices is explained, providing field-proven insights for researchers and process chemists.
Introduction: Significance and Application
This compound is a versatile bifunctional molecule. It features a secondary amine within a piperidine ring, which is protonated to form a stable hydrochloride salt, and a sterically hindered tert-butyl ester. This unique combination of functional groups makes it an invaluable intermediate in the synthesis of complex molecular architectures.[1]
The primary utility of this compound lies in its role as a precursor in pharmaceutical development.[2] The piperidine moiety is a common structural motif in drugs targeting the central nervous system (CNS), among other therapeutic areas. The tert-butyl ester serves as a stable protecting group for the carboxylic acid, allowing for selective modification at the nitrogen atom before a potential final-step deprotection to reveal the acid functionality.[1] Its hydrochloride salt form enhances stability, crystallinity, and ease of handling compared to the free base, which often presents as an oil.[3][4]
This guide is designed to provide senior laboratory personnel with a reliable framework for both the synthesis and the rigorous quality control of this critical chemical intermediate.
Synthesis Methodologies
While several synthetic avenues exist, the most efficient and scalable method for preparing this compound is the catalytic hydrogenation of its aromatic precursor, tert-butyl pyridine-4-carboxylate.
This pathway is favored due to its high yield, operational simplicity, and the ready availability of the starting material. The core of this process is the reduction of the stable aromatic pyridine ring to a saturated piperidine ring.
Principle of the Reaction: Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bonds of the pyridine ring in the presence of a metal catalyst. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are the industry standard for this transformation. They provide a high surface area upon which the pyridine substrate and dissolved hydrogen gas can adsorb and react, effectively lowering the activation energy for the reduction.
Reaction Scheme:
-
Step 1: Hydrogenation
-
tert-butyl pyridine-4-carboxylate is reduced using H₂ gas and a Pd/C catalyst to yield tert-butyl piperidine-4-carboxylate.
-
-
Step 2: Salt Formation
-
The resulting free base is treated with hydrochloric acid (HCl) to precipitate the stable hydrochloride salt.[2]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of tert-butyl piperidine-4-carboxylate HCl.
Detailed Experimental Protocol:
-
Reactor Preparation: A suitable hydrogenation vessel is charged with wet Degussa-type 10% Palladium on carbon (Pd/C) catalyst under a nitrogen atmosphere. Ethyl acetate (EtOAc) is added as the solvent.[5]
-
Scientist's Insight: Using a wet catalyst is a critical safety measure to prevent the dry, finely powdered Pd/C from becoming pyrophoric upon exposure to air. EtOAc is an excellent solvent choice due to its ability to dissolve the starting material and its relatively low boiling point, which facilitates removal after the reaction.
-
-
Inerting: The vessel is sealed and purged through several nitrogen/vacuum cycles to remove all oxygen. Oxygen can poison the catalyst and create an explosive atmosphere in the presence of hydrogen.
-
Reactant Addition: A solution of tert-butyl pyridine-4-carboxylate in EtOAc is added to the reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 psi) and stirred vigorously overnight at room temperature.
-
Scientist's Insight: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace into the liquid phase and to maintain the catalyst in suspension, maximizing the reactive surface area. The reaction is typically exothermic and may require initial cooling.
-
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting material.
-
Catalyst Removal: Upon completion, the reaction mixture is carefully depressurized and purged with nitrogen. The heterogeneous catalyst is removed by filtration through a pad of Celite®.
-
Scientist's Insight: Filtering through Celite prevents the fine palladium particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition and handled as hazardous waste.
-
-
Isolation of Free Base: The filtrate is concentrated under reduced pressure (rotary evaporation) to yield the crude tert-butyl piperidine-4-carboxylate as an oil.[5]
-
Hydrochloride Salt Formation: The crude oil is dissolved in a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). A solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) is added dropwise with stirring.
-
Product Isolation: The hydrochloride salt precipitates as a white solid. The solid is collected by vacuum filtration, washed with cold ether to remove any non-salt impurities, and dried under vacuum to yield the final product.
Characterization and Quality Control
Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system for quality control.
Characterization Logic Diagram
Caption: Relationship between analytical methods and data interpretation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the molecular structure. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
-
Expected Signals (in DMSO-d₆): The spectrum should show characteristic peaks for the piperidine ring protons, which are often complex due to overlapping signals, and a distinct singlet for the nine equivalent protons of the tert-butyl group.[5]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Absorptions: A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O (ester) stretch. A broad absorption in the range of 2500-3000 cm⁻¹ corresponds to the N-H stretch of the secondary ammonium salt (R₂NH₂⁺).
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis is typically performed on the free base.
-
Expected Ion: The spectrum should show a prominent peak for the protonated molecule [M+H]⁺, where M is the molecular weight of the free base (C₁₀H₁₉NO₂), which is 185.26 g/mol .[3] The expected m/z would be approximately 186.15.
-
| Parameter | Description | Expected Result |
| Appearance | Visual inspection of the final product. | White to off-white crystalline solid.[6] |
| Molecular Formula | Chemical formula of the hydrochloride salt. | C₁₀H₂₀ClNO₂ |
| Molecular Weight | Calculated molecular weight of the salt. | 221.72 g/mol .[4] |
| ¹H NMR | Chemical shifts (δ) in ppm. | Singlet at ~1.4 ppm (9H, -C(CH₃)₃); Multiplets at ~1.6-2.0 ppm and ~2.8-3.2 ppm (9H, piperidine ring protons). |
| IR Spectroscopy | Key absorption frequencies (cm⁻¹). | ~1730 (C=O stretch); ~2700 (broad, N-H⁺ stretch). |
| Mass Spec (ESI-MS) | m/z of the protonated free base [M+H]⁺. | 186.15 |
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Conclusion
This compound is a cornerstone intermediate for pharmaceutical research and development. The synthetic route via catalytic hydrogenation of the corresponding pyridine derivative offers a reliable, scalable, and high-yielding process suitable for both academic and industrial settings. Adherence to the detailed characterization protocols outlined in this guide, including NMR, IR, and MS analyses, ensures the procurement of a high-purity, structurally-verified compound. This rigorous approach to synthesis and quality control is fundamental to achieving reproducible results in the complex, multi-step synthetic campaigns characteristic of modern drug discovery.
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The Silent Scaffold: A Technical Guide to the Biological Significance of Tert-butyl Piperidine-4-carboxylate Hydrochloride in Drug Discovery
Abstract
Tert-butyl piperidine-4-carboxylate hydrochloride is a foundational building block in modern medicinal chemistry. While not possessing a direct biological mechanism of action itself, its rigid piperidine core and versatile chemical handles have enabled the synthesis of a diverse array of potent and selective therapeutic agents. This in-depth technical guide explores the profound impact of this scaffold on drug discovery by dissecting the mechanisms of action of key derivatives. We will delve into the structure-activity relationships and biological targets of compounds synthesized from this crucial intermediate, including T-type calcium channel blockers, calpain inhibitors, and dopamine reuptake inhibitors. This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the inherent properties of the tert-butyl piperidine-4-carboxylate scaffold are leveraged to achieve specific pharmacological outcomes.
Introduction: The Unseen Influence of a Core Moiety
In the landscape of drug discovery, the final, biologically active molecule often takes center stage. However, the journey to that molecule is paved with critical intermediates, the unsung heroes that provide the structural framework for therapeutic innovation. This compound is one such pivotal entity. Its piperidine ring, a common motif in many natural alkaloids and synthetic drugs, offers a three-dimensional structure that can be strategically decorated to interact with specific biological targets. The tert-butyl ester and the hydrochloride salt provide stability and facilitate synthetic manipulations, making it an ideal starting point for the construction of complex molecular architectures.
This guide will illuminate the "mechanism of action" of this compound not through its own biological activity, but through the lens of the powerful therapeutic agents it helps create. We will explore how modifications to this core scaffold dictate the resulting compound's interaction with distinct biological systems, leading to a range of pharmacological effects.
The Piperidine Scaffold in Biologically Active Molecules
The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties and to present substituents in a well-defined spatial orientation for optimal target engagement. The this compound provides a versatile platform for accessing a wide range of piperidine-based therapeutics.
Synthesis of a Key Intermediate: Vandetanib
A prime example of the utility of piperidine derivatives is in the synthesis of the anticancer drug Vandetanib, a tyrosine kinase inhibitor. A key intermediate in its synthesis is tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[1][2][3] This intermediate is synthesized from piperidin-4-ylmethanol through a three-step process involving acylation, sulfonation, and substitution.[1][2] The piperidine moiety in Vandetanib is crucial for its overall conformation and interaction with the kinase domain.
Mechanism of Action of Key Derivatives
The true biological significance of this compound is revealed through the diverse mechanisms of action of its derivatives. By strategically modifying the core scaffold, medicinal chemists can target a variety of proteins and pathways implicated in disease.
T-Type Calcium Channel Blockers
Mechanism of Action: T-type calcium channels are low-voltage-activated channels that play a role in neuronal excitability and pacemaker activity.[4][5] Derivatives of tert-butyl piperidine-4-carboxylate have been developed as potent T-type calcium channel blockers. These compounds physically obstruct the channel pore, preventing the influx of calcium ions into the cell. This reduction in calcium influx can dampen neuronal hyperexcitability, making these compounds promising candidates for the treatment of epilepsy and neuropathic pain.
Signaling Pathway of T-Type Calcium Channel Blockade
Caption: Blockade of T-type calcium channels by piperidine derivatives.
Experimental Protocol: Fluorescence-Based Assay for T-Type Calcium Channel Blockers
This protocol outlines a common method for screening and characterizing T-type calcium channel inhibitors using a fluorescence-based assay.[6][7]
Objective: To measure the inhibition of T-type calcium channel activity by test compounds.
Materials:
-
HEK293 cells stably expressing a human T-type calcium channel subtype (e.g., CaV3.2).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Black-walled, clear-bottom 96-well microplates.
-
Fluo-4 AM (calcium-sensitive fluorescent dye).
-
Gramicidin (pore-forming peptide).
-
Depolarizing solution (high KCl concentration).
-
Test compounds (piperidine derivatives).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the HEK293 cells into the 96-well microplates and culture until they form a confluent monolayer.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with Fluo-4 AM to load the calcium indicator into the cells.
-
Membrane Potential Clamping: Treat the cells with gramicidin to clamp the membrane potential at a negative value, which ensures that the T-type calcium channels are in a resting, activatable state.
-
Compound Incubation: Add serial dilutions of the test compounds to the wells and incubate to allow for binding to the channels.
-
Assay Execution: Use the FLIPR to record baseline fluorescence. Then, add the depolarizing solution to all wells to activate the T-type calcium channels.
-
Data Acquisition: Record the change in fluorescence over time. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of calcium influx.
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.
| Compound Class | Representative IC50 Values | Reference |
| Piperazinylalkylisoxazole derivatives | 1.02 µM | [4] |
| 3,4-Dihydroquinazoline analogues | 0.26 µM | [5] |
Calpain Inhibitors
Mechanism of Action: Calpains are a family of calcium-dependent cysteine proteases.[8] Overactivation of calpains is implicated in various pathological conditions, including neurodegenerative diseases and ischemic injury, where they contribute to cellular damage by cleaving a wide range of substrates. Piperidine carboxamide derivatives have been developed as potent and selective calpain inhibitors.[9] These compounds typically feature a "warhead" that covalently or non-covalently interacts with the active site cysteine residue of calpain, thereby blocking its proteolytic activity.
Workflow for Screening Calpain Inhibitors
Caption: A typical workflow for identifying calpain inhibitors.
Experimental Protocol: Fluorogenic Calpain Activity Assay
This protocol describes a common in vitro assay to determine the inhibitory potency of compounds against calpain.[10]
Objective: To measure the IC50 values of piperidine derivatives as calpain inhibitors.
Materials:
-
Purified calpain enzyme (e.g., µ-calpain or m-calpain).
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).
-
Assay buffer (containing calcium).
-
Test compounds (piperidine derivatives).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Compound Incubation: Add the purified calpain enzyme to the wells of the microplate, followed by the addition of the test compounds. Incubate for a defined period to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by calpain releases a fluorescent molecule.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percent inhibition of calpain activity against the compound concentration.
| Compound Class | Representative Ki Values | Selectivity over Cathepsin B | Reference |
| Piperidine carboxamides | 9 nM and 30 nM | >100-fold | [9] |
| Chromone carboxamides | 0.24 µM (IC50) | High | [8] |
| 4-Quinolinone 2-carboxamides | 0.71 µM (IC50) | Not specified | [11] |
Dopamine Reuptake Inhibitors and D4 Receptor Antagonists
Mechanism of Action: The piperidine scaffold is a key feature in many compounds that target the dopaminergic system. Dopamine reuptake inhibitors (DRIs) block the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine. This mechanism is relevant for the treatment of conditions like ADHD and depression.[12] 4-Benzylpiperidine carboxamides, which can be synthesized from tert-butyl piperidine-4-carboxylate, have been identified as potent DRIs.[13]
Furthermore, derivatives of the piperidine scaffold have been developed as selective antagonists for the dopamine D4 receptor.[14][15] D4 receptor antagonists are being investigated for their potential in treating psychosis and other neurological disorders. The piperidine ring in these molecules correctly orients the necessary pharmacophoric elements to achieve high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.
Logical Relationship of Dopaminergic Modulation
Caption: The piperidine scaffold gives rise to distinct dopaminergic modulators.
Experimental Protocol: Dopamine Transporter Uptake Inhibition Assay
This protocol describes a common cell-based assay to measure the potency of compounds in inhibiting dopamine reuptake.[16][17][18][19]
Objective: To determine the IC50 values of piperidine derivatives as dopamine reuptake inhibitors.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Culture medium.
-
96-well microplates.
-
Radiolabeled dopamine (e.g., [3H]dopamine) or a fluorescent dopamine analog.
-
Test compounds (piperidine derivatives).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the hDAT-expressing HEK293 cells into 96-well plates.
-
Compound Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compounds.
-
Uptake Initiation: Add the radiolabeled or fluorescent dopamine to initiate uptake into the cells.
-
Uptake Termination: After a specific incubation time, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of accumulated dopamine using a scintillation counter (for radiolabeled dopamine) or a fluorescence plate reader (for fluorescent analogs).
-
Data Analysis: Calculate the percent inhibition of dopamine uptake for each compound concentration and determine the IC50 value.
| Compound Series | Target | Representative Ki or IC50 Values | Reference |
| 4-Benzylpiperidine carboxamides | DAT | Varies with substitutions | [13] |
| 4,4-Difluoropiperidine ethers | D4 Receptor | 0.3 nM (Ki) | [14] |
Conclusion: The Power of a Privileged Scaffold
This compound, while unassuming on its own, is a testament to the power of a well-designed chemical scaffold in drug discovery. Its inherent structural features and synthetic accessibility have made it an invaluable tool for medicinal chemists. The diverse mechanisms of action of its derivatives, from ion channel modulation to enzyme inhibition and receptor antagonism, highlight the remarkable versatility of the piperidine core. As drug discovery continues to evolve, the strategic use of such privileged scaffolds will remain a cornerstone of developing novel and effective therapies for a wide range of human diseases. This guide has demonstrated that the true "mechanism of action" of this compound lies in its ability to unlock a multitude of therapeutic possibilities.
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Jung, H. K., Doddareddy, M. R., Cha, J. H., Rhim, H., Cho, Y. S., Koh, H. Y., Jung, B. Y., & Pae, A. N. (2004). Synthesis and biological evaluation of novel T-type Ca2+ channel blockers. Bioorganic & medicinal chemistry, 12(15), 3965–3970. [Link]
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Saha, K., Sambo, F., Burnside, C., Hsieh, C. H., Gnegy, M. E., & Le, A. N. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 649. [Link]
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Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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Perez-Reyes, E., Van Deusen, A. L., & Vitko, I. (2009). Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs. NIH. [Link]
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Saha, K., Sambo, F., Burnside, C., Hsieh, C. H., Gnegy, M. E., & Le, A. N. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
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Saha, K., Sambo, F., Burnside, C., Hsieh, C. H., Gnegy, M. E., & Le, A. N. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]
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Jung, H. K., Doddareddy, M. R., Cha, J. H., Rhim, H., Cho, Y. S., Koh, H. Y., Jung, B. Y., & Pae, A. N. (2004). Synthesis and biological evaluation of novel T-type Ca2+ channel blockers. PubMed. [Link]
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Kim, M. S., Chung, Y. M., Kim, Y. S., Lee, J. P., & Kim, D. J. (2007). Synthesis and biological evaluation of novel T-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 17(2), 471–475. [Link]
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Nam, D. H., Lee, K. S., Kim, S. H., Kim, S. M., Jung, S. Y., Chung, S. H., Kim, H. J., Kim, N. D., Jin, C., & Lee, Y. S. (2008). Design and synthesis of 4-quinolinone 2-carboxamides as calpain inhibitors. Bioorganic & medicinal chemistry letters, 18(1), 205–209. [Link]
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Tsujinaka, T., Kajiwara, Y., Kambayashi, J., Sakon, M., Higuchi, N., Tanaka, T., & Mori, T. (1988). Synthesis of a new cell penetrating calpain inhibitor (calpeptin). Biochemical and biophysical research communications, 153(3), 1201–1208. [Link]
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Lee, Y. S., et al. (2005). Synthesis and biological evaluation of chromone carboxamides as calpain inhibitors. ResearchGate. [Link]
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Ho, D. M., Salafia, M. A., St. Germain, C., & Zhang, Y. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
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Bream, R. N., et al. (2010). T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. PubMed. [Link]
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Ho, D. M., Salafia, M. A., St. Germain, C., Zhang, Y., & Zhang, Y. (2020). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
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Paudel, K. R., et al. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. [Link]
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An In-Depth Technical Guide to the Solubility of Tert-butyl Piperidine-4-carboxylate Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl piperidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility in various organic solvents, offers a predictive framework for solubility behavior, and provides a detailed, robust experimental protocol for accurate solubility determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this critical compound.
Introduction: The Significance of Solubility in Pharmaceutical Development
This compound is a heterocyclic compound widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a polar piperidine ring, a hydrochloride salt, and a non-polar tert-butyl ester group, imparts a unique solubility profile that is critical to its application. Understanding and controlling the solubility of this intermediate is paramount for:
-
Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates and maximizing product yield.
-
Purification and Crystallization: The selection of appropriate solvents and anti-solvents, based on differential solubility, is fundamental to the purification of the compound to the high standards required for pharmaceutical use.
-
Formulation and Bioavailability: For APIs derived from this intermediate, their ultimate solubility in physiological media, which can be modeled and predicted from their behavior in organic solvents, directly impacts their bioavailability.
This guide will provide the foundational knowledge and practical tools necessary to navigate the complexities of working with this compound in a laboratory and process development setting.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2] this compound is a salt, appearing as a white to off-white or slightly yellow solid.[3][4] Its structure dictates its solubility behavior:
-
Ionic Character: As a hydrochloride salt, the molecule exists in an ionized form, with a positively charged piperidinium ion and a chloride anion. This ionic nature strongly favors interactions with polar solvents capable of solvating these ions.
-
Hydrogen Bonding: The secondary amine within the piperidine ring is protonated, creating a strong hydrogen bond donor (N-H+). This feature allows for significant interaction with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond acceptors (e.g., acetone, ethyl acetate).
-
Polarity: The presence of the ester carbonyl group (C=O) further contributes to the overall polarity of the molecule.
-
Non-Polar Character: The tert-butyl group is a bulky, non-polar moiety that will have favorable interactions with non-polar solvents.
The interplay of these features results in a nuanced solubility profile, where the compound is not strictly soluble in only highly polar or non-polar solvents.
Predicted Solubility Profile in Common Organic Solvents
While precise quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative prediction can be made based on its chemical structure and the properties of analogous compounds like piperidine and other amine hydrochlorides.[5][6] The following table summarizes the expected solubility in a range of common organic solvents at ambient temperature.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Polar Protic | Methanol | 5.1 | High | The hydroxyl group can engage in hydrogen bonding with the N-H+ group and solvate the chloride ion. The small alkyl chain has minimal non-polar character. |
| Ethanol | 4.3 | Moderate to High | Similar to methanol, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol. | |
| Isopropanol | 3.9 | Moderate | The bulkier alkyl group compared to ethanol will further decrease solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar solvent with a strong hydrogen bond acceptor (sulfoxide group) that can effectively solvate the cation. |
| Acetonitrile | 5.8 | Low to Moderate | A polar solvent, but a weaker hydrogen bond acceptor than DMSO. | |
| Acetone | 5.1 | Low to Moderate | The carbonyl group is a hydrogen bond acceptor, but the overall polarity is less than DMSO. | |
| Dichloromethane (DCM) | 3.1 | Low | Moderately polar, but lacks strong hydrogen bonding capabilities. May show some solubility due to dipole-dipole interactions. | |
| Ethyl Acetate | 4.4 | Low | The ester group offers some polarity and hydrogen bond accepting capability, but the overall non-polar character is significant. | |
| Non-Polar | Toluene | 2.4 | Very Low / Insoluble | Lacks the polarity and hydrogen bonding ability to effectively solvate the ionic compound. |
| Hexane | 0.1 | Very Low / Insoluble | A non-polar alkane that cannot overcome the lattice energy of the salt. |
Causality Behind Predictions: The high lattice energy of the crystalline salt must be overcome by strong solute-solvent interactions for dissolution to occur. Polar protic solvents are predicted to be most effective due to their ability to form strong hydrogen bonds and solvate the individual ions. Highly polar aprotic solvents like DMSO are also effective due to their strong dipole moments and ability to act as hydrogen bond acceptors. Non-polar solvents lack these capabilities and are therefore poor solvents for this salt.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, an experimental determination is essential. The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[4][7][8][9]
Principle of the Shake-Flask Method
The principle of this method is to create a saturated solution of the compound in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer separation, centrifuge the vials.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A pre-established calibration curve is required for this step.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
Self-Validating System and Best Practices
To ensure the trustworthiness of the results, the following should be considered:
-
Equilibrium Time: Perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.
-
Purity of Materials: Use high-purity compound and analytical grade solvents to avoid erroneous results.
-
Replicates: Perform each solubility determination in triplicate to assess the reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 30). Factors Affecting Solubility. Retrieved from [Link]
-
Solubility of Things. (n.d.). Solubility of Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
Sources
- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. downloads.regulations.gov [downloads.regulations.gov]
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A Deep Dive into the Spectroscopic Signature of Tert-Butyl Piperidine-4-Carboxylate Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a key building block in the synthesis of a multitude of pharmaceutical compounds, a thorough understanding of the structural and analytical characteristics of tert-butyl piperidine-4-carboxylate hydrochloride is paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the spectroscopic data integral to the identification, purity assessment, and quality control of this crucial intermediate. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the expertise to confidently interpret and leverage this information in their drug discovery and development endeavors.
The Structural Landscape: Unveiling the Molecule
This compound (C₁₀H₂₀ClNO₂) is the hydrochloride salt of the tert-butyl ester of piperidine-4-carboxylic acid. The presence of the bulky tert-butyl protecting group on the carboxylic acid and the protonated piperidine nitrogen dictates its chemical reactivity and solubility, making it a versatile synthon in medicinal chemistry.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals the distinct proton environments within the molecule. The protonation of the piperidine nitrogen leads to a downfield shift of the adjacent protons and the appearance of a broad signal for the N-H protons.
Table 1: ¹H NMR Spectroscopic Data of Tert-Butyl Piperidine-4-Carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.0 (broad) | s | 2H | N⁺H₂ |
| ~3.2 | m | 2H | Piperidine H₂ₑ, H₆ₑ |
| ~2.8 | m | 2H | Piperidine H₂ₐ, H₆ₐ |
| ~2.5 | m | 1H | Piperidine H₄ |
| ~1.9 | m | 2H | Piperidine H₃ₑ, H₅ₑ |
| ~1.7 | m | 2H | Piperidine H₃ₐ, H₅ₐ |
| 1.41 | s | 9H | -C(CH₃)₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The free base, tert-butyl piperidine-4-carboxylate, shows characteristic shifts in DMSO-d6 at δ 2.88 (dt, 2H), 2.44 (td, 2H), 2.23 (tt, 1H), 1.69-1.64 (m, 2H), and 1.41-1.33 (m, 11H, which includes the tert-butyl protons)[1]. The hydrochloride salt will exhibit downfield shifts for the piperidine protons due to the electron-withdrawing effect of the protonated nitrogen.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (ester) |
| ~80 | -C (CH₃)₃ |
| ~43 | Piperidine C₂, C₆ |
| ~40 | Piperidine C₄ |
| ~28 | -C(C H₃)₃ |
| ~27 | Piperidine C₃, C₅ |
Note: These are predicted chemical shifts. Actual values can vary based on experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of a deuterated solvent.
-
Instrument Setup: Use a spectrometer with a carbon probe.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
A larger number of scans is necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, process the data and reference it to the solvent signal.
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within its structure.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-2500 (broad) | Strong | N⁺-H stretching of the ammonium salt |
| ~2950 | Medium-Strong | C-H stretching (aliphatic) |
| ~1730 | Strong | C=O stretching of the ester |
| ~1250, ~1150 | Strong | C-O stretching of the ester |
Experimental Protocol for FTIR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) is a suitable technique.
The expected molecular ion for the free base (C₁₀H₁₉NO₂) is at m/z 185.14. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 186.15.
Key Fragmentation Pathways:
A prominent fragmentation pathway involves the loss of the tert-butyl group (57 Da) from the molecular ion, leading to a significant peak at m/z 129.10. Another common fragmentation is the loss of the entire tert-butoxycarbonyl group.
Figure 3: Proposed mass spectrometry fragmentation of the parent molecule.
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the calculated values to confirm the structure.
Conclusion: A Foundation of Quality
The spectroscopic data presented in this guide provides a comprehensive analytical fingerprint for this compound. A thorough understanding and application of these techniques are fundamental to ensuring the identity, purity, and quality of this vital pharmaceutical intermediate. By integrating these analytical methodologies into their workflows, researchers and drug development professionals can build a solid foundation for the successful advancement of their scientific endeavors.
References
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PubChem. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. [Link]
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discovery and history of Tert-butyl piperidine-4-carboxylate hydrochloride
An In-Depth Technical Guide to Tert-butyl piperidine-4-carboxylate hydrochloride: Its Genesis, Synthesis, and Application
Introduction: A Cornerstone Building Block in Modern Drug Discovery
This compound is a heterocyclic organic compound of significant interest in the pharmaceutical and chemical synthesis industries. At its core, it is a derivative of piperidine-4-carboxylic acid (isonipecotic acid) where the carboxylic acid is protected as a tert-butyl ester and the piperidine nitrogen is protonated as a hydrochloride salt. This specific combination of features makes it an exceptionally valuable and versatile building block in the synthesis of complex molecular architectures.[1][2]
The molecule's utility stems from three key structural attributes:
-
The Piperidine Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.
-
The Tert-butyl Ester: This bulky ester group serves as a robust protecting group for the carboxylic acid. It is stable under a wide range of reaction conditions, yet can be selectively removed under acidic conditions, allowing chemists to perform modifications on the piperidine nitrogen without interference.[2][3]
-
The Hydrochloride Salt: The formation of a hydrochloride salt enhances the compound's stability, crystallinity, and handling characteristics. It is typically a colorless or slightly yellow solid with improved solubility in water and some organic solvents compared to its free-base form.[4]
This guide provides a comprehensive overview of the history, synthesis, properties, and applications of this pivotal chemical intermediate for professionals in research and drug development.
Historical Context and the Evolution of a Synthetic Staple
The "discovery" of this compound is not attributable to a single breakthrough moment but rather represents a logical step in the evolution of modern synthetic chemistry, particularly in the domain of peptide and heterocyclic synthesis. Its history is intertwined with the development of protecting group strategies.
In the mid-20th century, as chemists began to synthesize increasingly complex molecules, the need for "orthogonal" protecting groups became paramount. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a crucial requirement for multi-step syntheses. The tert-butoxycarbonyl (Boc) group, introduced for amine protection, and the corresponding tert-butyl ester for carboxylic acids, became cornerstones of this strategy due to their unique acid lability.
The application of this strategy to piperidine-4-carboxylic acid was a natural progression. Researchers required a piperidine scaffold where the nitrogen and the carboxylic acid could be functionalized independently. By protecting the carboxylic acid as a tert-butyl ester, the piperidine nitrogen could be subjected to various reactions (e.g., alkylation, acylation) before the final, acid-mediated deprotection of the ester to reveal the carboxylic acid for subsequent amide bond formation or other transformations.[3] This approach provided a reliable and high-yield pathway to complex 4-substituted piperidines, which were previously difficult to access.
Synthetic Methodologies: Pathways to a Key Intermediate
Several synthetic routes have been developed to produce this compound. The choice of route often depends on the starting materials, scale, and desired purity.
Route 1: N-Protection Followed by Esterification
This common and logical pathway involves first protecting the piperidine nitrogen, typically with a Boc group, to prevent side reactions during the esterification step.
Diagram: N-Protection and Esterification Pathway.
Causality: This route is favored for its clean reactions and well-defined intermediates. Protecting the nitrogen with a Boc group (which is later removed) ensures that the subsequent esterification of the carboxylic acid proceeds without the amine competing as a nucleophile.[5] The final step involves selective deprotection of the nitrogen, which is readily achieved without cleaving the more robust tert-butyl ester, followed by salt formation.
Route 2: Direct Esterification and Salt Formation
A more direct approach involves the esterification of the unprotected piperidine-4-carboxylic acid, followed by the formation of the hydrochloride salt.
Diagram: Direct Esterification Pathway.
Causality: This method is more atom-economical but can be challenging. It requires forcing conditions, such as using isobutylene gas with a strong acid catalyst, to form the sterically hindered tert-butyl ester. The free secondary amine can complicate the reaction, but once the free base ester is formed and isolated, it is cleanly converted to the final product by treatment with hydrochloric acid.[4]
Physicochemical and Spectroscopic Data
Accurate characterization is critical for the use of any chemical intermediate. The properties of this compound are well-documented.
| Property | Value | Source |
| IUPAC Name | tert-butyl piperidine-4-carboxylate;hydrochloride | [6] |
| CAS Number | 892493-65-1 | [6][7] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [6][8] |
| Molecular Weight | 221.72 g/mol | [6][8] |
| Appearance | White to yellow solid | [4][7] |
| Solubility | Soluble in water | [4] |
| Storage | Refrigerator, under inert atmosphere | [7] |
| SMILES | CC(C)(C)OC(=O)C1CCNCC1.Cl | [6] |
| InChI Key | VLFRGIAACOBTLR-UHFFFAOYSA-N | [6][7] |
Detailed Experimental Protocol
The following protocol describes a representative synthesis based on the protection-esterification-deprotection sequence, a robust and scalable method.
Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Setup: To a stirred suspension of piperidine-4-carboxylic acid (1 eq.) in dichloromethane (DCM, ~5 mL per gram) at 0 °C, add triethylamine (Et₃N, 2.5 eq.).[5]
-
Reaction: Slowly add a solution of Di-tert-butyl dicarbonate (Boc anhydride, 1.5 eq.) in DCM.
-
Incubation: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Wash the reaction mixture sequentially with 1M KHSO₄ and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid, which is often used without further purification.
Esterification to form 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate
This protocol shows methyl ester formation for simplicity; tert-butyl ester formation would require different reagents.
-
Setup: Suspend the N-Boc protected acid (1 eq.) in a mixture of acetonitrile and methanol at 0 °C.[5]
-
Reaction: Carefully add trimethylsilyldiazomethane (2.0 M in hexanes, 2 eq.) dropwise.
-
Incubation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the diester.
Selective N-Boc Deprotection and Salt Formation
-
Setup: Dissolve the purified diester (or analogous tert-butyl ester) in DCM.
-
Reaction: Add trifluoroacetic acid (TFA) and stir at room temperature until the N-Boc group is cleaved.
-
Isolation: Neutralize the reaction mixture and extract the free base (tert-butyl piperidine-4-carboxylate).
-
Salt Formation: Dissolve the isolated free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl (e.g., 2M in diethyl ether) until precipitation is complete.
-
Final Product: Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain this compound as a solid.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its application as a versatile intermediate for creating novel therapeutics.[2] Its structure allows for the systematic and controlled elaboration of the piperidine core.
Diagram: General Synthetic Workflow.
This workflow highlights the compound's utility. The piperidine nitrogen is first functionalized, and then the tert-butyl ester is removed to reveal the carboxylic acid. This acid is then perfectly positioned for amide coupling reactions, a cornerstone of drug synthesis. This strategy has been employed in the development of a wide range of compounds, including:
-
Beta-Lactamase Inhibitors: This intermediate is used in the synthesis of novel diazabicyclooctane-based beta-lactamase inhibitors, which are critical for combating antibiotic resistance.[9]
-
Opioid Receptor Modulators: The 4-anilidopiperidine core, found in potent analgesics like fentanyl and carfentanil, is often constructed using precursors derived from protected piperidine-4-carboxylic acid derivatives.[3][10][11] The ability to use the tert-butyl ester provides a high-yield route to the carboxylic acid precursors needed for these molecules.[3]
-
Enzyme Inhibitors and Receptor Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and various enzymes. This starting material provides a reliable entry point for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is more than just a chemical; it is an enabler of pharmaceutical innovation.[1] Its development was a direct result of the need for sophisticated tools in organic synthesis. By providing a stable, yet readily manipulated piperidine scaffold, it has streamlined the synthesis of complex drug candidates and continues to be an indispensable resource for medicinal chemists aiming to address unmet medical needs. Its history is a testament to the power of fundamental synthetic principles, like protecting group chemistry, to accelerate the discovery of new medicines.
References
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- 2. nbinno.com [nbinno.com]
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- 4. chembk.com [chembk.com]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride | C10H20ClNO2 | CID 42614227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 892493-65-1 [sigmaaldrich.com]
- 8. CAS#:892493-65-1 | 4-Piperidine carboxylic acid t-butyl ester hydrochloride | Chemsrc [chemsrc.com]
- 9. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 10. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Tert-butyl Piperidine-4-carboxylate Hydrochloride: A Linchpin in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect of Novel Therapeutics
In the intricate world of medicinal chemistry, the final therapeutic agent often takes the spotlight, leaving the foundational building blocks in the shadows. Yet, it is these very molecules that dictate the feasibility, efficiency, and ultimate success of a synthetic route. Tert-butyl piperidine-4-carboxylate hydrochloride is one such pivotal architect. Its strategic combination of a piperidine core—a prevalent scaffold in numerous pharmaceuticals—and orthogonally protected functional groups makes it an invaluable asset in the synthesis of complex molecular entities.[1][2][3] This guide provides a deep dive into the chemistry of this versatile building block, offering not just protocols, but the underlying principles that govern its reactivity and application.
Core Characteristics: Understanding the Foundation
This compound is a white to off-white crystalline solid.[4] Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. The true synthetic utility of this compound lies in its bifunctional nature: a secondary amine nucleophile and a sterically hindered tert-butyl ester.
| Property | Value | Source |
| Molecular Formula | C10H20ClNO2 | [5] |
| Molecular Weight | 221.73 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Storage | 2-8°C, under inert gas | [4] |
| Key Functional Groups | Secondary amine (as hydrochloride), tert-butyl ester | N/A |
The piperidine ring is a key structural motif in a wide range of biologically active compounds, recognized for its ability to enhance the bioavailability of drug candidates.[6] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, while the secondary amine is readily available for a variety of crucial bond-forming reactions.[1]
The Synthetic Playbook: Key Transformations and Mechanistic Insights
The hydrochloride salt must first be neutralized, typically with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free secondary amine for subsequent reactions. This initial deprotonation is a critical first step in most synthetic protocols involving this building block.
N-Acylation: Forging Amide Bonds
The formation of an amide bond by N-acylation is a cornerstone of pharmaceutical synthesis.[7] The free amine of tert-butyl piperidine-4-carboxylate readily reacts with acylating agents such as acid chlorides or activated carboxylic acids.
Expert Insight: The choice of base is critical. While inorganic bases can be used, organic bases like triethylamine are often preferred as they also act as a scavenger for the HCl byproduct generated when using acid chlorides, driving the reaction to completion.[8]
Generalized Protocol for N-Acylation with an Acid Chloride:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) and stir for 15-30 minutes at room temperature.
-
Cool the mixture to 0°C.
-
Slowly add a solution of the desired acid chloride (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove the hydrochloride salt and excess base.
-
Purify the product by column chromatography.
Sources
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- 2. benchchem.com [benchchem.com]
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- 5. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride | C10H20ClNO2 | CID 42614227 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to Tert-butyl piperidine-4-carboxylate hydrochloride: A Cornerstone Building Block in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
Tert-butyl piperidine-4-carboxylate hydrochloride is a heterocyclic organic compound that has emerged as a critical building block for researchers, scientists, and professionals in drug development. Its molecular architecture, featuring a piperidine core, is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of clinically approved drugs and bioactive molecules.[1][2] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the creation of novel therapeutics.
At its core, the utility of this molecule lies in the strategic combination of two key functional groups attached to the piperidine ring. The piperidine ring itself is a versatile and favorable structure in drug design as it can enhance druggability, improve pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion), and often leads to reduced toxicity.[1] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified.[3] This ester can be selectively removed under acidic conditions, a feature that is paramount in multi-step organic synthesis.[3][4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it easier to handle and use in various reaction conditions.[5]
This guide will delve into the technical specifics of this compound, providing field-proven insights into its synthesis, characterization, and application, thereby empowering researchers to leverage this valuable synthon in their drug discovery endeavors.
Core Compound Identification
-
IUPAC Name: tert-butyl piperidine-4-carboxylate;hydrochloride[6]
-
CAS Number: 892493-65-1[7]
-
Molecular Formula: C₁₀H₂₀ClNO₂[6]
-
Molecular Weight: 221.72 g/mol [6]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in experimental design. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Appearance | White to yellow solid | [7] |
| Solubility | Soluble in water and some organic solvents. | [5] |
| Storage Temperature | Refrigerator | [7] |
| Purity (Typical) | ≥95% | [7] |
| InChI Key | VLFRGIAACOBTLR-UHFFFAOYSA-N | [7] |
Spectroscopic Characterization:
While specific spectra for the hydrochloride salt are best obtained from the supplier's Certificate of Analysis, the following are characteristic shifts for the core structure based on similar compounds and the free base:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm, and a prominent singlet for the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm. The N-H proton of the piperidinium ion will appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum will display signals for the piperidine ring carbons, the carbonyl carbon of the ester (around 175 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).[8]
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that showcases fundamental organic chemistry principles. A common and efficient route begins with a pyridine precursor, which is first hydrogenated to form the saturated piperidine ring. The secondary amine of the piperidine is then protected, and the carboxylic acid is esterified. Finally, the hydrochloride salt is formed.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a representative synthesis based on established chemical transformations for similar molecules.
Step 1: Synthesis of Piperidine-4-carboxylic acid (Isonipecotic acid)
This step involves the catalytic hydrogenation of pyridine-4-carboxylic acid.
-
Diagram of the Workflow:
Workflow for the hydrogenation of pyridine-4-carboxylic acid. -
Methodology:
-
To a high-pressure hydrogenation vessel, add pyridine-4-carboxylic acid and a suitable solvent such as glacial acetic acid.
-
Add a catalytic amount of a hydrogenation catalyst, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C).
-
Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to the required pressure.
-
Heat the reaction mixture with vigorous stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling and venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine-4-carboxylic acid.
-
Step 2: Synthesis of tert-Butyl piperidine-4-carboxylate
This step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and esterification of the carboxylic acid. These can sometimes be achieved in a single pot or in a stepwise manner. A common method for esterification is the reaction with isobutylene in the presence of a strong acid catalyst.
-
Diagram of the Workflow:
Workflow for Boc-protection and esterification. -
Methodology:
-
Suspend piperidine-4-carboxylic acid in a suitable solvent like dichloromethane.
-
Add a base, such as triethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O) to protect the nitrogen atom.
-
After the protection is complete, cool the reaction mixture and add a catalytic amount of a strong acid like sulfuric acid.
-
Bubble isobutylene gas through the solution or add liquid isobutylene.
-
Allow the reaction to proceed at room temperature until the esterification is complete.
-
Quench the reaction with a mild base, such as sodium bicarbonate solution, and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tert-butyl piperidine-4-carboxylate, which can be purified by column chromatography.[2]
-
Step 3: Formation of the Hydrochloride Salt
This final step involves the reaction of the free base with hydrochloric acid.
-
Diagram of the Workflow:
Workflow for hydrochloride salt formation. -
Methodology:
-
Dissolve the purified tert-butyl piperidine-4-carboxylate in a suitable anhydrous solvent, such as diethyl ether or 1,4-dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold anhydrous solvent, and dry under vacuum to obtain this compound.[5]
-
Applications in Drug Discovery and Development
The strategic importance of this compound lies in its utility as a versatile intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).
Role as a Key Intermediate for Kinase Inhibitors
Many small molecule kinase inhibitors, a significant class of anti-cancer drugs, incorporate a piperidine moiety.[9] this compound serves as a crucial starting material for introducing this scaffold. For instance, it is a key intermediate in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used to treat certain types of non-small cell lung cancer.[10] It is also implicated in synthetic routes towards Vandetanib, an inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase, used in the treatment of medullary thyroid cancer.[11][12]
-
Logical Relationship Diagram:
Role as a building block in API synthesis.
Quality Control and Analytical Methods
Ensuring the purity and identity of starting materials is a cornerstone of scientific integrity in drug development. A combination of chromatographic and spectroscopic techniques is employed for the quality control of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile), often with an acidic modifier such as formic acid. Detection can be achieved using a UV detector if there are any chromophoric impurities, or more universally with a charged aerosol detector (CAD) or a mass spectrometer (MS).
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the identity of the compound by providing its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule and to identify any impurities.
-
Purity Requirement: For use in further synthesis, a purity of ≥95% is generally required.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: Recommended precautionary measures include: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER/doctor).[7]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool in the quest for new medicines. Its well-defined structure, the strategic utility of its protecting group, and the privileged nature of its piperidine core make it an invaluable asset for medicinal chemists. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe application in the laboratory. As the landscape of drug discovery continues to evolve, the demand for such versatile and reliable building blocks will undoubtedly grow, solidifying the importance of this compound in the synthesis of the next generation of therapeutics.
References
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
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Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
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Supporting Information. Macmillan Group - Princeton University. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). NIH. [Link]
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Supporting Information. Royal Society of Chemistry. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. [Link]
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Quality Control by HPLC-MS. (2020). EUbOPEN. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]
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Supporting Information. Synlett. [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). Atlantis Press. [Link]
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[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). ResearchGate. [Link]
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Supporting Information. Royal Society of Chemistry. [Link]
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Supporting Information. Nature. [Link]
-
Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. PubChem. [Link]
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Tert-butyl Piperidine-4-carboxylate. PubChem. [Link]
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Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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Process for the preparation of kinase inhibitors and intermediates thereof. PubChem. [Link]
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The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. [Link]
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Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC - PubMed Central. [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
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This compound. ChemBK. [Link]hydrochloride)
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Methodological & Application
Application Notes & Protocols: The Synthetic Utility of Tert-butyl piperidine-4-carboxylate hydrochloride in Modern Drug Discovery
Abstract
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing pharmacokinetic and pharmacodynamic properties.[4][5] This guide focuses on a particularly versatile building block: tert-butyl piperidine-4-carboxylate hydrochloride (CAS 892493-65-1). We will explore its core reactivity, provide detailed, field-proven protocols for its key transformations, and illustrate its strategic application in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.
The Strategic Value of the Building Block
This compound offers two primary, orthogonally-addressable functional handles, which is the foundation of its synthetic utility. Understanding the causality behind its design is key to its effective use.
-
The Secondary Amine (Piperidine Nitrogen): Presented as a hydrochloride salt, the nitrogen is initially unreactive. Treatment with a mild base liberates the free secondary amine, a potent nucleophile ready for a variety of functionalizations. This is the most common site for initial diversification.
-
The Tert-butyl Ester (C4 Position): The bulky tert-butyl group serves as a robust protecting group for the carboxylic acid.[6] It is stable to a wide range of nucleophilic and basic conditions used to modify the piperidine nitrogen. This ester can be selectively cleaved under acidic conditions to unmask the carboxylic acid, providing a second opportunity for molecular elaboration, such as amide bond formation.[7]
This inherent orthogonality allows for a controlled, stepwise synthetic strategy, which is paramount in the construction of complex active pharmaceutical ingredients (APIs).[7]
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protocol for N-Boc deprotection of Tert-butyl piperidine-4-carboxylate hydrochloride
An Application Guide to the Acid-Mediated Deprotection of Tert-butyl piperidine-4-carboxylate Hydrochloride
Abstract
This technical guide provides a comprehensive protocol and scientific rationale for the N-Boc deprotection of this compound. Piperidine derivatives are foundational scaffolds in modern drug discovery, and the tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting group for the piperidine nitrogen due to its stability and predictable removal under acidic conditions. This application note addresses the specific case where the starting material is a hydrochloride salt and also possesses an acid-labile tert-butyl ester. The protocol details a robust method using trifluoroacetic acid (TFA), explains the underlying chemical mechanisms, discusses critical experimental parameters, and offers troubleshooting advice for researchers, scientists, and drug development professionals.
Scientific Foundation: Mechanism and Rationale
The removal of a Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[1] The presence of an acid-labile tert-butyl ester on the same molecule introduces a dual-deprotection scenario, as it is cleaved by a similar mechanism.[2]
Mechanism of Deprotection:
-
Protonation: The process begins with the protonation of the carbonyl oxygen on the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3]
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid.[1]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free secondary amine of the piperidine ring.[1][3]
-
Ester Hydrolysis: Concurrently, the tert-butyl ester is also protonated by the acid. This is followed by the elimination of the tert-butyl cation to yield the carboxylic acid.[2][4]
-
Cation Quenching: The highly reactive tert-butyl cation generated from both deprotections can act as an electrophile, potentially leading to unwanted side reactions like alkylation of the substrate.[5] In the absence of nucleophilic sites on the substrate, it is typically quenched by the trifluoroacetate anion or deprotonates to form isobutylene gas.[1][6]
Given that both the N-Boc group and the tert-butyl ester are cleaved under these conditions, the final product of this reaction is piperidine-4-carboxylic acid , obtained as its corresponding acid salt (e.g., dihydrochloride or bis-trifluoroacetate salt).
Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard and highly effective method for the simultaneous deprotection of the N-Boc group and cleavage of the tert-butyl ester using TFA in dichloromethane (DCM).
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Critical Safety Precautions
Trifluoroacetic acid is a strong, volatile, and highly corrosive acid that can cause severe burns upon contact and is harmful if inhaled.[7][8]
-
Handling: Always handle TFA in a properly functioning chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and chemical-resistant gloves (nitrile for low volumes, double-gloving recommended; butyl rubber for larger volumes).[7][9]
-
Spills: Neutralize small spills with sodium bicarbonate before cleanup. Have an appropriate spill kit readily available.
-
First Aid: In case of skin contact, wash the affected area thoroughly with plenty of water.[7] For eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air immediately.[11]
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve or suspend the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Addition of TFA: Cool the flask in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective condition is a 1:1 mixture of TFA and DCM (v/v).[12] Rationale: The reaction is exothermic, and slow addition at 0 °C helps control the initial temperature rise.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–4 hours. Rationale: Most Boc deprotections are complete within this timeframe at room temperature.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. This will typically yield an oil or a solid residue, which is the piperidine-4-carboxylic acid bis(trifluoroacetate) salt.
-
Isolation (as TFA salt): To the residue, add cold, anhydrous diethyl ether. This will often cause the TFA salt to precipitate as a solid. Stir or sonicate the suspension to break up any clumps.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold diethyl ether to remove any residual non-polar impurities.
-
Drying: Dry the collected solid under high vacuum to obtain the final product, piperidine-4-carboxylic acid bis(trifluoroacetate).
Reaction Parameters and Alternative Conditions
The choice of acid and solvent can be adapted based on the substrate's sensitivity and downstream requirements.
| Parameter | Condition 1: TFA | Condition 2: HCl in Dioxane | Rationale & Considerations |
| Acid | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane | TFA is highly effective but corrosive and requires careful handling.[13] HCl in dioxane is a common alternative; the product precipitates directly as the hydrochloride salt.[12][14] |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane (as supplied) | DCM is a versatile solvent for many organic compounds. Dioxane is used as the solvent for the HCl reagent. |
| Temperature | 0 °C to Room Temperature | Room Temperature | Reactions are typically fast at room temperature. For sensitive substrates, maintaining 0 °C may be necessary.[12] |
| Time | 30 min - 4 hours | 1 - 4 hours | Reaction completion should always be verified by an appropriate monitoring technique (TLC, LC-MS).[12] |
| Workup | Evaporation & Ether Precipitation | Direct Filtration or Evaporation | The TFA salt is isolated after removing volatiles.[15] The HCl salt often precipitates directly from the reaction mixture and can be isolated by filtration.[12] |
| Final Salt Form | Bis(trifluoroacetate) | Dihydrochloride | The final salt form depends on the acid used. This is critical for characterization and subsequent reaction steps. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid concentration or equivalents.[16]2. Insufficient reaction time or low temperature.[16]3. Steric hindrance around the Boc group.[14] | 1. Increase the proportion of acid (e.g., use neat TFA if substrate is soluble).2. Extend the reaction time or allow it to stir at room temperature for longer.3. Consider gentle warming (e.g., to 40 °C), but monitor closely for potential side product formation. |
| Formation of Side Products | 1. Alkylation of substrate by the tert-butyl cation.[5]2. This is less common for this specific substrate but can be an issue with electron-rich aromatic or heteroaromatic systems. | 1. Add a cation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or anisole (5-10% v/v).[14][16] TIS is highly effective at trapping the tert-butyl cation.[17] |
| Difficult Isolation/Oily Product | 1. The product salt may be hygroscopic or have low crystallinity.2. Incomplete removal of TFA. | 1. Try precipitating from a different solvent system (e.g., DCM/heptane).2. Co-evaporate the residue with a high-boiling, non-reactive solvent like toluene (2-3 times) to azeotropically remove residual TFA before attempting precipitation. |
| Product is Water-Soluble (Free-base form) | The final product, piperidine-4-carboxylic acid, is a zwitterionic amino acid and is highly polar. | Avoid aqueous basic workup unless you intend to use ion-exchange chromatography for purification. It is generally best to isolate the product as the acid salt, which is typically more crystalline and easier to handle.[15] |
References
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- Vertex AI Search. Side reactions of Boc deprotection with scavengers. - Benchchem. Accessed January 1, 2026.
- Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Accessed January 1, 2026.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress. Accessed January 1, 2026.
- Sigma-Aldrich. Boc Resin Cleavage Protocol. Accessed January 1, 2026.
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- University of Washington. Trifluoroacetic Acid SOP. Accessed January 1, 2026.
- State of New Jersey. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. Accessed January 1, 2026.
- Master Organic Chemistry. Amine Protection and Deprotection. Accessed January 1, 2026.
- Carl ROTH. (2022). Safety Data Sheet: Trifluoroacetic acid (TFA). Accessed January 1, 2026.
- ChemicalBook. N-BOC-piperidine-4-carboxylic acid synthesis. Accessed January 1, 2026.
- Thermo Fisher Scientific. Trifluoroacetic Acid Material Safety Data Sheet (MSDS). Accessed January 1, 2026.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Accessed January 1, 2026.
- ACS GCI Pharmaceutical Roundtable. Acids - Wordpress. Accessed January 1, 2026.
- StudySmarter. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Accessed January 1, 2026.
- Royal Society of Chemistry. (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed). Accessed January 1, 2026.
- The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Accessed January 1, 2026.
- National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Accessed January 1, 2026.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Accessed January 1, 2026.
- ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Accessed January 1, 2026.
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Accessed January 1, 2026.
- ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Accessed January 1, 2026.
- PrepChem.com. Synthesis of 4-carboxy-piperidine-1-carboxylic acid t-butyl ester. Accessed January 1, 2026.
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. Accessed January 1, 2026.
- ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. Accessed January 1, 2026.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Accessed January 1, 2026.
- Fisher Scientific. Amine Protection / Deprotection. Accessed January 1, 2026.
- BenchChem. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3. Accessed January 1, 2026.
- Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Accessed January 1, 2026.
- The Royal Society of Chemistry. (2010).
- Semantic Scholar. (2012).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Accessed January 1, 2026.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Accessed January 1, 2026.
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- Asian Publication Corporation. (2025). A J C A J C. Accessed January 1, 2026.
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Application Notes and Protocols: Strategic Incorporation of Tert-butyl piperidine-4-carboxylate hydrochloride in Solid-Phase Synthesis
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics across a wide range of disease areas, including neurology and oncology.[1] Its conformational pre-organization and ability to present substituents in defined three-dimensional space make it an invaluable design element for optimizing ligand-receptor interactions. Solid-phase synthesis (SPS) provides a high-throughput platform for the rapid generation of compound libraries, enabling the exploration of chemical space around such privileged scaffolds.[2] Tert-butyl piperidine-4-carboxylate hydrochloride is a key building block for this purpose. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its stable incorporation into a synthetic sequence, while the carboxylic acid function serves as a handle for attachment to a solid support or for further derivatization.[1] This guide provides a comprehensive overview of the principles and detailed protocols for the effective use of this compound in solid-phase synthesis, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
This compound is a colorless to slightly yellow solid.[3] It is soluble in water and some organic solvents commonly used in solid-phase synthesis, such as dimethylformamide (DMF).[3] The hydrochloride salt form enhances its stability and ease of handling compared to the free base. For use in solid-phase synthesis, the hydrochloride must be neutralized in situ or prior to the coupling reaction to liberate the free carboxylic acid for reaction with the resin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [4] |
| Molecular Weight | 221.72 g/mol | [4] |
| Appearance | White to yellow solid | |
| Purity | Typically ≥95% | |
| Storage | Refrigerator |
Core Principles of Solid-Phase Synthesis with this compound
The solid-phase synthesis workflow involving this compound follows the fundamental principles of Boc-based solid-phase peptide synthesis (SPPS). The general cycle involves:
-
Resin Selection and Preparation: The choice of resin is dictated by the desired C-terminal functionality of the final product.
-
Attachment of the Scaffold: The piperidine scaffold is covalently linked to the solid support via its carboxylic acid group.
-
Deprotection of the Boc Group: The Boc protecting group on the piperidine nitrogen is removed to allow for further diversification.
-
Chain Elongation/Diversification: Subsequent building blocks are coupled to the deprotected piperidine nitrogen.
-
Cleavage and Deprotection: The final compound is cleaved from the solid support, and any remaining side-chain protecting groups are removed.
Caption: General workflow for solid-phase synthesis using this compound.
Detailed Application Protocols
Protocol 1: Attachment of Tert-butyl piperidine-4-carboxylate to Merrifield Resin
This protocol describes the covalent attachment of the piperidine scaffold to a chloromethylated polystyrene resin (Merrifield resin), which will yield a benzyl ester linkage. This linkage is cleavable by strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]
Rationale: The cesium salt method is a well-established procedure for the esterification of carboxylic acids to Merrifield resin with minimal racemization.[5] The use of cesium carbonate facilitates the formation of the more nucleophilic carboxylate anion.
Materials:
-
This compound
-
Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol Cl/g)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Ethanol (EtOH)
-
Dioxane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Preparation of the Cesium Salt: a. Dissolve this compound in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate. Extract the free base into ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. b. Dissolve the resulting free base of tert-butyl piperidine-4-carboxylate (1.5 eq. relative to resin loading) in EtOH. c. Add water (0.5 mL/mmol of the piperidine derivative). d. Adjust the pH to 7.0 with a 2M aqueous solution of Cs₂CO₃. e. Evaporate the solution to dryness. f. Add dioxane and evaporate to dryness again to ensure the salt is anhydrous. Repeat this step.[6]
-
Resin Swelling and Coupling: a. Swell the Merrifield resin in DMF (10 mL/g of resin) for at least 1 hour in a reaction vessel. b. Drain the DMF. c. Add the pre-formed cesium salt of tert-butyl piperidine-4-carboxylate (1.2 eq.) dissolved in a minimal amount of DMF to the resin. d. Heat the reaction mixture to 50°C and agitate overnight.[6]
-
Washing: a. After the reaction is complete, filter the resin and wash sequentially with:
- DMF (3 times)
- DMF/water (1:1) (3 times)
- DMF (3 times)
- DCM (3 times)
- MeOH (3 times) b. Dry the resin in vacuo over KOH.
Validation: The loading efficiency can be determined by cleaving a small amount of the resin-bound ester and quantifying the released product by HPLC or by using the picric acid test for the determination of the remaining chloride ions on the resin.
Protocol 2: Boc Deprotection of Resin-Bound Piperidine Scaffold
This protocol details the removal of the N-Boc protecting group from the piperidine scaffold attached to the solid support, exposing the secondary amine for subsequent diversification.
Rationale: The Boc group is labile to moderately strong acids. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for this purpose.[5] The reaction is typically rapid and clean.
Caption: Boc deprotection of the resin-bound piperidine scaffold.
Materials:
-
Resin-bound N-Boc-piperidine scaffold
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), synthesis grade
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DCM (10 mL/g) for 30 minutes.
-
Deprotection: a. Drain the DCM. b. Add a solution of 50% TFA in DCM (v/v) to the resin. c. Agitate for 5 minutes. d. Drain the TFA/DCM solution. e. Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[5]
-
Washing and Neutralization: a. Drain the deprotection solution. b. Wash the resin with DCM (3 times). c. Wash with a 5% solution of DIPEA in DCM (v/v) (3 times) to neutralize the trifluoroacetate salt of the piperidine nitrogen. d. Wash with DCM (3 times). e. The resin is now ready for the next coupling step.
Validation: The completion of the deprotection can be monitored using the Kaiser test (ninhydrin test), which will be positive for the newly formed secondary amine.
Protocol 3: Diversification via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid to the deprotected piperidine nitrogen on the solid support.
Rationale: Carbodiimide-mediated coupling, in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), is a standard and efficient method for amide bond formation in solid-phase synthesis. HOBt suppresses potential side reactions and minimizes racemization if chiral carboxylic acids are used.[7]
Materials:
-
Resin-bound deprotected piperidine scaffold
-
Carboxylic acid of choice (e.g., a Boc-protected amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Dichloromethane (DCM), synthesis grade
Procedure:
-
Resin Preparation: Ensure the resin from Protocol 2 is washed and ready for coupling.
-
Activation and Coupling: a. In a separate vessel, dissolve the carboxylic acid (3 eq. relative to resin loading) and HOBt (3 eq.) in DMF. b. Add DIC (3 eq.) to the solution and allow it to pre-activate for 10 minutes. c. Add the activated carboxylic acid solution to the resin. d. Agitate the reaction mixture at room temperature for 2-4 hours, or until the Kaiser test is negative.
-
Washing: a. Drain the coupling solution. b. Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times). c. Dry the resin if it is to be stored, or proceed to the next synthetic step.
Table 2: Common Coupling Reagents for Solid-Phase Synthesis
| Coupling Reagent | Activating Agent | Key Features |
| DIC | HOBt, HOAt | Cost-effective, urea byproduct is soluble in DMF. |
| HBTU/HATU | DIPEA | Fast coupling times, low racemization. |
| PyBOP | DIPEA | Effective for hindered couplings. |
Protocol 4: Cleavage from the Resin and Final Deprotection
This protocol describes the cleavage of the final compound from the Merrifield resin, which also removes the tert-butyl ester from the piperidine scaffold if it has been retained throughout the synthesis.
Rationale: Strong acids like HF or TFMSA are required to cleave the benzyl ester linkage to the Merrifield resin. These conditions will simultaneously cleave the tert-butyl ester of the piperidine-4-carboxylate and other acid-labile side-chain protecting groups.[5]
WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
Final resin-bound compound
-
Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole or other scavengers (e.g., thioanisole, ethanedithiol)
-
Cold diethyl ether
Procedure (HF Cleavage):
-
Preparation: a. Dry the peptide-resin thoroughly under high vacuum. b. Place the resin in a specialized HF reaction vessel. c. Add a scavenger cocktail (e.g., 90% HF, 5% anisole, 5% p-cresol) to the vessel, cooled in a dry ice/acetone bath.
-
Cleavage: a. Condense liquid HF into the reaction vessel. b. Stir the mixture at 0°C for 1-2 hours.
-
Work-up: a. Evaporate the HF under a stream of nitrogen. b. Wash the resin with cold diethyl ether to remove the cleaved product and scavengers. c. Precipitate the crude product from the ether washings. d. Collect the precipitate by filtration or centrifugation. e. Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile) and lyophilize.
Purification and Analysis: The crude product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
This compound is a versatile and valuable building block for the solid-phase synthesis of diverse compound libraries. Its strategic use, following the principles and protocols outlined in this guide, enables the efficient construction of molecules containing the medicinally important piperidine scaffold. By carefully selecting the appropriate resin, coupling conditions, and cleavage strategies, researchers can rapidly generate novel compounds for drug discovery and development programs.
References
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ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
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Salvino, J. M., Gerard, B., Ye, H. F., Sauvagnat, B., & Dolle, R. E. (2003). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ACS Combinatorial Science, 5(3), 260–266. Retrieved from [Link]
-
Gong, Y. D., & Kurth, M. J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. Retrieved from [Link]
-
Merck Millipore. Novabiochem® Peptide resin loading protocols. Retrieved from [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]
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PubChem. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]
-
Salvino, J. M., Gerard, B., Ye, H. F., Sauvagnat, B., & Dolle, R. E. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of combinatorial chemistry, 5(3), 260–266. Retrieved from [Link]
-
Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (1998). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 3(2), 155–160. Retrieved from [Link]
-
ChemSrc. CAS#:892493-65-1 | 4-Piperidine carboxylic acid t-butyl ester hydrochloride. Retrieved from [Link]
-
PubChem. Tert-butyl Piperidine-4-carboxylate. Retrieved from [Link]
-
Free. Combinatorial chemistry On solid Phase. Retrieved from [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]
-
Salvino, J. M., Gerard, B., Ye, H. F., Sauvagnat, B., & Dolle, R. E. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of combinatorial chemistry, 5(3), 260–266. Retrieved from [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Retrieved from [Link]
-
Bak, M., & Andersen, S. K. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. The Journal of Organic Chemistry, 71(13), 5063–5065. Retrieved from [Link]
-
Slaninova, J., & Maletinska, L. (2010). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 15(4), 2591–2604. Retrieved from [Link]
-
Salomon, C. J. (2001). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 57(52), 10339-10365. Retrieved from [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Retrieved from [Link]
-
ChemInform. (2010). ChemInform Abstract: Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. ChemInform, 41(33). Retrieved from [Link]
-
Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 45(1), 23-25. Retrieved from [Link]
-
Wikipedia. 1-Boc-4-AP. Retrieved from [Link]
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Lund University Publications. Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]
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applications of Tert-butyl piperidine-4-carboxylate hydrochloride in medicinal chemistry
Introduction: The Strategic Importance of the Piperidine Moiety
In the landscape of contemporary drug discovery, the piperidine ring stands out as a "privileged scaffold".[1] This six-membered nitrogen-containing heterocycle is a recurring motif in a vast number of approved pharmaceuticals, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties.[2] The piperidine scaffold can enhance a molecule's druggability by improving metabolic stability, facilitating transport across biological membranes, and modulating solubility and lipophilicity.[1] Its conformational flexibility allows for optimal binding to target proteins, making it a versatile building block in the design of novel therapeutics.[1]
Among the plethora of piperidine-based starting materials, tert-butyl piperidine-4-carboxylate hydrochloride emerges as a particularly valuable and versatile synthon for medicinal chemists. Its strategic utility lies in the orthogonal reactivity of its functional groups: the secondary amine of the piperidine ring and the tert-butyl protected carboxylic acid at the 4-position. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for selective functionalization at the 4-position, while the tert-butyl ester at the 4-position can be deprotected to the corresponding carboxylic acid for further elaboration. The hydrochloride salt form enhances the compound's stability and ease of handling. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed application notes and experimental protocols.
Application Notes: A Gateway to Diverse Therapeutic Targets
The unique structural features of this compound make it a key starting material for the synthesis of a wide array of therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Synthesis of Kinase Inhibitors: The Case of Vandetanib
Kinase inhibitors are a cornerstone of modern oncology. The piperidine moiety is frequently incorporated into these molecules to occupy specific pockets in the kinase active site, thereby enhancing potency and selectivity. A notable example is the synthesis of a key intermediate for Vandetanib, a tyrosine kinase inhibitor approved for the treatment of medullary thyroid cancer.[3] While the reported synthesis commences with the corresponding 4-hydroxymethyl derivative, the underlying strategy of utilizing a Boc-protected piperidine scaffold is directly applicable. The synthesis of a crucial Vandetanib intermediate highlights the utility of the piperidine-4-substituted core.[3]
The general synthetic strategy involves the initial protection of the piperidine nitrogen with a Boc group, followed by functionalization at the 4-position. In the case of the Vandetanib intermediate, this involves a multi-step conversion of the 4-hydroxymethyl group to a 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl) substituent.[3] The subsequent steps in the synthesis of Vandetanib involve the deprotection of the Boc group to liberate the piperidine nitrogen, which then participates in further bond-forming reactions to complete the pharmacophore.[3]
Experimental Protocols: Key Transformations of the Piperidine Scaffold
The following protocols provide detailed, step-by-step methodologies for the key chemical transformations involving this compound and its derivatives.
Protocol 1: Boc Deprotection of the Piperidine Nitrogen
The removal of the Boc protecting group is a fundamental step to unmask the reactive piperidine nitrogen for subsequent functionalization. Acid-mediated deprotection is the most common and efficient method.
Reaction Scheme:
Caption: Workflow for N-alkylation of piperidines.
Materials:
-
Piperidine derivative (e.g., tert-butyl piperidine-4-carboxylate)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2-3 equiv.)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the piperidine derivative (1.0 equiv.) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Base | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |
| K₂CO₃ | DMF | RT - 70 °C | 2-12 | 70-95 | [4] |
| Cs₂CO₃ | Acetonitrile | RT | 4-16 | 80-98 | [General Knowledge] |
| Et₃N | DCM | RT | 6-24 | 60-90 | [General Knowledge] |
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines. [5] Reaction Scheme:
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Materials:
-
Piperidine derivative (e.g., tert-butyl piperidine-4-carboxylate) (1.2 equiv.)
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 equiv.)
-
Anhydrous toluene or dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), palladium catalyst, phosphine ligand, and base.
-
Add the piperidine derivative (1.2 equiv.) followed by the anhydrous solvent.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 75-95 | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 70-90 | [General Knowledge] |
Protocol 4: Reductive Amination
Reductive amination is a versatile method for the N-functionalization of piperidines by reaction with an aldehyde or ketone in the presence of a reducing agent.
Reaction Scheme:
Caption: Workflow for reductive amination.
Materials:
-
Piperidine derivative (e.g., tert-butyl piperidine-4-carboxylate) (1.0 equiv.)
-
Aldehyde or ketone (1.1 equiv.)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride) (1.5 equiv.)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM), THF)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of the piperidine derivative (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in anhydrous DCE, add acetic acid (1.0 equiv., optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Reducing Agent | Solvent | Additive | Temperature | Typical Yield (%) | Reference |
| NaBH(OAc)₃ (STAB) | DCE | Acetic Acid | RT | 80-95 | |
| NaCNBH₃ | MeOH | - | RT | 75-90 |
Conclusion: An Indispensable Tool for Drug Discovery
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its pre-installed protecting groups and versatile functional handles provide a reliable and efficient entry point for the synthesis of complex molecular architectures. The ability to readily undergo a variety of robust chemical transformations, including N-alkylation, N-arylation, and reductive amination, solidifies its status as a cornerstone building block for the discovery and development of new medicines targeting a wide range of diseases. The protocols and application notes provided herein serve as a comprehensive guide for researchers seeking to leverage the power of this invaluable synthon in their own drug discovery endeavors.
References
- Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Levison, B. (2017). Procedure for N-alkylation of Piperidine?
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
- Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Patil, S. A., Patil, R., & Patil, S. A. (2022). The privileged piperidine scaffold in drug discovery. Future Medicinal Chemistry, 14(12), 897–923.
- Myers, A. G. (n.d.).
- Senior, A. (2021). The piperidine motif in FDA approved drugs. Royal Society of Chemistry.
- Ibrahim, T. H. (2017). Procedure for N-alkylation of Piperidine?
- BenchChem. (2025). N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols. BenchChem.
- Sigma-Aldrich. (n.d.).
- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of this compound in Custom Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2003). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 80, 186.
- ACS GCI Pharmaceutical Roundtable. (n.d.). N-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Application Notes & Protocols: Tert-butyl Piperidine-4-carboxylate Hydrochloride as a Versatile Scaffold for Novel Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth exploration of tert-butyl piperidine-4-carboxylate hydrochloride, a pivotal building block in modern medicinal chemistry. We will delve into its chemical properties, strategic applications, and provide detailed, field-tested protocols for its derivatization to generate novel chemical entities with therapeutic potential.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a highly privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2][3][4][5] Its prevalence is due to its ability to impart favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability and improved solubility.[1][2][4] The three-dimensional nature of the saturated piperidine ring allows for precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.
This compound stands out as a particularly advantageous starting material for several reasons:
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under many reaction conditions but can be easily removed with acid.[6][7][8][9][10] This allows for selective deprotection without disturbing other functional groups.
-
Versatile Functional Handle: The tert-butyl ester at the 4-position provides a reactive site for a variety of chemical transformations.[11][12]
-
Enhanced Handling Properties: As a hydrochloride salt, the compound exhibits increased stability and solubility, simplifying its use in various synthetic procedures.[13][14]
This guide offers detailed protocols for the derivatization of this scaffold, enabling the synthesis of diverse compound libraries for drug discovery programs.
Core Synthetic Transformations: Unlocking the Potential of the Scaffold
The utility of this compound lies in its adaptability to a wide range of chemical modifications. The following sections detail some of the most common and impactful synthetic strategies.
N-Functionalization via Boc Deprotection
A fundamental step in elaborating this scaffold is the removal of the Boc group to liberate the secondary amine, which can then be further functionalized.
Caption: Workflow for C4-amide bond formation.
This protocol describes the direct conversion of the tert-butyl ester to an amide.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Coupling reagent (e.g., HATU, HOBt/EDC)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Standard laboratory glassware
Procedure:
-
Combine this compound (1.0 eq), the desired amine (1.1 eq), and the coupling reagent (1.2 eq) in the anhydrous solvent.
-
Add the non-nucleophilic base (2-3 eq) to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.
-
Dry the organic layer, concentrate, and purify the product by chromatography if necessary.
Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. The use of coupling reagents facilitates the reaction between the carboxylic acid (or in this case, the ester, which can be converted in situ or in a preceding step) and the amine.
Application Showcase: Synthesis of Novel Piperidine Derivatives
The versatility of this compound is demonstrated in the synthesis of a wide range of biologically active molecules. For instance, it has been used as a key building block in the development of GPR119 agonists for the potential treatment of type-2 diabetes. [15][16] Example Synthetic Application:
A one-pot click chemistry approach has been utilized to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates. [15][16]This highlights the scaffold's compatibility with modern, efficient synthetic methodologies.
Characterization and Quality Control
Ensuring the identity and purity of synthesized compounds is critical. The following table summarizes key analytical techniques for characterization.
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. |
| Mass Spectrometry (LC-MS) | Molecular weight determination and purity assessment. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for elemental composition confirmation. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
Conclusion
This compound is a valuable and versatile scaffold in drug discovery and development. Its favorable chemical properties and multiple points for diversification make it an ideal starting material for the synthesis of novel compounds with therapeutic potential. The protocols and strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design.
- Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-16).
- ResearchGate. Piperidine-based drug discovery.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21).
- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025-12-25).
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of this compound in Custom Chemical Synthesis. (2025-10-31).
- The Power of Boc Protection in Modern Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
- Benchchem. The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide.
- Chemistry Steps. Boc Protecting Group for Amines.
- ChemBK. 4-Piperidinecarboxylic acid tert-butyl ester HCl.
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Application Notes & Protocols: Strategic Coupling Reactions with Tert-butyl Piperidine-4-carboxylate Hydrochloride
Abstract
Tert-butyl piperidine-4-carboxylate hydrochloride is a cornerstone building block in modern medicinal chemistry and drug development.[1] Its piperidine core is a prevalent scaffold in numerous therapeutic agents, while the tert-butyl ester serves as a robust protecting group, enabling selective functionalization. This guide provides an in-depth exploration of key coupling methodologies for this versatile intermediate, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental design. We present detailed, field-proven protocols for amide bond formation, N-arylation, and reductive amination, designed for researchers, scientists, and drug development professionals to achieve efficient, reliable, and scalable synthesis.
Foundational Principles: Working with an Amine Hydrochloride Salt
A critical first step in any reaction involving this compound is the liberation of the free secondary amine. The hydrochloride salt is stable and easy to handle, but the protonated piperidine nitrogen is not nucleophilic. Therefore, the addition of a suitable base is mandatory to deprotonate the ammonium salt and generate the reactive free amine in situ.
The Role of the Base:
-
Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. In practice, excess base is often used to also facilitate the primary coupling reaction, such as deprotonating a carboxylic acid coupling partner.[2]
-
Base Selection: The choice of base depends on the specific reaction.
-
Tertiary Amines: Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used, especially in amide coupling, as they do not compete with the piperidine nucleophile.[3]
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or alkoxides (e.g., NaOtBu) are frequently employed in cross-coupling reactions like the Buchwald-Hartwig amination.[4]
-
Amide Bond Formation: The Workhorse Reaction
The formation of an amide bond by coupling the piperidine nitrogen with a carboxylic acid is one of the most frequent transformations in medicinal chemistry.[5] The choice of coupling reagent is dictated by the steric hindrance, electronic properties, and sensitivity of the substrates.
Mechanism Overview: Activation is Key
Direct condensation of a carboxylic acid and an amine is generally unfavorable. Coupling reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[5][6][7]
Caption: General workflow for amide bond formation.
Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
Principle: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9][10] However, this intermediate can rearrange to an unreactive N-acylurea. The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an active ester, which is more stable, less prone to side reactions, and minimizes racemization of chiral carboxylic acids.[10][11] EDC is preferred in many applications because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[10][12]
Experimental Protocol:
| Reagent/Component | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Acylating agent |
| Tert-butyl piperidine-4-carboxylate HCl | 1.1 | Amine nucleophile |
| EDC·HCl | 1.2 | Coupling reagent |
| HOBt | 1.2 | Additive to suppress side reactions & racemization |
| DIPEA or TEA | 2.5 - 3.0 | Base to neutralize HCl salt and deprotonate acid |
| Anhydrous DCM or DMF | - | Solvent |
Step-by-Step Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (DIPEA or TEA, 2.5-3.0 equiv.) dropwise and stir for 10-15 minutes.
-
Add EDC·HCl (1.2 equiv.) portion-wise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Track reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup & Purification:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash sequentially with 5% aqueous citric acid or NaHCO₃ solution, water, and brine to remove the water-soluble urea byproduct and excess reagents.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.[14]
-
Protocol 2: Aminium/Uronium Salt-Mediated Coupling (HATU)
Principle: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and are often the reagent of choice for difficult couplings, including those involving sterically hindered amines or racemization-prone acids.[3][15] In the presence of a non-nucleophilic base, HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester, which rapidly couples with the amine.[3][16]
Caption: Simplified activation pathway using HATU.
Experimental Protocol:
| Reagent/Component | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Acylating agent |
| Tert-butyl piperidine-4-carboxylate HCl | 1.1 | Amine nucleophile |
| HATU | 1.1 - 1.2 | Coupling reagent |
| DIPEA | 3.0 - 4.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Add DIPEA (3.0-4.0 equiv.) to the solution and stir for 10-20 minutes at room temperature. This "pre-activation" step allows for the formation of the active ester.[3][17]
-
In a separate flask, dissolve this compound (1.1 equiv.) in a small amount of DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir at room temperature for 1-4 hours. Reactions are typically rapid.[3]
-
Monitoring: Track reaction completion via TLC or LC-MS.
-
Workup & Purification:
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine to remove DMF and other water-soluble species.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
-
N-Arylation: Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl halide or triflate.[18] This reaction has revolutionized the synthesis of aryl amines. The mechanism involves a catalytic cycle where a Pd(0) complex undergoes oxidative addition into the aryl halide bond, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4][18]
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analytical techniques for monitoring reactions of Tert-butyl piperidine-4-carboxylate hydrochloride
An Application Guide to Analytical Techniques for Monitoring Reactions of tert-Butyl Piperidine-4-carboxylate Hydrochloride
Abstract
This compound is a pivotal building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs). The piperidine moiety is a common scaffold in drug discovery, present in over twenty classes of pharmaceuticals.[1] Precise monitoring of its chemical transformations is critical for ensuring reaction efficiency, product purity, and process safety. This guide provides a comprehensive overview of robust analytical techniques for real-time and offline monitoring of reactions involving this key intermediate. We delve into the principles and provide detailed protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish validated and reliable analytical workflows.
Introduction: The Central Role of a Versatile Intermediate
This compound is an organic acid salt, appearing as a colorless or slightly yellow solid, soluble in water and some organic solvents.[2] Its structure, featuring a protected carboxylic acid and a reactive secondary amine (after deprotection of the hydrochloride salt), makes it an essential precursor in the synthesis of complex molecules, particularly in the pharmaceutical field.[1][2] The development of fast and cost-effective methods for synthesizing and modifying substituted piperidines is a significant objective in modern organic chemistry.[1]
Effective reaction monitoring is non-negotiable in pharmaceutical development. It allows for:
-
Optimization of Reaction Conditions: Determining the ideal temperature, pressure, catalyst loading, and reaction time.
-
Kinetic Analysis: Understanding the rate of consumption of reactants and formation of products and intermediates.
-
Impurity Profiling: Identifying and quantifying byproducts, which is crucial for regulatory compliance and drug safety.
-
Yield Maximization: Ensuring the reaction proceeds to completion and maximizing the output of the desired product.
This guide explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible results.
A Multi-faceted Approach to Reaction Monitoring
No single analytical technique can provide a complete picture of a chemical reaction. A synergistic approach, combining different methods, is essential for comprehensive analysis. Spectroscopic techniques provide structural information, while chromatographic methods excel at separating and quantifying components in a complex mixture.[3]
Below is a logical workflow for selecting and implementing analytical techniques for monitoring a typical reaction, such as an N-alkylation or acylation, of tert-butyl piperidine-4-carboxylate.
Caption: General workflow for monitoring a chemical reaction.
Chromatographic Techniques: Separation and Quantification
Chromatography is fundamental to pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a reaction mixture.[4][5]
Thin-Layer Chromatography (TLC): The Rapid Progress Check
TLC is an invaluable, cost-effective tool for qualitatively monitoring reaction progress in real-time.[6][7] By comparing the spot corresponding to the starting material with newly appearing spots, a chemist can quickly determine if the reaction is proceeding and when it has reached completion.
Protocol: Monitoring an N-Arylation Reaction via TLC
-
Plate Preparation: Use silica gel 60 F254 aluminum-backed TLC plates.
-
Spotting:
-
On the baseline of the plate, spot a dilute solution of the starting material (this compound, neutralized).
-
Spot a co-spot containing both the starting material and the reaction mixture.
-
Spot the reaction mixture.
-
-
Eluent System: A common mobile phase for piperidine derivatives is a mixture of a non-polar and a polar solvent. A good starting point is Ethyl Acetate/Hexane (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).
-
Development: Place the plate in a chamber saturated with the eluent vapor and allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light: Visualize the plate under UV light (254 nm) to see UV-active compounds.[7] The starting material itself is not UV-active, but many reactants and products will be.
-
Staining: Immerse the plate in a potassium permanganate (KMnO₄) stain. The piperidine nitrogen and other functional groups will react with the stain to produce yellow spots on a purple background.[7]
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the industry standard for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3][5] For a compound like tert-butyl piperidine-4-carboxylate, which lacks a strong UV chromophore, method development requires careful consideration of the detector.
Challenges & Solutions:
-
Lack of UV Chromophore: The target molecule does not absorb UV light strongly, making standard UV detection challenging.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or couple the HPLC system to a mass spectrometer (LC-MS).[4][8] If UV detection must be used, derivatization of the amine with a UV-active tag may be necessary, or analysis can be focused on a UV-active reactant or product. For piperidine salts without a chromophore, using an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve retention on reversed-phase columns.[9]
Protocol: Isocratic Reversed-Phase HPLC with CAD Detection
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Prepare a calibration curve by serially diluting the stock solution.
-
Quench a small aliquot of the reaction mixture and dilute it with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) or similar | Provides good retention for moderately polar compounds.[9] |
| Mobile Phase | 0.1% Heptafluorobutyric acid (HFBA) in Water:Acetonitrile (90:10, v/v) | HFBA acts as an ion-pairing agent to retain the basic analyte.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity.[9] |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detector | Charged Aerosol Detector (CAD) | Universal detector suitable for non-volatile analytes without chromophores.[9] |
-
Data Analysis: Quantify the starting material and product in the reaction samples by comparing their peak areas to the calibration curve. This allows for the calculation of conversion, yield, and purity.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Derivatives
GC is ideal for analyzing thermally stable and volatile compounds.[5] While the hydrochloride salt itself is not suitable for GC, the free base (tert-butyl piperidine-4-carboxylate) or derivatized forms can be analyzed. GC-MS is particularly useful for identifying residual solvents, volatile byproducts, or after a derivatization step to increase volatility and improve chromatographic behavior.[10][11]
Protocol: GC-MS Analysis of Reaction Components
-
Instrumentation: A GC system with a capillary column coupled to a mass spectrometer (MS) detector.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction after basifying the solution to isolate the organic components, including the free-base form of the piperidine derivative.
-
Optional Derivatization: For improved peak shape and volatility, the sample can be derivatized (e.g., acylation or silylation).
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A robust, general-purpose column for a wide range of analytes.[10] |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min | A typical temperature program to separate compounds with varying boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization mode providing reproducible fragmentation patterns for library matching. |
Spectroscopic Techniques: Unveiling Molecular Structure
Spectroscopy provides detailed information about the molecular structure and functional groups present in a sample, making it essential for confirming the identity of products and intermediates.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for structural elucidation.[12] Both ¹H and ¹³C NMR spectra provide a "fingerprint" of the molecule, allowing for unambiguous identification of the starting material, intermediates, and the final product.[7][13][14]
Protocol: In-situ ¹H NMR Reaction Monitoring
-
Sample Preparation: The reaction can be run directly in an NMR tube using a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of an internal standard (e.g., TMS or 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Data Acquisition: Record ¹H NMR spectra at regular intervals throughout the reaction.
-
Data Analysis:
-
Structural Confirmation: Identify characteristic peaks for the starting material and product. For example, in an N-alkylation reaction, the appearance of new signals corresponding to the protons of the newly introduced alkyl group and a shift in the signals of the piperidine ring protons will be observed.
-
Quantitative Monitoring: Integrate the signals of the starting material and product relative to the internal standard to determine their respective concentrations over time. This allows for the calculation of reaction kinetics.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule.[15] It is particularly useful for observing the appearance or disappearance of key functional groups during a reaction.
Protocol: Monitoring a Reaction via FTIR
-
Application: This technique is best suited for reactions involving clear changes in functional groups. For example, in the formation of an amide from the piperidine nitrogen, one would monitor the disappearance of the N-H stretch (if starting from the free base) and the appearance of a strong carbonyl (C=O) stretch from the newly formed amide.
-
Sample Preparation: Withdraw a small aliquot from the reaction, evaporate the solvent, and analyze the residue as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum.
-
Interpretation: Compare the spectrum of the reaction mixture to that of the starting material. Key vibrational frequencies to monitor include:
-
C=O stretch (ester): ~1730 cm⁻¹
-
N-H stretch (secondary amine salt): Broad peak ~2700-2400 cm⁻¹
-
C-N stretch: ~1200-1000 cm⁻¹
-
Caption: Interrelation of analytical techniques and the information they provide.
Conclusion
The robust monitoring of reactions involving this compound is achieved through the intelligent application of a suite of complementary analytical techniques. While TLC offers rapid qualitative insights, HPLC and GC-MS provide the quantitative rigor necessary for process control and quality assurance in the pharmaceutical industry.[3][4] Concurrently, spectroscopic methods like NMR and FTIR are indispensable for the definitive structural confirmation of reactants, intermediates, and final products. By integrating these methods, researchers and drug development professionals can build a comprehensive understanding of their chemical processes, leading to safer, more efficient, and higher-quality pharmaceutical synthesis.
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Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
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Guaragna, A., et al. (2012). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Marine Drugs. Retrieved from [Link]
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University of Windsor (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
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Wube, A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Royal Society of Chemistry (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Retrieved from [Link]
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PubChem (n.d.). Tert-butyl Piperidine-4-carboxylate. Retrieved from [Link]
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Janez, B., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]
-
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Atlantis Press (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
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Navigating the Scale-Up Synthesis of Piperidine Scaffolds: An Application Guide for Process Chemistry
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Application Notes & Protocols: Tert-butyl Piperidine-4-carboxylate Hydrochloride as a Key Building Block in Kinase Inhibitor Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into clinical drugs to enhance properties like solubility, metabolic stability, and target binding affinity.[3][4] Tert-butyl piperidine-4-carboxylate hydrochloride is a versatile and highly valuable building block for the synthesis of such inhibitors. Its bifunctional nature—a carboxylic acid for amide coupling and a secondary amine protected by a thermally and acid-labile tert-butyloxycarbonyl (Boc) group—provides a robust platform for introducing the piperidine moiety into complex molecular architectures. This guide provides an in-depth look at the strategic application of this reagent, detailing core synthetic transformations, step-by-step protocols, and expert insights into its use in the synthesis of kinase inhibitors.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a six-membered nitrogenous heterocycle widely found in approved pharmaceuticals.[5] Its inclusion in a drug candidate can offer several advantages:
-
Modulation of Physicochemical Properties: The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. The saturated, three-dimensional nature of the ring can disrupt planarity, which may improve metabolic stability and reduce off-target toxicity.[3][5]
-
Vectorial Exit and Entry: The piperidine moiety can serve as a key pharmacophoric element, forming crucial hydrogen bonds or ionic interactions within the kinase active site.
-
Improved Pharmacokinetics: The scaffold is generally metabolically stable and can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
This compound provides a synthetically tractable entry point for incorporating this valuable scaffold. The hydrochloride salt form enhances the compound's stability and handling properties as a solid, while the Boc protecting group offers a reliable method for masking the amine's reactivity until the desired synthetic stage.
Physicochemical Properties & Structural Rationale
The utility of this compound stems from its specific chemical features.
| Property | Value | Reference |
| IUPAC Name | tert-butyl piperidine-4-carboxylate;hydrochloride | [6] |
| CAS Number | 892493-65-1 | |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [6] |
| Molecular Weight | 221.72 g/mol | |
| Appearance | Colorless or slightly yellow solid | [7] |
| Key Functional Groups | 1. Boc-protected secondary amine2. Tert-butyl ester carboxylate |
The Role of the Protecting Groups:
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions (e.g., basic, nucleophilic, and reductive) and its clean removal under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent).[8][9] This orthogonality is crucial in multi-step syntheses.
-
Hydrochloride Salt: The free piperidine nitrogen is basic. Forming the hydrochloride salt neutralizes this basicity, rendering the compound as a stable, crystalline solid that is easier to handle and weigh accurately compared to the corresponding free base oil.[7]
Caption: Structure of the title compound.
Core Synthetic Transformations & Protocols
The synthetic utility of this compound revolves around two primary transformations: reactions at the carboxylate group and reactions at the nitrogen atom following deprotection.
Amide Bond Formation
The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a primary or secondary amine to form an amide bond. This is one of the most common reactions in medicinal chemistry.[10]
Caption: General workflow for amide bond formation.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a typical amide coupling reaction using N-Boc-piperidine-4-carboxylic acid and a generic amine, employing HATU as the coupling agent.
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
Target Amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard work-up and purification reagents (Ethyl Acetate, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add the target amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Causality & Expertise:
-
Why HATU? HATU is a highly efficient, modern coupling reagent that forms a reactive HOBt ester in situ, minimizing racemization and leading to high yields, even with sterically hindered or electron-deficient amines.[11]
-
Why DIPEA? DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction without competing as a nucleophile itself.
-
Self-Validation: The progress of the reaction should be monitored by TLC, comparing the reaction mixture to the starting material spots. A new, less polar spot should appear, corresponding to the amide product. Final validation is achieved via spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
N-Boc Deprotection and N-Arylation
To functionalize the piperidine nitrogen, the Boc group must first be removed. This is typically achieved under acidic conditions, yielding the piperidine amine salt. The resulting secondary amine is a potent nucleophile for subsequent reactions, most notably the Palladium-catalyzed Buchwald-Hartwig amination for forming C-N bonds with aryl halides.[12]
Caption: Workflow for N-Boc deprotection and N-arylation.
Protocol 2: N-Boc Deprotection
Materials:
-
N-Boc protected piperidine derivative (1.0 eq)
-
4M HCl in 1,4-Dioxane (5-10 eq)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected piperidine derivative in a minimal amount of an appropriate solvent (e.g., methanol or dichloromethane) or use it neat if it is a liquid.
-
Acid Addition: Add the 4M HCl in dioxane solution to the stirred substrate at room temperature.
-
Reaction: Stir the reaction for 1-4 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution. Monitor by TLC until the starting material is consumed.
-
Isolation: Remove the solvent under reduced pressure. Alternatively, add diethyl ether to fully precipitate the product, and collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum.[9][13]
Causality & Expertise:
-
Mechanism: The acid protonates the carbonyl oxygen of the Boc group, which then fragments to release isobutylene, carbon dioxide, and the free amine.
-
Choice of Reagent: 4M HCl in dioxane is often preferred over TFA because it directly yields the hydrochloride salt, which is typically a stable, easy-to-handle solid.[9]
Case Study: Synthesis of a Precursor for Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a critical kinase in the B-cell receptor signaling pathway, making it a prime target for malignancies like chronic lymphocytic leukemia.[14] Ibrutinib is a landmark BTK inhibitor that features a piperidine moiety.[14][15] While Ibrutinib itself uses a 3-substituted piperidine, the 4-substituted scaffold is common in many other kinase inhibitors, including those for CDK9.[15] The following scheme illustrates a key N-arylation step analogous to those used in modern kinase inhibitor synthesis.
Caption: Synthetic scheme for a key N-arylation step.
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol describes the coupling of a deprotected piperidine with a chloro-substituted pyrazolopyrimidine, a common core in kinase inhibitors.
Materials:
-
Deprotected piperidine-4-carboxylate derivative (as HCl salt) (1.0 eq)
-
Chloro-substituted heteroaromatic (e.g., 4-amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidine) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
NaOtBu (Sodium tert-butoxide) (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the piperidine HCl salt (1.0 eq), the chloro-heteroaromatic (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (2.5 eq) to a Schlenk flask.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of starting materials and the appearance of the product mass.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography to afford the N-arylated product.[12]
Troubleshooting & Experimental Considerations
| Issue | Potential Cause | Suggested Solution |
| Incomplete Amide Coupling | Insufficient activation; Steric hindrance; Low reactivity of amine. | Switch to a more powerful coupling reagent (e.g., COMU). Increase reaction temperature slightly (e.g., to 40 °C). Increase reaction time. |
| Low Yield in N-Arylation | Inactive catalyst; Poor choice of ligand/base; Impure reagents. | Ensure the reaction is strictly anaerobic. Screen different phosphine ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). Use freshly opened, anhydrous solvents.[12] |
| Boc Deprotection Stalls | Insufficient acid; Acid-scavenging functionality on the molecule. | Increase the equivalents of acid (e.g., from 5 to 10 eq). Extend the reaction time. |
| Side Product Formation | Reaction temperature too high; Competing reactive sites on the substrate. | Lower the reaction temperature. Ensure all other potentially reactive functional groups (e.g., other amines, alcohols) are appropriately protected. |
Conclusion
This compound is a foundational building block in the medicinal chemist's toolbox for the synthesis of kinase inhibitors. Its robust protecting group strategy, coupled with the dual functionality of its piperidine ring, allows for its strategic and sequential incorporation into complex drug targets. The protocols outlined herein for amide coupling and N-arylation represent core, field-proven methodologies that can be adapted to a wide range of kinase inhibitor scaffolds. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively leverage this versatile intermediate to accelerate the development of next-generation therapeutics.
References
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1512676, Tert-butyl Piperidine-4-carboxylate. PubChem. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Adams, J. L., et al. (2010). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 20(14), 4291-4295. [Link]
-
Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7075-7093. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
- Purins, E., et al. (2017). A method for preparation of ibrutinib precursor.
-
Thadke, S. A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Steroids, 85, 46-51. [Link]
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42614227, Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. PubChem. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
-
Gaber, Z. B., et al. (2021). Synthesis of [13C6]‐Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116811. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selected pharmaceutical structures containing piperidine scaffold. ResearchGate. [Link]
- WO2016132383A1 - Process for the preparation of ibrutinib.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]
-
The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. NIH. [Link]
-
Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
- WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate.
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]
-
This compound. ChemBK. [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
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Application Note: Leveraging Tert-butyl piperidine-4-carboxylate hydrochloride as a Core Scaffold in Novel Agrochemical Discovery
Introduction: The Piperidine Scaffold's Role in Modern Agrochemicals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in the realm of drug and agrochemical discovery.[1] Its conformational flexibility allows for optimal binding to target receptors, and its structure is present in a significant percentage of commercial small-molecule drugs.[1] This versatility extends into agrochemical research, where piperidine-containing compounds exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] The recent development of successful agrochemicals containing this moiety has underscored its potential for creating novel and effective crop protection agents.[1]
This application note provides a technical guide for researchers on the strategic use of Tert-butyl piperidine-4-carboxylate hydrochloride (CAS: 892493-65-1), a highly versatile synthetic building block, in the discovery pipeline for new agrochemicals. We will explore its synthetic utility, provide a detailed protocol for its derivatization, and outline a workflow for downstream biological screening.
Section 1: Scientific Rationale for Use
This compound is an ideal starting material for library synthesis in agrochemical research due to two key structural features:
-
The Tert-butoxycarbonyl (Boc) Protecting Group: The nitrogen atom of the piperidine ring is protected by a Boc group. This group is stable under a wide range of reaction conditions (e.g., amide coupling, esterification) but can be easily and cleanly removed under acidic conditions. This orthogonality allows for selective modification at the 4-position carboxylate group without interference from the secondary amine.
-
The Carboxylate Functional Group: The tert-butyl ester at the 4-position serves as a versatile handle for introducing chemical diversity. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups, enabling the exploration of a vast chemical space.
The substitution pattern at the 1 and 4 positions of the piperidine ring is particularly common in bioactive molecules, making this starting material highly relevant for agrochemical design.[1]
Section 2: Synthetic Utility and Workflow Visualization
The primary utility of this compound is in the synthesis of N-substituted and 4-substituted piperidine derivatives. The general workflow involves initial modification at the 4-position, followed by deprotection of the Boc group and subsequent functionalization of the ring nitrogen.
Diagram 1: Key Reactive Sites and Diversification Strategy This diagram illustrates the primary points of chemical modification on the Tert-butyl piperidine-4-carboxylate core structure.
Caption: Synthetic handles on the piperidine scaffold.
Section 3: Protocol - Synthesis of a Piperidine-Amide Intermediate
This protocol details the synthesis of a key intermediate, demonstrating the utility of this compound in creating novel compounds with potential insecticidal or fungicidal activity.[4][5][6] The procedure involves the hydrolysis of the tert-butyl ester followed by an amide coupling reaction.
Objective: To synthesize tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate from this compound.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Aniline
-
Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Round-bottom flasks, magnetic stirrer, rotary evaporator, standard glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Part A: Hydrolysis of the Tert-butyl Ester
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.21 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL).
-
Saponification: Add LiOH (0.48 g, 20 mmol) to the solution. Stir vigorously at room temperature for 16 hours. Rationale: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.
-
Monitoring: Monitor the reaction progress by TLC (Eluent: 50% EtOAc in hexanes). The starting material will have a higher Rf than the product carboxylic acid, which often remains at the baseline.
-
Work-up:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 20 mL of water.
-
Cool the solution in an ice bath and acidify to pH ~3 by slowly adding 1M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the product with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-piperidine-4-carboxylic acid as a white solid.
-
Part B: Amide Coupling
-
Reaction Setup: To a solution of the N-Boc-piperidine-4-carboxylic acid (2.29 g, 10 mmol) from Part A in dry DCM (40 mL), add HOBt (1.53 g, 10 mmol) and EDC (1.92 g, 10 mmol). Stir the mixture for 20 minutes at room temperature. Rationale: EDC is a zero-length crosslinker that activates the carboxylic acid, and HOBt is an additive that minimizes side reactions and racemization.
-
Addition of Amine: Add aniline (0.93 g, 10 mmol) followed by the dropwise addition of DIPEA (2.58 g, 20 mmol). Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (Eluent: 30% EtOAc in hexanes) until the starting carboxylic acid is consumed.
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM (30 mL).
-
Wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final amide.
-
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analysis | Expected Result | Purpose |
| ¹H NMR | Peaks corresponding to Boc-group, piperidine ring protons, and aromatic protons of the aniline moiety. | Confirms chemical structure. |
| LC-MS | A major peak with the expected mass-to-charge ratio (m/z) for the product. | Confirms molecular weight and purity. |
| Melting Point | A sharp, defined melting range. | Indicates purity. |
Section 4: Downstream Discovery Workflow
The synthesized library of piperidine amides can be advanced through a typical agrochemical discovery cascade.
Diagram 2: Agrochemical Discovery Workflow This flowchart outlines the process from synthesized compound to a potential lead candidate.
Caption: From building block to lead candidate.
-
Boc-Deprotection: The Boc group is removed from the library of C4-amides using an acid like trifluoroacetic acid (TFA) in DCM.
-
N-Functionalization: The newly exposed secondary amine can be functionalized via reactions like reductive amination, N-arylation, or acylation to create a diverse final library.
-
Primary Screening: The final compounds are screened at a single high concentration against a panel of relevant agricultural pests (insects, fungi, weeds).
-
Hit Confirmation & Dose-Response: Active compounds ("hits") are re-tested to confirm activity, and dose-response curves are generated to determine potency (e.g., EC₅₀).
-
Lead Optimization: Promising hits undergo further chemical modification to improve potency, selectivity, and physicochemical properties.
Conclusion
This compound is a strategic and economically viable starting material for the synthesis of novel piperidine-based agrochemicals. Its well-defined reactive handles allow for the systematic and efficient construction of diverse chemical libraries. The protocols and workflows described herein provide a robust framework for researchers to explore the rich chemical space around the piperidine scaffold, accelerating the discovery of next-generation crop protection solutions.
References
- Wu, J. et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science.
- Request PDF. (n.d.). Research progress on piperidine-containing compounds as agrochemicals. ResearchGate.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- Benchchem. (n.d.). Piperazino-piperidine Scaffold for Drug Discovery.
- PubMed. (2024). Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection.
- Vereshchagin, A. N. et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- ResearchGate. (n.d.). Biological activities of piperidine alkaloids.
- Frolov, N. A. et al. (2023). Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. International Journal of Molecular Sciences.
- ResearchGate. (2025). Discovery of novel piperidine‐containing thymol derivatives as potent antifungal agents for crop protection.
- ResearchGate. (2025). Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals.
- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
- ChemBK. (2024). This compound.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- BLD Pharm. (n.d.). 892493-65-1|this compound.
- Google Patents. (n.d.). WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Reactions with Tert-butyl piperidine-4-carboxylate hydrochloride
Welcome to the technical support center for tert-butyl piperidine-4-carboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Low yields can be a significant impediment to progress, and this document provides a structured, cause-and-effect approach to diagnosing and resolving common issues encountered during its use.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound.
Q1: Why is this reagent supplied as a hydrochloride salt? The hydrochloride salt form significantly improves the compound's shelf-life and handling characteristics. The free piperidine is a basic, hygroscopic, and potentially volatile liquid or low-melting solid that can absorb atmospheric CO₂.[1] The salt is a stable, crystalline solid that is easier to weigh and store accurately.[2]
Q2: How does the hydrochloride salt impact the reactivity of the piperidine nitrogen? The presence of the hydrochloride salt means the piperidine nitrogen is protonated, forming a piperidinium chloride. In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering it unreactive. For any reaction involving this nitrogen (e.g., N-alkylation, amide coupling), a base must be added to neutralize the salt and liberate the free amine.[3]
Q3: What are the recommended storage conditions for this reagent? Store the container tightly closed in a dry, cool, and well-ventilated place.[4] It is relatively stable at room temperature but should be protected from high humidity and high temperatures to prevent degradation.[2]
Q4: What initial checks should I perform if a reaction is failing? Before optimizing reaction parameters, always verify the fundamentals:
-
Reagent Purity: Confirm the purity of your this compound and all other reactants via techniques like NMR or LC-MS.
-
Anhydrous Conditions: Many reactions involving this reagent, particularly those using strong bases or organometallic reagents, require strictly anhydrous solvents and an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Stoichiometry: Double-check all calculations, especially for the base, ensuring at least one equivalent is present to neutralize the hydrochloride salt in addition to any base required for the reaction mechanism itself.
Troubleshooting Guide 1: Low Yield in N-Alkylation Reactions
N-alkylation is a common transformation that is often plagued by incomplete conversion or the formation of byproducts.
Problem: The N-alkylation of this compound with an alkyl halide (R-X) results in a low yield of the desired product.
Below is a logical workflow to diagnose the issue.
Sources
optimization of reaction conditions for Tert-butyl piperidine-4-carboxylate hydrochloride
An In-Depth Guide to the Synthesis of Tert-butyl piperidine-4-carboxylate Hydrochloride
Welcome to the technical support center for this compound. This versatile building block is a cornerstone in medicinal chemistry and drug development, frequently utilized as a key intermediate for constructing complex molecular architectures.[1][2] Its proper synthesis is critical for the success of multi-step research and development projects.
This guide moves beyond simple protocols to provide a deeper understanding of the reaction dynamics. We will explore the causality behind experimental choices, troubleshoot common issues, and offer optimized protocols to ensure you achieve high yields and purity consistently.
Section 1: Synthesis Overview and Core Principles
The most common and reliable route to this compound involves two primary stages: the N-protection of a piperidine precursor, followed by the formation of the hydrochloride salt. The key transformation is the installation of a tert-butoxycarbonyl (Boc) group onto the piperidine nitrogen.
The Boc group is an excellent choice for protecting amines due to its stability in a wide range of nucleophilic and basic conditions, while being easily removable under mild acidic conditions.[1][3] This "orthogonal" stability is fundamental for complex synthetic strategies.[1]
General Synthetic Workflow
The overall process can be visualized as follows:
Caption: General workflow for the synthesis of Tert-butyl piperidine-4-carboxylate HCl.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in the Boc protection step?
A: Temperature control is paramount. The reaction between the piperidine nitrogen and di-tert-butyl dicarbonate (Boc)₂O can be exothermic. Maintaining a low temperature (typically 0-10°C) during the initial addition of (Boc)₂O minimizes the thermal decomposition of the anhydride, which is a common cause of reduced yield.[4]
Q2: How do I choose the optimal solvent and base for the reaction?
A: The choice depends on your specific starting material (e.g., the free acid vs. its hydrochloride salt).
-
Solvent: Tetrahydrofuran (THF) is often preferred as it provides good solubility for both the starting piperidine derivative and the (Boc)₂O reagent, leading to higher yields compared to solvents like dichloromethane (DCM).[4] A biphasic system (e.g., dioxane/water) with a base like NaOH is also common, especially when starting with the hydrochloride salt of the piperidine.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is a standard choice to neutralize the acid generated during the reaction without competing in side reactions.[5] If using an inorganic base like NaOH or K₂CO₃, ensure vigorous stirring to overcome phase-transfer limitations.
Q3: My final product is an oil that won't solidify. What should I do?
A: This is a common issue often caused by impurities or residual solvent.
-
Purity: The free base can be an oil if impure. Consider purification by column chromatography before attempting salt formation.
-
Solvent: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove stubborn residues.
-
Salt Formation: The hydrochloride salt is typically a stable, crystalline solid.[6] Dissolve the purified oily free base in a non-polar solvent like diethyl ether or ethyl acetate and slowly add a solution of HCl (e.g., 2M in ether or 4M in dioxane) until precipitation is complete.
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most effective method.
-
System: Use a silica gel plate. A mobile phase of 10-30% ethyl acetate in hexanes or petroleum ether is a good starting point.
-
Visualization: The Boc-protected product is often UV-inactive. Visualize the spots using a potassium permanganate (KMnO₄) stain. The starting amine will show a distinct spot that should disappear as the higher-Rf, Boc-protected product spot appears.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Degraded (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. 2. Insufficient Base: If starting with a hydrochloride salt, an inadequate amount of base will prevent the free amine from reacting. 3. Poor Temperature Control: Adding reagents too quickly or at room temperature can cause thermal decomposition of (Boc)₂O.[4] | 1. Use fresh, high-purity (Boc)₂O. Store it in a desiccator. 2. Use at least 2 equivalents of base when starting with an HCl salt (one to neutralize the salt, one for the reaction). 3. Add the (Boc)₂O solution dropwise to a cooled (0°C) solution of the amine. Allow the reaction to warm to room temperature slowly. |
| Incomplete Reaction (Starting Material Remains) | 1. Steric Hindrance: The piperidine nitrogen may be sterically hindered. 2. Incorrect Stoichiometry: An insufficient amount of (Boc)₂O was used. | 1. For stubborn reactions, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq). DMAP acts as a potent acylation catalyst.[5] 2. Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). |
| Formation of Emulsion During Workup | 1. Biphasic Mixture Issues: Vigorous shaking of aqueous and organic layers can lead to stable emulsions, especially if inorganic bases were used.[5] | 1. Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. 2. If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Product is Difficult to Purify by Chromatography | 1. Streaking on TLC Plate: The free amine on the Boc-protected product can interact strongly with the acidic silica gel. 2. Co-eluting Impurities: Byproducts like ureas may have similar polarity to the desired product. | 1. Add 0.5-1% triethylamine to your chromatography eluent. This will neutralize the acidic sites on the silica and prevent streaking, leading to better separation. 2. Adjust the eluent polarity. A gradient elution from low polarity (e.g., 5% EtOAc/Hex) to higher polarity (e.g., 40% EtOAc/Hex) can resolve closely-eluting spots. |
| Final HCl Salt is Gummy or Hygroscopic | 1. Residual Water: Any moisture present during salt formation can lead to a sticky or oily product. 2. Incorrect Solvent: The solvent used for precipitation may not be optimal. | 1. Ensure the purified free base is completely dry. Dissolve it in an anhydrous solvent (e.g., anhydrous diethyl ether) before adding the HCl solution. 2. Perform the precipitation in a non-polar, aprotic solvent. Diethyl ether is excellent for this purpose as it has low solubility for the salt, promoting clean precipitation. |
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Section 4: Optimized Experimental Protocol
This protocol describes the synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid , a common precursor, followed by its conversion to the hydrochloride salt of its tert-butyl ester.
Part A: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer, add piperidine-4-carboxylic acid (1.0 eq) and a 1:1 mixture of dioxane and water.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Base Addition: Slowly add sodium hydroxide (NaOH, 2.5 eq) as a 2M aqueous solution, ensuring the temperature remains below 10°C.
-
Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).
-
Workup - Quench: Cool the mixture back to 0°C and slowly acidify to pH 2-3 with a 1M KHSO₄ solution.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup - Wash: Combine the organic layers and wash with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which is typically a white solid.
Part B: Conversion to this compound
-
Esterification (Example): The carboxylic acid from Part A can be converted to its tert-butyl ester through various methods, such as reaction with tert-butanol under acidic catalysis.
-
Salt Formation: Dissolve the purified tert-butyl piperidine-4-carboxylate (free base) (1.0 eq) in anhydrous diethyl ether.
-
HCl Addition: While stirring, slowly add a solution of 2.0 M HCl in diethyl ether (1.1 eq).
-
Precipitation: A white solid should precipitate immediately. Continue stirring for 30 minutes at room temperature.
-
Isolation: Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under high vacuum to obtain the final hydrochloride salt.
References
-
ChemBK. (2024). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 31). The Significance of this compound in Custom Chemical Synthesis. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
Sources
Technical Support Center: Troubleshooting Reactions with Tert-butyl piperidine-4-carboxylate hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl piperidine-4-carboxylate hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges and optimize your reaction outcomes. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying chemistry and step-by-step protocols for resolution.
Issue 1: Low Yield in N-Alkylation Reactions
Question: I am performing an N-alkylation of this compound and observing a low yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in N-alkylation reactions with this substrate are a frequent challenge and can often be attributed to several factors. It is crucial to remember that the starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated and non-nucleophilic. Effective deprotonation is the first critical step for the reaction to proceed.
Potential Causes & Corrective Actions:
-
Incomplete Deprotonation: The piperidine hydrochloride must be fully neutralized to the free amine to act as a nucleophile. An insufficient amount of base will result in unreacted starting material.
-
Solution: Use at least one equivalent of a suitable base to neutralize the HCl salt and a second equivalent to scavenge the proton generated during the alkylation. Common choices include triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3). For sensitive substrates, a milder base like sodium bicarbonate (NaHCO3) can be employed.[1]
-
-
Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.
-
Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide to accelerate the reaction.[1]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance. However, be mindful that higher temperatures can also lead to side product formation. Careful optimization of the temperature is key.[1]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solvating the transition state of the reaction.
-
Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally recommended for N-alkylation as they can effectively solvate the transition state and promote the reaction.[1]
-
Issue 2: Formation of an Unexpected High Molecular Weight Byproduct
Question: In my N-alkylation reaction, I am observing a significant amount of a byproduct with a higher molecular weight than my expected product. What could this be and how can I prevent its formation?
Answer:
The most probable identity of this high molecular weight byproduct is the quaternary ammonium salt, resulting from over-alkylation of the piperidine nitrogen. This is a common side reaction, especially when using highly reactive alkylating agents.[1]
Strategies to Minimize Over-Alkylation:
| Strategy | Rationale | Recommended Protocol |
| Control Stoichiometry | Using a slight excess of the piperidine starting material ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.[1] | Use 1.1 to 1.2 equivalents of tert-butyl piperidine-4-carboxylate relative to 1 equivalent of the alkylating agent. |
| Slow Addition of Alkylating Agent | Maintaining a low concentration of the alkylating agent throughout the reaction favors mono-alkylation over di-alkylation.[1] | Add the alkylating agent dropwise to the reaction mixture. For best results, use a syringe pump for gradual and controlled addition. |
| Lower Reaction Temperature | The second alkylation step to form the quaternary salt often has a higher activation energy than the initial alkylation. | Lowering the reaction temperature can help to selectively form the mono-alkylated product. Monitor the reaction progress closely to find the optimal temperature.[1] |
Issue 3: Appearance of a Carboxylic Acid Impurity in the Product
Question: My final product shows an impurity that I suspect is the carboxylic acid analog of my tert-butyl ester. How is this possible, and how can I avoid it?
Answer:
The tert-butyl ester protecting group is known to be stable under basic and neutral conditions but is labile to acidic conditions. The formation of the corresponding carboxylic acid is a strong indicator that your reaction or workup conditions are too acidic.
Potential Sources of Acidity and Preventative Measures:
-
Acidic Reaction Conditions: While the initial deprotonation of the hydrochloride salt requires a base, subsequent steps or reagents might introduce acidity.
-
Prevention: Carefully evaluate all reagents and additives to ensure they are not acidic or do not generate acidic byproducts. If an acidic step is necessary, consider if it can be performed after a step that modifies the ester.
-
-
Acidic Workup: Using a strong acid wash during the workup procedure can cleave the tert-butyl ester.
-
Prevention: During aqueous extraction, use a mild wash with a saturated sodium bicarbonate solution or dilute brine instead of a strong acid wash. Ensure the pH of the aqueous layer remains neutral or slightly basic.
-
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause hydrolysis of the tert-butyl ester, especially with prolonged exposure.
-
Prevention: To minimize contact time, use flash column chromatography. If the product is particularly acid-sensitive, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, other purification methods like preparative HPLC with a suitable mobile phase or crystallization could be explored.
-
Frequently Asked Questions (FAQs)
Q1: My this compound starting material has a yellowish tint. Is it still usable?
A1: A yellow discoloration in piperidines is often due to the presence of oxidation products. While this may not interfere with all applications, for high-purity applications, it is advisable to use a colorless starting material. If the purity is critical, you can consider purifying the starting material, for example, by recrystallization, though it is often more practical to purchase a high-purity grade.
Q2: I am having trouble with the solubility of this compound in my reaction solvent. What can I do?
A2: this compound is a salt and may have limited solubility in some organic solvents. The addition of a base to neutralize the hydrochloride salt will form the free amine, which is generally more soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). You can add the base to a suspension of the starting material in the reaction solvent and stir until the solid dissolves before proceeding with the addition of other reagents.
Q3: Can dimerization be a significant side reaction?
A3: While dimerization of some piperidine derivatives has been reported, particularly those that can form reactive imine intermediates, it is not a commonly reported side product for tert-butyl piperidine-4-carboxylate under standard N-alkylation or acylation conditions. However, if you are working under oxidative conditions or with reagents that could generate radical intermediates, the possibility of dimerization should be considered. If you suspect a dimer, characterization by mass spectrometry will be informative.
Experimental Workflow & Decision Making
The following diagram illustrates a typical troubleshooting workflow when encountering low yield or impurities in a reaction involving tert-butyl piperidine-4-carboxylate.
Caption: Troubleshooting Decision Tree for Piperidine Reactions.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
Sources
Technical Support Center: Enhancing the Purity of Tert-butyl piperidine-4-carboxylate Hydrochloride Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the purification of tert-butyl piperidine-4-carboxylate hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to provide you with the scientific rationale behind purification strategies, enabling you to optimize your experimental outcomes with confidence.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of your target compound. Each problem is followed by a step-by-step guide to diagnose and resolve the issue, grounded in fundamental chemical principles.
Problem 1: Low Overall Yield After Purification
You've successfully synthesized your desired this compound derivative, but the final isolated yield after purification is disappointingly low.
Potential Causes & Step-by-Step Solutions:
-
Incomplete Reaction or Side Product Formation:
-
Diagnosis: Before purification, analyze the crude reaction mixture using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the extent of reaction completion and identify major byproducts.[1]
-
Solution: If the reaction is incomplete, consider optimizing the reaction conditions, such as temperature, reaction time, or stoichiometry of reagents.[2] If significant side products are present, a different purification strategy might be necessary to minimize loss of the desired product.
-
-
Product Loss During Extraction:
-
Diagnosis: The hydrochloride salt of your piperidine derivative may have some water solubility, leading to its loss in the aqueous phase during workup.
-
Solution:
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine into an organic solvent.[3] This ensures the amine is deprotonated and minimally soluble in the aqueous phase.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (brine wash) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of your compound, driving it into the organic layer.[4]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume to maximize recovery.
-
-
-
Suboptimal Recrystallization Conditions:
-
Diagnosis: Using an inappropriate solvent or cooling the solution too rapidly can lead to poor crystal formation or co-precipitation of impurities, necessitating further purification steps and leading to material loss.[4]
-
Solution:
-
Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5] Common solvent pairs for amine hydrochlorides include ethanol/water, methanol/ether, and isopropanol/hexane.[6][7]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals before further cooling in an ice bath.[4][5]
-
-
-
Column Chromatography Issues:
-
Diagnosis: Improper column packing, incorrect eluent polarity, or column overloading can lead to poor separation and loss of product.[4]
-
Solution:
-
Optimize Eluent System: Use TLC to determine the optimal eluent system that provides good separation between your product and impurities. For basic compounds like piperidine derivatives, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can prevent streaking and improve peak shape.[4]
-
Proper Loading: Do not overload the column. A general rule of thumb is to load 1g of crude material per 20-40g of silica gel.[4]
-
-
Problem 2: Persistent Impurities in the Final Product
Despite purification efforts, your final product is still contaminated with impurities, as indicated by analytical techniques like NMR or HPLC.
Potential Impurities & Removal Strategies:
| Common Impurity Type | Origin | Identification | Recommended Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction | TLC, HPLC, NMR | Optimize reaction conditions; Column chromatography |
| N-Oxide Derivatives | Oxidation of the piperidine nitrogen | Mass Spectrometry[8] | Reduction using agents like ammonium formate/Pd/C[9][10]; Careful column chromatography |
| Over-alkylated Products (Quaternary Salts) | Side reaction during N-alkylation | NMR, Mass Spectrometry | Use a stoichiometric amount of the alkylating agent and control reaction temperature[2] |
| Residual Solvents | Incomplete drying | NMR, Gas Chromatography (GC) | Drying under high vacuum, possibly at elevated temperature (if the compound is stable) |
Troubleshooting Workflow for Persistent Impurities:
Caption: Decision workflow for troubleshooting persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best way to convert the free amine of my tert-butyl piperidine-4-carboxylate derivative to its hydrochloride salt?
A1: The most common and effective method is to dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and then add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.[11] The precipitate can then be collected by filtration, washed with the anhydrous solvent, and dried under vacuum. Using gaseous HCl is also an option but requires specialized equipment.[11]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.[4] To resolve this:
-
Add more solvent: This will lower the saturation point.
-
Re-heat the solution: Ensure everything redissolves, then allow it to cool much more slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.[4]
-
Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q3: How can I effectively remove the Boc protecting group from my piperidine derivative?
A3: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions. A common method is to treat the compound with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent like dioxane or methanol.[12] The reaction is usually fast and occurs at room temperature.
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method for determining the purity of non-volatile compounds and quantifying impurities.[1][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for confirming the structure of your compound and identifying organic impurities.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact molecular weight and elemental composition.[1]
-
Gas Chromatography (GC): Useful for assessing the presence of residual volatile solvents.[13][14]
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
This protocol is effective for separating your basic piperidine derivative from neutral or acidic impurities.[3]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the two layers. The aqueous layer now contains your product as the hydrochloride salt.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the pH is greater than 10. This deprotonates the piperidine, making it a free amine.[3]
-
Re-extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane) by performing at least three extractions.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine.[3]
Workflow for Acid-Base Extraction:
Caption: Visualization of the acid-base extraction workflow.
Protocol 2: Recrystallization of a this compound Salt
-
Solvent Selection: Choose a suitable solvent system (e.g., isopropanol/diethyl ether).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot primary solvent (e.g., isopropanol) to the crude hydrochloride salt to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
References
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
CWE of Piperidine. Sciencemadness Discussion Board. Available at: [Link]
-
A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Available at: [Link]
- Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
-
Recrystallization. University of California, Irvine. Available at: [Link]
- Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. Google Patents.
-
The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
- Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
What are the detection methods for piperidine? BIOSYNCE. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]
-
Supplementary information. ChemRxiv. Available at: [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
-
ChemInform Abstract: A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. ResearchGate. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Institutes of Health. Available at: [Link]
- Method of obtaining piperidine derivatives or salts thereof. Google Patents.
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
- A kind of purification method of high-purity piperidine. Google Patents.
-
LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. Available at: [Link]
- N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
- Synthetic method of piperidine hydrochloride. Google Patents.
-
Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: [Link]
-
DiKTa ESI Final. ChemRxiv. Available at: [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Institutes of Health. Available at: [Link]
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- 12. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Stability of Tert-butyl piperidine-4-carboxylate hydrochloride
Welcome to the technical support guide for tert-butyl piperidine-4-carboxylate hydrochloride (CAS: 892493-65-1). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this versatile chemical intermediate in solution. As a crucial building block in medicinal chemistry and custom synthesis, understanding its stability profile is paramount for reproducible and successful experimental outcomes.[1]
This guide provides in-depth answers to frequently asked questions, troubleshooting workflows for common issues, and validated protocols to help you maintain the integrity of your compound.
Section 1: Core Stability Profile & Recommended Handling
This compound is a white to light yellow solid that is relatively stable at room temperature when stored correctly.[2] However, its stability in solution is a more complex issue, primarily governed by the susceptibility of the tert-butyl ester group to hydrolysis.
Key Stability Concern: Ester Hydrolysis
The principal degradation pathway for this compound in solution is the acid-catalyzed hydrolysis of the tert-butyl ester. As a hydrochloride salt, dissolving the compound in water or protic solvents will inherently create a mildly acidic environment, which can facilitate this degradation over time, especially when heated.[2] This process cleaves the ester bond, yielding piperidine-4-carboxylic acid hydrochloride and tert-butanol.
The presence of strong acids or bases will significantly accelerate this degradation.[3][4]
Recommended Storage Conditions
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5][6] For long-term storage, refrigeration (2-8°C) under an inert atmosphere like nitrogen or argon is recommended.[7]
-
Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use aprotic solvents, store at low temperatures (-20°C), and minimize exposure to moisture and air. Avoid storing aqueous solutions for extended periods.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvents to dissolve this compound?
The compound is soluble in water and some organic solvents.[2] For reactions, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are often preferred to minimize the risk of hydrolysis. If an aqueous or alcohol-based solvent system is required, it is crucial to use the solution immediately after preparation and avoid heating.
Q2: How quickly does the compound degrade in an aqueous solution?
The rate of degradation is highly dependent on pH, temperature, and the presence of any catalysts. In a neutral aqueous solution at room temperature, degradation may be slow but is still a risk over hours or days. In acidic or basic solutions, or upon heating, hydrolysis can become significant in a much shorter timeframe.
Q3: What are the visible signs of degradation in my solution?
The primary degradant, piperidine-4-carboxylic acid hydrochloride, has different solubility properties than the parent ester. Therefore, the most common sign of degradation is the gradual appearance of cloudiness or precipitation in a solution that was initially clear. This indicates that the ester has hydrolyzed to its less soluble carboxylic acid form.
Q4: Is it safe to heat solutions containing this compound?
Heating solutions, particularly aqueous or protic ones, is strongly discouraged. Elevated temperatures significantly accelerate the rate of ester hydrolysis.[2] If a reaction requires heat, consider alternative reagents or synthetic routes that do not involve heating this specific intermediate in a protic solvent.
Q5: Will the free base form, tert-butyl piperidine-4-carboxylate, be more stable?
The free base (non-salt form) is less water-soluble but is more susceptible to base-catalyzed hydrolysis. While it avoids the inherent acidity of the hydrochloride salt, it requires careful handling to prevent exposure to basic conditions. The choice between the hydrochloride salt and the free base depends on the specific reaction conditions, particularly the pH.
Section 3: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Scenario 1: My stock solution in methanol has turned cloudy after being stored in the fridge overnight. What is the cause?
This is a classic sign of degradation. Methanol is a protic solvent that can participate in and facilitate the hydrolysis of the tert-butyl ester, even at refrigerated temperatures. The cloudiness is the precipitation of the resulting piperidine-4-carboxylic acid, which is less soluble in methanol than the parent compound.
-
Solution: Discard the cloudy solution. Prepare fresh solutions in an appropriate solvent immediately before use. For short-term storage, consider switching to an aprotic solvent like acetonitrile.
Scenario 2: My reaction yield is consistently low, and I suspect an issue with my starting material. How can I verify its integrity?
Low yields can often be traced back to the degradation of a key starting material. The active concentration of your this compound may be lower than calculated if it has partially hydrolyzed.
-
Solution:
-
Purity Check: Analyze your stock solution using HPLC (see Protocol 2) or ¹H NMR. In the NMR spectrum, the appearance of a broad singlet corresponding to the acidic proton of the carboxylic acid and the disappearance of the characteristic singlet for the tert-butyl protons (around 1.4 ppm) would indicate hydrolysis.
-
Fresh Reagent: Use a freshly opened bottle of the solid reagent to prepare a new solution immediately before your reaction. Compare the results to determine if your stored stock was the issue.
-
Scenario 3: I see a new, more polar peak in my LC-MS analysis of a reaction mixture. Could it be from the degradation of my starting material?
Yes, this is highly likely. The hydrolysis product, piperidine-4-carboxylic acid, is significantly more polar than the parent tert-butyl ester. It will therefore have a shorter retention time on a reverse-phase HPLC column.
-
Solution:
-
Mass Analysis: Check the mass of the new peak. It should correspond to the molecular weight of piperidine-4-carboxylic acid (129.16 g/mol ).
-
Co-injection: If you have a standard of piperidine-4-carboxylic acid, perform a co-injection with your sample. If the new peak increases in size, it confirms the identity of the degradant.
-
Troubleshooting Workflow
Section 4: Protocols and Data
Table 1: Solubility and Stability Quick Reference
| Solvent | Solubility | Stability Notes |
| Water | Soluble[2] | Low Stability. Prone to hydrolysis. Prepare fresh and use immediately. Avoid heat. |
| Methanol / Ethanol | Soluble | Low to Moderate Stability. Protic nature facilitates hydrolysis. Avoid long-term storage. |
| Dichloromethane (DCM) | Soluble | Good Stability. Aprotic. Preferred for reactions and short-term storage. |
| Acetonitrile (ACN) | Soluble | Good Stability. Aprotic. Good alternative for stock solutions. |
| Tetrahydrofuran (THF) | Soluble | Good Stability. Aprotic. Ensure THF is anhydrous to prevent hydrolysis. |
| Dimethylformamide (DMF) | Soluble | Moderate Stability. Can contain water or amine impurities. Use high-purity, anhydrous grade. |
Protocol 1: Recommended Stock Solution Preparation
This protocol minimizes the risk of degradation during preparation and short-term handling.
-
Preparation: Perform all work in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Weighing: Weigh the required amount of this compound directly into a dry, clean vial.
-
Solvent Addition: Add the desired volume of a recommended aprotic solvent (e.g., anhydrous Dichloromethane or Acetonitrile) to the vial.
-
Dissolution: Vortex or sonicate briefly until the solid is completely dissolved.
-
Usage: Use the solution immediately for the best results. If temporary storage is unavoidable, cap the vial tightly, flush with an inert gas (N₂ or Ar), and place it on ice or in a freezer at -20°C.
-
Avoid: Do not prepare large stock solutions intended for long-term storage, especially in protic solvents.
Protocol 2: HPLC Method for Purity and Stability Assessment
This method can be used to separate this compound from its primary degradant, piperidine-4-carboxylic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Expected Elution: Piperidine-4-carboxylic acid (degradant) will elute earlier (more polar) than the parent compound, tert-butyl piperidine-4-carboxylate.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2019, September 4). Methyl4-(tert-butoxycarbonylamino)piperidine-1-carboxylate, Safety Data Sheet. Retrieved from [Link]
-
PubChem. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 31). The Significance of this compound in Custom Chemical Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Purification of Tert-butyl piperidine-4-carboxylate hydrochloride
Welcome to the technical support center for tert-butyl piperidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during their experiments. Here, we delve into the causality behind experimental choices, providing you with the expertise to confidently purify this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My batch of this compound has a yellowish tint. What could be the cause and how can I remove it?
A yellowish discoloration is often indicative of oxidation products forming within the piperidine ring system. Piperidines can be susceptible to aerial oxidation over time, especially if exposed to light and air.
-
Recommended Action: Recrystallization is typically effective in removing colored impurities. A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal.
Q2: I see extra peaks in the 1H NMR spectrum of my product, particularly a singlet around 1.4-1.5 ppm. What could this be?
A singlet in this region often corresponds to the tert-butyl protons of di-tert-butyl dicarbonate (Boc₂O) or its breakdown product, tert-butanol. Boc₂O is the reagent used for the N-Boc protection of the piperidine precursor, and residual amounts can be carried through the synthesis.
-
Recommended Action: An aqueous wash of the free base with a mild acid solution before converting it to the hydrochloride salt can help remove these non-basic impurities. If the impurity persists in the hydrochloride salt, a carefully executed recrystallization or column chromatography can be effective.
Q3: My product shows low purity by HPLC, with a more polar impurity. What is the likely identity of this impurity?
A more polar impurity could be the corresponding carboxylic acid, resulting from the hydrolysis of the tert-butyl ester. While the tert-butyl ester is generally stable, prolonged exposure to strong acidic conditions during the hydrochloride salt formation or workup can lead to its cleavage.[1]
-
Recommended Action: To minimize hydrolysis, use the minimum required amount of hydrochloric acid for salt formation and avoid excessive heating. If the acidic impurity is present, an acid-base extraction of the free base can be performed to separate the basic product from the acidic impurity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Purification Strategy |
| Yellowish or off-white solid | Oxidation of the piperidine ring | Recrystallization |
| Broad melt point | Presence of various impurities | Recrystallization or Column Chromatography |
| Extra peaks in NMR/HPLC | Unreacted starting materials, Boc₂O residue, tert-butanol | Acid-base extraction of the free base, followed by recrystallization of the hydrochloride salt. |
| Hygroscopic or sticky solid | Residual water or solvent | Drying under high vacuum at a slightly elevated temperature (e.g., 40-50 °C). |
| Low yield after purification | Product loss during transfers or use of an inappropriate purification method | Optimize solvent choice for recrystallization to ensure maximum recovery. For chromatography, ensure proper column packing and elution conditions. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Step-by-Step Methodology:
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, or a mixture like ethanol/diethyl ether). A suitable solvent will dissolve the compound at elevated temperatures but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. The pure product should crystallize out. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Diagram of the Recrystallization Workflow:
Caption: A typical workflow for the purification of a solid compound via recrystallization.
Protocol 2: Acid-Base Extraction (for the free base)
This technique is highly effective for separating the basic tert-butyl piperidine-4-carboxylate (free base) from acidic and neutral impurities before its conversion to the hydrochloride salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude free base in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer which retains neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1 M NaOH) dropwise with stirring until the solution is basic (check with pH paper). The free base will precipitate or form an oil.
-
Extraction: Extract the free base back into an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base. This can then be converted to the hydrochloride salt.
Diagram of the Acid-Base Extraction Logic:
Caption: Logical flow of an acid-base extraction for purifying a basic compound.
Protocol 3: Flash Column Chromatography
For challenging separations or when dealing with oily products, flash column chromatography is a preferred method.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system (e.g., a mixture of dichloromethane and methanol) should provide a retention factor (Rf) of approximately 0.2-0.4 for the product. For basic compounds like piperidines, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
Sources
Technical Support Center: Refining Purification Methods for Tert-butyl piperidine-4-carboxylate hydrochloride
Welcome to the technical support center for tert-butyl piperidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this critical building block. As a versatile intermediate in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] This resource offers practical, field-proven insights to help you overcome common purification challenges and optimize your experimental outcomes.
I. Introduction to this compound
This compound is a white to light yellow solid, soluble in water and some organic solvents.[2] It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals. The piperidine scaffold is a prevalent motif in medicinal chemistry, and the tert-butyl ester acts as a stable protecting group for the carboxylic acid functionality.[1] This allows for selective modifications at other positions of the molecule.
The hydrochloride salt form enhances the compound's stability and handling properties.[2] However, achieving high purity can be challenging due to the presence of various impurities stemming from the synthesis, including unreacted starting materials, byproducts, and residual solvents.[3] This guide will address these challenges in a practical question-and-answer format.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?
A1: A yellow discoloration in piperidine derivatives is often indicative of oxidation products.[3][4] While minor discoloration may not impact all downstream applications, achieving high purity, especially for pharmaceutical use, necessitates its removal.
Causality: The piperidine nitrogen can be susceptible to oxidation, leading to the formation of colored impurities. This can be exacerbated by prolonged exposure to air, high temperatures, or the presence of certain metal catalysts from previous synthetic steps.
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol). Add a small amount of activated charcoal (typically 1-5% w/w) and stir the mixture at room temperature for 30-60 minutes. Filter the mixture through a pad of Celite® to remove the charcoal.[4] Concentrate the filtrate to recover the product.
-
-
Recrystallization: This is a highly effective method for removing both colored and other impurities. The key is selecting an appropriate solvent system.
-
Protocol: See the detailed recrystallization protocols in Section IV. A common starting point is a solvent/anti-solvent system like isopropanol/diethyl ether or ethanol/hexane.
-
Q2: I'm observing low yield after recrystallization. What factors could be contributing to this, and how can I improve recovery?
A2: Low recovery during recrystallization is a common issue and can often be attributed to suboptimal solvent selection or procedural errors.
Causality:
-
High Solubility in the Chosen Solvent: If the product is too soluble in the recrystallization solvent, even at low temperatures, a significant portion will remain in the mother liquor.
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product will prevent it from reaching its saturation point upon cooling, leading to poor precipitation.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities, rather than forming pure crystals.
Troubleshooting & Optimization:
| Factor | Solution | Scientific Rationale |
| Solvent Selection | Perform small-scale solubility tests with various solvents to find one where the product is sparingly soluble at room temperature but highly soluble when hot. | The ideal recrystallization solvent will have a steep solubility curve with respect to temperature for the target compound and a different solubility profile for the impurities. |
| Solvent Volume | Use the minimum amount of hot solvent required to fully dissolve the crude product. | This ensures the solution is saturated as it cools, maximizing the recovery of the crystalline product. |
| Cooling Rate | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize precipitation. | Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. |
| Mother Liquor | Concentrate the mother liquor and perform a second recrystallization to recover additional product. | The mother liquor still contains dissolved product. A second crop of crystals can often be obtained, though they may be of slightly lower purity. |
Q3: My NMR analysis shows the presence of the free base (tert-butyl piperidine-4-carboxylate) in my hydrochloride salt product. How can I ensure complete conversion to the salt?
A3: Incomplete protonation of the piperidine nitrogen will result in a mixture of the free base and the hydrochloride salt.
Causality:
-
Insufficient HCl: The most common reason is using a stoichiometric amount of HCl that is less than what is required to protonate all of the free base.
-
Volatilization of HCl: If using gaseous HCl or a solution of HCl in a volatile solvent, some of the acid may be lost during the process.
Troubleshooting Steps:
-
Use a slight excess of HCl: When preparing the salt, use a slight molar excess (e.g., 1.1 equivalents) of hydrochloric acid to drive the reaction to completion.
-
pH Adjustment: Dissolve the product in a minimal amount of water or a water/alcohol mixture and check the pH. The solution should be acidic. If it is neutral or basic, add a dilute solution of HCl dropwise until the pH is in the acidic range (pH 2-3 is a good target). Then, remove the solvent under reduced pressure.
-
Precipitation from an Organic Solvent: Dissolve the crude product (containing the free base) in a suitable organic solvent like diethyl ether or ethyl acetate. Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt, being less soluble, will precipitate out and can be collected by filtration.[5]
Q4: I'm having trouble with column chromatography. The product is streaking on the silica gel column. What can I do to improve the separation?
A4: Amines, including piperidine derivatives, are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing or streaking.[5]
Causality: The basic nitrogen atom of the piperidine can be protonated by the acidic silica gel, causing it to bind strongly and elute slowly and unevenly.
Troubleshooting & Optimization:
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia, to the eluent (typically 0.1-1%).[5] This will neutralize the acidic sites on the silica gel, preventing strong interaction with your product and allowing for sharper peaks.
-
Use of Basic Alumina: Consider using basic alumina as the stationary phase instead of silica gel.[5] Basic alumina is less acidic and is often a better choice for the purification of basic compounds.
-
Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase chromatography (e.g., C18) can be an effective alternative.[6]
III. Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound? A: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] Storage in a refrigerator is also recommended. It is relatively stable at room temperature but may be unstable under high temperature and humid conditions.[2]
Q: What are some common impurities I might encounter in my crude product? A: Common impurities can include:
-
Unreacted starting materials: Such as 4-piperidone or tert-butyl alcohol depending on the synthetic route.[3]
-
Byproducts from the synthesis: These will be specific to the reaction you are performing.
-
The free base form: As discussed in the troubleshooting section.
-
Residual solvents: From the reaction or workup.[3]
-
Water: Especially after an aqueous workup.[3]
Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for detecting impurities at low levels and confirming the molecular weight of the product.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the sample by quantifying the area of the product peak relative to impurity peaks.[8]
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)
This method is effective for removing a wide range of impurities.
-
Solvent Selection: Identify a "good" solvent in which the product is highly soluble and a "poor" solvent (anti-solvent) in which it is poorly soluble, but the two solvents are miscible.[3] A common system for this compound is Isopropanol (good solvent) and Diethyl Ether (anti-solvent).
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot isopropanol.
-
Addition of Anti-Solvent: While stirring, slowly add diethyl ether to the hot solution until it becomes slightly turbid.
-
Clarification: If necessary, gently warm the solution to redissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Protocol 2: Purification by Acid-Base Extraction
This technique is particularly useful for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[9] The protonated amine salt will partition into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the desired product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9).[10] This will deprotonate the amine salt, converting it back to the free base.
-
Extraction of Free Base: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the free base.
-
Drying and Conversion to HCl Salt: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. To convert back to the hydrochloride salt, dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether or bubble dry HCl gas through the solution.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration and dry under vacuum.
V. Visual Diagrams
Workflow for Purification by Recrystallization
Caption: A typical workflow for purification via solvent/anti-solvent recrystallization.
Troubleshooting Logic for Low Recrystallization Yield
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 892493-65-1|this compound|BLD Pharm [bldpharm.com]
- 9. Workup [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
preventing degradation of Tert-butyl piperidine-4-carboxylate hydrochloride during storage
Technical Support Center: Tert-butyl piperidine-4-carboxylate hydrochloride
A Guide to Ensuring Stability and Preventing Degradation
Welcome to the technical support center for this compound (CAS: 892493-65-1). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. As a valued intermediate, its purity and stability are paramount to achieving reliable and reproducible results. This document provides in-depth, experience-driven insights into the proper storage, handling, and quality assessment of this compound to mitigate the risks of degradation.
Section 1: Understanding the Stability Profile
This compound is a bifunctional molecule, and its stability is influenced by both the tert-butyl ester and the piperidinium hydrochloride salt. Understanding its vulnerabilities is the first step toward prevention.
-
The Tert-butyl Ester Moiety: The tert-butyl ester group is a well-known protecting group for carboxylic acids. While it is highly stable under neutral and basic conditions, it is susceptible to cleavage under acidic conditions.[1] The primary degradation pathway is acid-catalyzed hydrolysis, which proceeds via a stable tertiary carbocation (tert-butyl cation) mechanism.[1][2] The presence of moisture is a key factor in accelerating this process.
-
The Piperidinium Hydrochloride Salt: The piperidine nitrogen is protonated to form a hydrochloride salt. This feature significantly enhances the compound's stability compared to its free base form.[3] The protonation of the amine's lone pair of electrons prevents it from participating in oxidative side reactions.[4] However, the hydrochloride salt makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.
The core challenge in storing this compound is balancing the need for an acidic environment (which stabilizes the amine) with the risk of acid-catalyzed hydrolysis of the ester, especially in the presence of water.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common queries our application scientists receive regarding this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Based on supplier recommendations and the chemical's properties, the ideal storage conditions are designed to minimize exposure to moisture and heat.[5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows down the rate of any potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container. | Prevents moisture ingress and protects from light, although degradation is primarily hydrolytic.[5] |
| Location | A dry, well-ventilated area away from incompatible materials. | Prevents accidental exposure to acids or bases which could accelerate degradation.[8] |
Q2: How can I visually tell if my compound has degraded?
A2: The pure compound is typically a white to slightly yellow solid.[5][7] Significant degradation may lead to a change in appearance. Look for:
-
Clumping or "wet" appearance: This indicates moisture absorption, a precursor to hydrolysis.
-
Significant color change: A shift to a more pronounced yellow or brown color can indicate the presence of impurities.
-
Change in texture: The free-flowing powder may become gummy or sticky.
Q3: What is the primary degradation product I should be concerned about?
A3: The most common degradation product is Piperidine-4-carboxylic acid hydrochloride , formed via the hydrolysis of the tert-butyl ester. This impurity can significantly impact subsequent reactions, particularly in peptide synthesis or other coupling reactions where a free carboxylic acid is undesirable.
Visualizing the Primary Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of the tert-butyl ester, the main degradation route.
Caption: Primary degradation pathway via acid-catalyzed hydrolysis.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is not recommended for long periods. Its solubility in water makes it highly susceptible to hydrolysis.[5] If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DCM or THF) and store it under an inert atmosphere at -20°C for short-term use only. Always perform a quality check before using a stored solution.
Section 3: Troubleshooting Guide: Degradation During Experimental Use
Issue 1: My reaction yield is unexpectedly low, and I suspect the starting material.
This is a common problem when using reagents that are sensitive to degradation. A compromised starting material can lead to lower-than-expected yields or complete reaction failure.
Troubleshooting Workflow: Purity Check
Follow this workflow to diagnose potential issues with your starting material.
Caption: Workflow for troubleshooting starting material purity.
Issue 2: I see an unexpected, more polar spot on my TLC plate.
If you run a TLC of your starting material and observe a spot with a lower Rf value (i.e., more polar) that remains at or near the baseline, this is a strong indicator of the presence of the hydrolyzed product, Piperidine-4-carboxylic acid hydrochloride. The carboxylic acid group significantly increases the polarity compared to the tert-butyl ester.
Issue 3: My ¹H NMR spectrum shows an unexpected peak around 1.4 ppm.
The ¹H NMR spectrum of the pure compound should show a characteristic large singlet for the nine protons of the tert-butyl group. If you observe a second, smaller singlet in this region, it could indicate the presence of tert-butanol or isobutylene, byproducts of the ester cleavage.[9] The absence of the main tert-butyl singlet at ~1.46 ppm would be a definitive sign of complete hydrolysis.
Section 4: Protocols for Quality Assessment
Protocol 4.1: Quick Quality Check by Thin-Layer Chromatography (TLC)
This method provides a rapid, qualitative assessment of purity.
-
Preparation: Dissolve a small amount (~1 mg) of your this compound in a minimal amount of methanol or dichloromethane (~0.5 mL).
-
Stationary Phase: Use a standard silica gel TLC plate.
-
Mobile Phase: A common eluent system is Dichloromethane:Methanol (9:1 v/v). For more polar compounds, Ethyl Acetate:Hexane can also be used.
-
Spotting: Carefully spot a small amount of the prepared solution onto the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
First, view the plate under a UV lamp (254 nm) if impurities are UV-active.
-
Next, stain the plate. A potassium permanganate (KMnO₄) stain is effective for visualizing piperidine compounds. The pure compound will appear as a distinct spot, while the hydrolyzed acid will be a separate, more polar spot with a lower Rf.[10]
-
Protocol 4.2: Purity Assessment by ¹H NMR Spectroscopy
This provides quantitative information about the purity of the compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Confirm Key Peaks: Look for the characteristic signals of the pure compound. The tert-butyl group should appear as a large singlet at approximately 1.46 ppm.[11] The protons on the piperidine ring will appear as multiplets between ~1.5 and 3.4 ppm.[11]
-
Identify Impurities: The most telling sign of hydrolysis is the significant reduction or complete absence of the tert-butyl singlet at ~1.46 ppm. The appearance of new, complex multiplets in the aliphatic region may indicate the presence of the deprotected piperidine ring.
-
Section 5: Best Practices for Long-Term Storage & Handling
-
Procurement: Purchase from reputable suppliers who provide detailed certificates of analysis (CoA) with purity data (e.g., HPLC, NMR).[12][13]
-
Aliquot: Upon receipt, if you plan to use the compound over an extended period, aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire batch to atmospheric moisture.
-
Desiccation: Store the primary container and aliquots in a desiccator, preferably within the recommended 2-8°C refrigerator, to provide an extra layer of protection against moisture.
-
Handling: When weighing the compound, do so quickly in a low-humidity environment. Avoid leaving the container open to the air for extended periods. Always allow the container to warm to room temperature before opening to prevent condensation from forming inside.
-
Inert Gas Blanket: Before sealing the container for storage, flush the headspace with a dry, inert gas like argon or nitrogen.
By adhering to these guidelines, you can ensure the long-term integrity of your this compound, leading to more reliable and successful experimental outcomes.
References
-
ChemBK. (2024). This compound. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Reagent Guides - Acids. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability. Available at: [Link]
-
Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. Available at: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Available at: [Link]
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters.
- Supporting Information. (n.d.). General procedure B was followed with tert-butyl cinnamyl(4-oxobutyl)
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Available at: [Link]
-
J-Stage. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Available at: [Link]
-
ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem Compound Database. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
- Google Patents. (n.d.). WO2007082890A1 - Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.
-
Reddit. (2018). Ways of crashing out amines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl Piperidine-4-carboxylate. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (2025). Separation, Identification and Estimation of Piperine as Major Constituent from Black Pepper, by Thin Layer Chromatography Coupled with GC-MS. Available at: [Link]
-
ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Scientific Research Publishing. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Available at: [Link]
- Supplementary information. (n.d.). All reactions were monitored by thin-layer chromatography (TLC), visualized by UV and KMnO4 staining.
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Technical Support Center: Synthesis of Tert-butyl piperidine-4-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of Tert-butyl piperidine-4-carboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most robust and widely adopted route involves a three-step sequence starting from piperidine-4-carboxylic acid. This pathway offers excellent control over each transformation, leading to high purity and reproducible yields. The sequence is:
-
N-Protection: The secondary amine of piperidine-4-carboxylic acid is protected, most commonly with a tert-butoxycarbonyl (Boc) group. This prevents unwanted side reactions at the nitrogen atom in subsequent steps.[1][2]
-
Esterification: The carboxylic acid moiety of N-Boc-piperidine-4-carboxylic acid is converted to its tert-butyl ester.
-
Deprotection & Salt Formation: The Boc group is selectively removed under acidic conditions, which simultaneously protonates the piperidine nitrogen to form the desired hydrochloride salt.
Q2: Why is the hydrochloride salt form of this compound often preferred?
A2: The hydrochloride salt form offers several practical advantages over the freebase. It is typically a stable, crystalline solid that is easier to handle, weigh, and store than the corresponding freebase, which may be an oil or a low-melting solid.[3][4] Furthermore, its enhanced stability and well-defined stoichiometry make it ideal for use in pharmaceutical development and as a reliable building block in multi-step syntheses.[5]
Q3: What are the most critical parameters to control during this synthesis?
A3: Success hinges on three key areas:
-
Anhydrous Conditions: Particularly during the esterification and final salt formation steps, moisture can lead to hydrolysis of reagents and byproducts, significantly lowering yield and purity.
-
Temperature Control: The Boc protection step is exothermic and requires cooling to prevent the thermal decomposition of the Boc-anhydride reagent.[6]
-
Stoichiometry of Acid: During the deprotection/salt formation step, precise control of the hydrochloric acid amount is crucial. An excess can lead to undesired side reactions, while an insufficient amount will result in incomplete salt formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield in the N-Boc Protection Step
Q: I am getting a low yield (<80%) when protecting piperidine-4-carboxylic acid with Boc-anhydride. What could be the cause?
A: Low yields in this step are commonly traced back to suboptimal reaction conditions.
-
Causality: The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc-anhydride). A base is required to neutralize the carboxylic acid and the carbonic acid byproduct. If the temperature is too high, the Boc-anhydride can decompose. If the base is not appropriate or the pH is not controlled, the reaction may not go to completion.
-
Troubleshooting Steps:
-
Temperature Management: Maintain the reaction temperature between 0-25°C to minimize the thermal decomposition of Boc-anhydride.[6]
-
Solvent & Base Selection: A mixed solvent system like THF/water or Dioxane/water is often effective. Use a suitable base like sodium hydroxide or triethylamine to maintain a basic pH (9-10).
-
Reagent Purity: Ensure the piperidine-4-carboxylic acid starting material is pure and that the Boc-anhydride has not degraded during storage.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material before proceeding with the work-up.
-
Issue 2: Incomplete Esterification or Formation of Byproducts
Q: My attempt to form the tert-butyl ester of N-Boc-piperidine-4-carboxylic acid resulted in a complex mixture with significant unreacted starting material. Why is this happening?
A: The formation of a tert-butyl ester is challenging due to the steric bulk of the tert-butyl group, which hinders classical Fischer esterification. Specialized methods are required.
-
Causality: Direct acid-catalyzed esterification with tert-butanol is inefficient. A common method involves activating the carboxylic acid. However, impurities can arise from side reactions with the activating agents or from incomplete reaction.
-
Troubleshooting Steps:
-
Choice of Esterification Method: Avoid simple acid catalysis. A highly effective method is the reaction with N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in the presence of tert-butanol.
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Use anhydrous solvents (like dichloromethane) and ensure all glassware is flame-dried. Any water present will consume the activated intermediate.
-
Removal of Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. Incomplete removal can complicate downstream purification.
-
Alternative Reagents: Consider using other coupling agents like EDC·HCl, which generates a water-soluble urea byproduct that is easily removed during aqueous work-up.[7]
-
Issue 3: Work-up Difficulties - Emulsion Formation
Q: During the aqueous work-up of my reaction mixture, I am consistently getting a stable emulsion that is difficult to separate. How can I break it?
A: Emulsion formation is a common issue, especially when dealing with amine-containing compounds and biphasic solvent systems.[8]
-
Causality: Emulsions are stabilized by molecules that have affinity for both the aqueous and organic phases. Salts of the piperidine compound can act as such surfactants.
-
Troubleshooting Steps:
-
Add Brine: Saturating the aqueous layer with sodium chloride (brine) increases its ionic strength and density, which often forces the separation of the layers.
-
Change pH: If applicable to your specific step, a slight adjustment of the aqueous layer's pH can sometimes break an emulsion by changing the ionization state of the problematic species.
-
Filtration: Filter the entire mixture through a pad of Celite®. This can physically disrupt the emulsion.
-
Patience and Centrifugation: Allowing the mixture to stand for an extended period may lead to separation.[8] For small-scale reactions, centrifugation is a highly effective method to force phase separation.
-
Issue 4: Final Product is Oily or Gummy, Not a Crystalline Solid
Q: After adding HCl for the deprotection and salt formation, my final product is a sticky oil instead of the expected white solid. What went wrong?
A: This is almost always due to the presence of residual solvent or, more critically, water. The hydrochloride salt is often hygroscopic.
-
Causality: The final step involves removing the Boc group with a strong acid (HCl) and precipitating the hydrochloride salt. Water can interfere with crystallization, leading to the formation of an oil. The choice of solvent is also critical for inducing crystallization.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The starting N-Boc-tert-butyl ester must be completely dry. The HCl solution used should also be anhydrous (e.g., HCl gas dissolved in an anhydrous solvent like 1,4-dioxane or diethyl ether).
-
Solvent Selection: Perform the precipitation in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, MTBE, or ethyl acetate.
-
Controlled Precipitation: Cool the solution after adding HCl and scratch the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal from a previous successful batch can also be very effective.
-
Trituration: If an oil forms, decant the solvent and add fresh, cold, anhydrous ether. Vigorously stir or sonicate the mixture. This process, known as trituration, can often induce the oil to solidify.
-
Visualized Workflows and Mechanisms
Overall Synthetic Workflow
Caption: A decision tree for troubleshooting common issues.
Validated Experimental Protocol
This protocol provides a reliable method for the synthesis, incorporating best practices discussed in the troubleshooting guide.
Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide (enough to dissolve the starting material).
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 25°C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with cold 1M HCl. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Step 2: Synthesis of N-Boc-tert-butyl piperidine-4-carboxylate
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq), anhydrous dichloromethane (DCM), and tert-butanol (3.0 eq).
-
Cool the mixture to 0°C.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a Celite pad to remove the DCU, washing the pad with DCM.
-
Wash the combined filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a colorless oil or white solid.
Step 3: Synthesis of this compound
-
Dissolve the N-Boc-tert-butyl piperidine-4-carboxylate (1.0 eq) from the previous step in a minimal amount of ethyl acetate.
-
Cool the solution to 0°C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (2.0-3.0 eq) dropwise with vigorous stirring.
-
A white precipitate should form immediately or upon stirring for a short period.
-
Continue stirring at 0°C for 1 hour, then allow it to stand for another hour.
-
Collect the white solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under high vacuum to yield the final hydrochloride salt.
Data Summary Table
| Reaction Step | Key Reagents | Typical Yield | Typical Purity (HPLC) | Critical Parameters |
| 1. N-Protection | Piperidine-4-carboxylic acid, (Boc)₂O, NaOH | 85-95% | >98% | Temperature control (0-25°C), pH control (9-10) |
| 2. Esterification | N-Boc-piperidine-4-carboxylic acid, t-BuOH, DCC, DMAP | 70-85% | >97% | Strictly anhydrous conditions, efficient removal of DCU byproduct |
| 3. Deprotection/Salt Formation | N-Boc-tert-butyl ester, Anhydrous HCl in Dioxane | 90-98% | >99% | Anhydrous conditions, controlled addition of HCl, use of anti-solvent (ether) |
References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available at: [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. Available at: [Link]
-
ChemBK. This compound. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]
-
ChemBK. 4-Piperidinecarboxylic acid tert-butyl ester HCl. Available at: [Link]
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- 6. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Strategic Guide to Piperidine Building Blocks: Comparing Tert-butyl piperidine-4-carboxylate hydrochloride with N-Boc Protected Alternatives
Introduction: The Ubiquitous Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral components in numerous FDA-approved drugs, valued for their ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability, and to act as versatile scaffolds for engaging with biological targets.[3][4] The development of efficient and controlled synthetic routes to complex, functionalized piperidines is therefore a critical task for drug discovery professionals.
This guide provides an in-depth comparison of several key piperidine-based building blocks. We will focus on Tert-butyl piperidine-4-carboxylate hydrochloride , a reagent with a reactive secondary amine, and contrast its synthetic applications with widely used N-Boc protected alternatives like N-Boc-piperidine-4-carboxylic acid , 1-Boc-4-piperidone , and 1-Boc-4-aminopiperidine . Understanding the distinct reactivity and strategic advantages of each reagent is paramount to designing efficient and successful synthetic campaigns.
The Decisive Role of the N-Protecting Group
In multistep organic synthesis, controlling the reactivity of various functional groups is essential. The secondary amine of the piperidine ring is both basic and nucleophilic, meaning it can participate in a wide range of desired and undesired reactions. This is where the strategic use of a protecting group, most commonly the tert-butoxycarbonyl (Boc) group, becomes indispensable.[5]
The Boc group temporarily "masks" the piperidine nitrogen, rendering it non-nucleophilic and non-basic.[5][6] This allows chemists to perform selective reactions at other positions on the ring without interference from the nitrogen. The Boc group is robust enough to withstand many reaction conditions yet can be easily removed with mild acid when its protective role is complete.[7] The choice between a reagent with a free, reactive nitrogen and one with a protected nitrogen is the first and most critical decision in planning a synthesis involving a piperidine scaffold.
Focus Reagent: this compound
-
Structure and Properties: This reagent features a piperidine ring with a free secondary amine and a tert-butyl ester at the 4-position. It is supplied as a hydrochloride salt, which enhances its stability, crystallinity, and ease of handling compared to the free base.[8][9] The key reactive site is the nitrogen atom, which acts as a nucleophile. The tert-butyl ester is a sterically hindered group that is resistant to hydrolysis under basic conditions but can be cleaved with strong acid if the corresponding carboxylic acid is desired later in the synthesis.[10]
-
Primary Applications: The primary utility of this reagent lies in reactions where direct functionalization of the piperidine nitrogen is the goal. This includes:
-
N-Alkylation: Introducing alkyl or aryl groups onto the nitrogen via substitution reactions.
-
N-Acylation: Forming amides by reacting with acyl chlorides or activated carboxylic acids.
-
Reductive Amination: Reacting with aldehydes or ketones to form tertiary amines.
-
Comparative Analysis: N-Boc Protected Piperidine Reagents
In contrast to our focus reagent, N-Boc protected piperidines direct reactivity away from the ring nitrogen and towards a functional group at another position.
N-Boc-piperidine-4-carboxylic acid
This building block is the reagent of choice when the synthetic goal is to form an amide linkage at the C4 position.[6] With the nitrogen protected, the carboxylic acid is the sole reactive handle for standard peptide coupling reactions using reagents like HATU, EDC, or for conversion to an acyl chloride.[6] This is fundamental for building complex side chains or linking the piperidine core to other molecular fragments.
1-Boc-4-piperidone
As a ketone, this reagent is a versatile precursor for a multitude of transformations at the C4 position.[11] Its carbonyl group is an electrophilic site, enabling:
-
Reductive Amination: The most common application, where the ketone is converted into a C-N bond, introducing a primary or secondary amine at C4.[11]
-
Wittig and Horner-Wadsworth-Emmons Reactions: Forming C=C double bonds.
-
Grignard and Organolithium Additions: Creating new C-C bonds and tertiary alcohols.[7]
The Boc group ensures these reactions proceed cleanly without interference from the piperidine nitrogen.[5]
1-Boc-4-aminopiperidine
This reagent provides a nucleophilic primary amine at the C4 position, while the ring nitrogen remains protected.[12] It is the ideal starting material when the desired modification is an acylation or alkylation at the C4-amino group.[12][13] This allows for the synthesis of structures with a nitrogen-linked substituent at C4, a common motif in pharmacologically active compounds.
Data Summary: A Head-to-Head Comparison
| Feature | Tert-butyl piperidine-4-carboxylate HCl | N-Boc-piperidine-4-carboxylic acid | 1-Boc-4-piperidone | 1-Boc-4-aminopiperidine |
| Primary Reactive Site | Piperidine Nitrogen (Nucleophilic) | C4-Carboxylic Acid (Electrophilic after activation) | C4-Ketone (Electrophilic) | C4-Amine (Nucleophilic) |
| Piperidine Nitrogen | Unprotected (Reactive) | Boc-Protected (Inert) | Boc-Protected (Inert) | Boc-Protected (Inert) |
| Key Application | N-Alkylation, N-Acylation | C4-Amide Bond Formation | C4-Reductive Amination, C-C Bond Formation | C4-Amine Acylation/Alkylation |
| Strategic Advantage | Direct functionalization of the piperidine nitrogen in one step. | Ideal for building complex side chains via robust amide coupling. | Versatile precursor for a wide range of C4 substituents. | Direct installation of N-linked groups at the C4 position. |
| Limitation | Cannot be used if the piperidine nitrogen needs to remain a secondary amine until later in the synthesis. | Requires activation for coupling; less direct for non-amide C4 linkages. | Not a direct precursor for C4-amide or simple C4-N-alkyl groups. | Limited to forming bonds at the exocyclic nitrogen. |
Experimental Protocols & Mechanistic Insights
The following protocols are illustrative examples. Researchers should always optimize conditions for their specific substrates.
Protocol 1: N-Alkylation of this compound
This procedure demonstrates the direct functionalization of the piperidine nitrogen.
Caption: Workflow for N-Alkylation.
-
Methodology:
-
To a solution of this compound (1.0 eq) and benzyl bromide (1.1 eq) in anhydrous acetonitrile, add diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Senior Application Scientist's Notes:
-
Causality of Base Selection: A slight excess of a hindered, non-nucleophilic base like DIPEA is used. The first equivalent neutralizes the hydrochloride salt to liberate the free amine. The second equivalent acts as a proton scavenger for the HBr generated during the SN2 reaction.
-
Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the salt and reagents while favoring the SN2 pathway.
-
Protocol 2: Amide Coupling with N-Boc-piperidine-4-carboxylic acid
This protocol highlights a reaction focused on the C4 position, leveraging the inertness of the Boc-protected nitrogen.
-
Methodology:
-
In a round-bottom flask, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq), benzylamine (1.0 eq), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography if necessary.
-
-
Senior Application Scientist's Notes:
-
Trustworthiness of Protocol: This is a standard, high-yielding amide coupling protocol. HATU is a highly efficient coupling reagent that activates the carboxylic acid to form an active ester, which is then readily attacked by the amine nucleophile (benzylamine).
-
Role of DIPEA: Here, DIPEA acts solely as a base to deprotonate the ammonium species formed and drive the reaction to completion.
-
Conclusion: Making the Strategic Choice
The selection of a piperidine building block is a strategic decision that profoundly impacts the efficiency of a synthetic route.
Caption: Decision tree for selecting a piperidine reagent.
-
If the primary goal is to functionalize the piperidine nitrogen , This compound is the most direct and efficient choice.
-
If the synthesis requires modification at the C4 position while keeping the piperidine nitrogen unreactive, an N-Boc protected reagent is necessary. The specific choice among N-Boc-piperidine-4-carboxylic acid, 1-Boc-4-piperidone, and 1-Boc-4-aminopiperidine depends entirely on the nature of the desired bond and the reaction pathway chosen.
By carefully considering the reactivity and strategic application of each building block, researchers can design more elegant, efficient, and successful syntheses, accelerating the journey of drug discovery and development.
References
-
Chem-Impex. (n.d.). 1-Boc-4-aminopiperidine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]
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D'yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8345. Available at: [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]
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El-Gazzar, A. B. A., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 14(5), 1901–1911. Available at: [Link]
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ResearchGate. (n.d.). Alkylation Strategy on piperidine‐4 carboxylate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Custom Chemical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. Retrieved from [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with 1-Boc-piperidine-4-carboxaldehyde: A Chemical Guide. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of Tert-butyl piperidine-4-carboxylate Hydrochloride Derivatives
In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone of medicinal chemistry, featuring in a vast array of pharmacologically active compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. Among the myriad of piperidine-based building blocks, tert-butyl piperidine-4-carboxylate hydrochloride and its derivatives are of particular interest due to their utility in constructing complex molecular architectures.[2] The tert-butyl ester serves as a versatile protecting group, while the hydrochloride salt enhances handling and stability.
However, the synthesis of novel derivatives is only the first step. Rigorous structural validation is paramount to ensure the integrity of downstream biological data and to meet stringent regulatory standards. This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of these critical compounds, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The Imperative of Orthogonal Validation
No single analytical technique is infallible. A robust structural validation strategy relies on the principle of orthogonality, wherein multiple, independent methods are employed to interrogate different aspects of the molecule's structure.[3][4] This approach minimizes the risk of misinterpretation and provides a comprehensive, high-confidence structural assignment. For this compound derivatives, a typical workflow integrates spectroscopic and spectrometric techniques to confirm connectivity, mass, and stereochemistry.
Core Techniques for Structural Elucidation
The primary tools in the analytical chemist's arsenal for validating the structure of small molecules like tert-butyl piperidine-4-carboxylate derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for unambiguous stereochemical assignment, X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.
Expertise & Experience: For a typical tert-butyl piperidine-4-carboxylate derivative, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.
-
¹H NMR: This provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[5] Key signals to look for include the characteristic singlet of the tert-butyl group and the complex multiplets of the piperidine ring protons.[5][6][7]
-
¹³C NMR: This technique reveals the number of different types of carbon atoms in the molecule. For our target compounds, we expect to see signals for the quaternary carbon of the tert-butyl group, the ester carbonyl carbon, and the distinct carbons of the piperidine ring.[6][7][8]
-
2D NMR (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex or ambiguous, two-dimensional NMR experiments are invaluable.[9] These techniques help to establish connectivity between protons (COSY), directly bonded carbons and protons (HSQC), and long-range correlations between carbons and protons (HMBC).
Trustworthiness: The self-validating nature of NMR lies in the consistency of the data across different experiments. For instance, the connectivity suggested by COSY should be supported by the long-range correlations observed in HMBC. Any discrepancies would immediately flag a potential structural issue.
Experimental Protocol: A General Workflow for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified piperidine derivative in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum to determine the number of different types of protons and their connectivity.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (if necessary): Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra to resolve structural ambiguities.
-
Data Processing and Interpretation: Process the spectra and interpret the chemical shifts, coupling constants, and correlations to assemble the final structure.[10][11]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of a molecule, offering a rapid and highly accurate determination of its molecular weight.[12][13]
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new compound.
-
Electrospray Ionization (ESI): This is a soft ionization technique well-suited for the analysis of polar molecules like hydrochloride salts. It typically produces the protonated molecule [M+H]⁺.[5][14]
-
Elemental Composition: HRMS instruments can measure m/z to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.[6] This is a critical checkpoint to ensure the correct atoms are present in the expected numbers.
Trustworthiness: The power of HRMS as a self-validating tool comes from its precision. A measured mass that matches the theoretical mass of the proposed structure to within 5 ppm provides very high confidence in the elemental composition.
Experimental Protocol: A Typical HRMS Workflow
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.[5]
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC) for separation from any impurities.[15]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode using ESI.
-
Data Analysis: The resulting spectrum will show the molecular ion peak, confirming the molecular weight of the synthesized compound. Fragmentation patterns can provide additional structural information.[5]
-
Validation: Compare the experimentally determined molecular formula with the theoretical formula of the target derivative.
X-ray Crystallography: The Definitive Proof
For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[16]
Expertise & Experience: This technique provides precise coordinates of every atom in the molecule, revealing bond lengths, bond angles, and torsional angles.[17] The piperidine ring conformation, which is often a chair, can be definitively assigned.[17]
Trustworthiness: An X-ray crystal structure is considered the gold standard for structural proof. However, obtaining a high-quality single crystal suitable for diffraction can be a significant challenge.[16]
Experimental Protocol: Key Steps in X-ray Crystallography
-
Crystal Growth: High-quality single crystals are often grown by slow evaporation of a solution of the compound, or by vapor diffusion.[16] The choice of solvent is critical and often determined empirically.[16]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Comparative Data Summary
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling) | Fast, non-destructive, quantitative | Can be complex for molecules with overlapping signals |
| ¹³C NMR | Number and type of carbon atoms | Complements ¹H NMR, good for identifying symmetry | Lower sensitivity, longer acquisition times |
| 2D NMR | Detailed connectivity (C-H, H-H, long-range) | Resolves complex structures | Requires more instrument time and expertise |
| HRMS (ESI) | Accurate mass, elemental composition | High sensitivity and accuracy, fast | Provides no information on connectivity or stereochemistry |
| X-ray Cryst. | Unambiguous 3D structure, stereochemistry | The definitive method for structure proof[16] | Requires a suitable single crystal, which can be difficult to obtain[16] |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of a comprehensive structural validation process for a novel this compound derivative.
Caption: Workflow for the structural validation of a novel compound.
Conclusion
The structural validation of this compound derivatives is a critical process in drug discovery and development. A multi-faceted approach, leveraging the complementary strengths of NMR spectroscopy and high-resolution mass spectrometry, provides a robust and self-validating workflow. While 1D NMR and HRMS are often sufficient for routine confirmation, 2D NMR techniques are indispensable for resolving complex structures. For absolute stereochemical assignment, X-ray crystallography remains the unparalleled gold standard, provided that suitable crystalline material can be obtained. By adhering to this orthogonal validation strategy, researchers can ensure the structural integrity of their compounds, thereby building a solid foundation for subsequent biological and clinical investigations.
References
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- Macmillan Group - Princeton University.
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comparative analysis of different synthetic pathways to Tert-butyl piperidine-4-carboxylate hydrochloride
Introduction: Tert-butyl piperidine-4-carboxylate hydrochloride is a pivotal building block in modern medicinal chemistry and drug development. Its piperidine core is a prevalent scaffold in a myriad of pharmacologically active compounds, while the tert-butyl ester and hydrochloride salt functionalities offer advantageous properties for synthesis, purification, and handling. This guide provides an in-depth comparative analysis of the most common synthetic pathways to this versatile intermediate, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal route for their specific needs. We will delve into the experimental details, mechanistic underpinnings, and practical considerations of each pathway, supported by experimental data to ensure scientific integrity and reproducibility.
The Importance of this compound in Drug Discovery
The structural attributes of this compound make it a highly sought-after intermediate in the synthesis of complex molecular architectures.[1] The piperidine moiety is a key pharmacophore in numerous FDA-approved drugs, contributing to desirable pharmacokinetic and pharmacodynamic properties. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during subsequent synthetic transformations. Furthermore, the hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, which are critical considerations in both laboratory-scale synthesis and large-scale manufacturing.
This guide will explore three primary synthetic strategies for the preparation of this compound:
-
Route 1: Catalytic Hydrogenation of a Pyridine Precursor
-
Route 2: Synthesis from 4-Piperidone via a Strecker-type Reaction
-
Route 3: Carbon-Carbon Bond Formation from N-Boc-4-piperidone
Each route will be evaluated based on its overall yield, purity of the final product, scalability, cost-effectiveness, and adherence to the principles of green chemistry.
Route 1: Catalytic Hydrogenation of a Pyridine Precursor
This approach is one of the most direct and atom-economical methods for the synthesis of the piperidine ring. It involves the reduction of a commercially available pyridine derivative, tert-butyl isonicotinate (tert-butyl pyridine-4-carboxylate), to the corresponding piperidine.
Reaction Scheme:
Sources
The Versatile Piperidine Scaffold: A Comparative Guide to the Biological Activities of Tert-butyl piperidine-4-carboxylate Hydrochloride Derivatives
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its favorable physicochemical properties and synthetic tractability. Tert-butyl piperidine-4-carboxylate hydrochloride serves as a versatile starting material, enabling the exploration of a wide chemical space and the generation of derivatives with diverse and potent biological activities. This guide provides a comparative analysis of the biological activities of various classes of compounds derived from this valuable building block, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Anticancer Activity: Targeting Key Oncogenic Drivers
Derivatives of tert-butyl piperidine-4-carboxylate have emerged as potent inhibitors of critical targets in oncology, notably Anaplastic Lymphoma Kinase (ALK) and 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, the causative agent of tuberculosis.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the proliferation and survival of various cancer cells, including those in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. The piperidine scaffold has been instrumental in the design of potent and selective ALK inhibitors.
Comparative Activity of Piperidine Carboxamide Derivatives as ALK Inhibitors:
| Compound ID | Modification on Piperidine Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2,4-diarylaminopyrimidine | Karpas-299 | Data not specified | [1] |
| Ceritinib Analog 9 | Phosphamide functionalization | H2228 | 0.024 | [2] |
| Piperidine Carboxamide 1 | Unspecified | ALK enzyme assay | 0.174 | [2] |
Mechanism of Action: ALK Signaling Pathway
Constitutive ALK activity triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival. ALK inhibitors competitively bind to the ATP-binding pocket of the kinase domain, blocking its autophosphorylation and the subsequent activation of these oncogenic pathways.
Caption: ALK signaling pathway and the inhibitory action of piperidine derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., Karpas-299) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (derived from this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
MenA Inhibitors for Mycobacterium tuberculosis
Menaquinone (Vitamin K2) is essential for the electron transport chain in M. tuberculosis. MenA is a key enzyme in the menaquinone biosynthetic pathway, making it an attractive target for novel anti-tuberculosis drugs. Piperidine derivatives have shown promise as MenA inhibitors.[3]
Comparative Activity of Piperidine Derivatives as MenA Inhibitors:
| Compound ID | Modification on Piperidine Ring | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) | Reference |
| Compound 11 | 4-chlorophenyl | 22 ± 3 | 10 ± 1 | [3] |
| Compound 10 | 4-bromophenyl | 12 ± 2 | 14 ± 0 | [3] |
| Compound 14 | 3-bromo | 12 ± 3 | 14 ± 0 | [3] |
| Compound 9 | 4-fluoro | 33 ± 5 | 14 ± 1 | [3] |
Mechanism of Action: Menaquinone Biosynthesis Pathway
MenA catalyzes the transfer of a polyprenyl chain to 1,4-dihydroxy-2-naphthoate, a crucial step in the formation of menaquinone. Inhibition of MenA disrupts the electron transport chain, leading to a bactericidal effect.
Caption: Inhibition of the Menaquinone Biosynthesis Pathway by Piperidine Derivatives.
Antimicrobial Activity
Beyond their anti-mycobacterial properties, piperidine-4-carboxylate derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[4][5][6]
-
Prepare Inoculum: Culture the microbial strain overnight and dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antimalarial Activity: Targeting the Plasmodium Proteasome
The proteasome is a critical multi-protein complex responsible for protein degradation in eukaryotic cells. In the malaria parasite, Plasmodium falciparum, the proteasome is essential for its life cycle, making it a validated drug target. Piperidine carboxamides have been identified as potent and selective inhibitors of the P. falciparum proteasome.[7][8]
Comparative Activity of Piperidine Carboxamides as Antimalarial Agents:
| Compound ID | Target | P. falciparum IC50 (nM) | Human Proteasome Selectivity | Reference |
| SW584 | Pf20Sβ5 | 3 | High | [7] |
| MPI-5 | Pf20Sβ5 | Data not specified | High | [9] |
| MPI-13 | Pf20Sβ5 | Data not specified | High | [9] |
Mechanism of Action: Inhibition of the Plasmodium Proteasome
Piperidine carboxamide inhibitors non-covalently bind to a pocket at the interface of the β5, β6, and β3 subunits of the P. falciparum 20S proteasome, distal from the catalytic threonine.[7] This binding allosterically inhibits the chymotrypsin-like activity of the β5 subunit, leading to the accumulation of ubiquitinated proteins and parasite death.
Caption: Mechanism of action of piperidine-based proteasome inhibitors in P. falciparum.
Central Nervous System (CNS) Activities
The piperidine scaffold is also prevalent in compounds targeting the CNS, exhibiting analgesic and anxiolytic properties.
Analgesic Activity
Certain piperidine derivatives have shown significant analgesic effects in preclinical models, suggesting their potential for pain management.
Experimental Protocol: Hot Plate Test for Analgesia
This test measures the latency of a thermal pain response in rodents.
-
Acclimatization: Acclimatize the animals (e.g., mice) to the testing room.
-
Compound Administration: Administer the test compound or vehicle to the animals.
-
Hot Plate Test: At a predetermined time after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Latency Measurement: Record the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). A longer latency indicates an analgesic effect.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
Anxiolytic Activity
Piperidine-containing compounds have also been investigated for their potential to alleviate anxiety.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10][11][12]
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Acclimatization: Allow the animals to acclimate to the testing room.
-
Compound Administration: Administer the test compound or vehicle.
-
Maze Exploration: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and enclosed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[10]
Anti-inflammatory Activity
The anti-inflammatory potential of piperidine derivatives has been demonstrated in various in vivo models.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation.
-
Compound Administration: Administer the test compound or vehicle to the animals (e.g., rats).
-
Carrageenan Injection: After a set time, inject a solution of carrageenan into the plantar surface of the hind paw to induce inflammation.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The derivatives discussed in this guide highlight the potential of this chemical starting point to yield potent and selective modulators of key biological targets in cancer, infectious diseases, and CNS disorders. The provided experimental protocols serve as a foundation for researchers to evaluate the efficacy of their own novel piperidine derivatives and contribute to the advancement of new medicines.
References
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Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., ... & Aldrich, C. C. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 238, 114465. [Link]
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MI - Microbiology. Broth Microdilution. [Link]
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Scribd. Broth Microdilution Guide for Labs. [Link]
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WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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ResearchGate. 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. [Link]
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- This reference is not explicitly cited in the text but provides general background on antimicrobial susceptibility testing.
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Zhang, Y. K., Tong, J. B., Luo, M. X., Xing, X. Y., Yang, Y. L., Qing, Z. P., ... & Zeng, Y. R. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105863. [Link]
- This reference is not explicitly cited in the text but provides general background on ALK inhibitors.
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Békés, M., Langley, D. R., Crews, C. M., & others. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. Proceedings of the National Academy of Sciences, 118(38), e2108843118. [Link]
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Stokes, B. H., Taylor, R. E., & others. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e19. [Link]
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Katneni, K., & others. (2025). Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. Journal of Medicinal Chemistry. [Link]
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- This reference is not explicitly cited in the text but provides general background on MenA inhibitors.
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-
Ohl, F. (2005). [Assessment of anxiolytics (2)--An elevated plus-maze test]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 25(3), 133–137. [Link]
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Melior Discovery. Elevated Plus Maze Model of Anxiety. [Link]
- This reference is not explicitly cited in the text but provides a general review of piperidine deriv
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- This reference is not explicitly cited in the text but provides data on anti-inflamm
- This reference is not explicitly cited in the text but provides d
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
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Comparison Guide: Cross-Validation of Experimental Results Using Tert-butyl piperidine-4-carboxylate hydrochloride
<Senior Application Scientist
Abstract
Tert-butyl piperidine-4-carboxylate hydrochloride is a pivotal building block in modern medicinal chemistry, valued for its piperidine core, a common scaffold in pharmaceuticals, and the robust tert-butyl ester protecting group.[1] The reliability of synthetic outcomes—yield, purity, and reproducibility—hinges on rigorous validation of both starting materials and reaction products. This guide provides an in-depth framework for the cross-validation of experimental results obtained using this reagent. We will detail orthogonal analytical methods for quality control, present a validated amide coupling protocol, and compare the performance of the tert-butyl ester with a common alternative, the ethyl ester, supported by experimental data. This document is intended for researchers, chemists, and drug development professionals seeking to enhance the robustness and integrity of their synthetic workflows.
Introduction: The Imperative of Cross-Validation in Synthesis
In drug discovery and development, the adage "trust, but verify" is paramount. The quality of a final active pharmaceutical ingredient (API) is a direct consequence of the quality of its intermediates. This compound is a foundational intermediate, enabling the construction of complex molecular architectures.[2] However, impurities or lot-to-lot variability in this starting material can propagate through a synthetic sequence, leading to failed reactions, difficult purifications, and misleading biological data.[3]
Therefore, a robust experimental design must incorporate cross-validation at two critical stages:
-
Starting Material Qualification: Confirming the identity and purity of the incoming reagent using multiple, independent (orthogonal) analytical techniques.
-
Reaction Outcome Verification: Ensuring the accuracy of results (e.g., reaction yield and product purity) by employing a secondary analytical method that relies on a different physical principle than the primary method.
This guide establishes a practical, multi-faceted approach to achieve this analytical certainty.
Foundational Step: Quality Control of Starting Material
Before commencing any synthesis, the identity and purity of this compound must be unequivocally established. Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for rigorous scientific work. We recommend a combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Orthogonal QC Analysis of this compound
| Analytical Method | Purpose | Typical Parameters | Acceptance Criteria |
| RP-HPLC-UV | Quantify purity and detect non-volatile impurities.[3] | Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Detection: 210 nm | Purity ≥ 98% |
| ¹H NMR Spectroscopy | Confirm chemical structure and identify organic impurities.[3] | Solvent: DMSO-d₆Frequency: 400 MHz or higher | Structure confirmed by chemical shifts and coupling patterns. No significant unidentified signals. |
| GC-FID (Headspace) | Quantify residual volatile solvents.[3][4] | Column: DB-624 or equivalentDetector: Flame Ionization Detector (FID) | Total residual solvents ≤ 0.5% |
This multi-technique approach ensures that the material's identity, purity, and solvent content are well-characterized, preventing downstream complications.[3]
Application in a Model Reaction: Amide Coupling
To illustrate the cross-validation of reaction outcomes, we will use a common and vital transformation: the amide coupling of this compound with a representative carboxylic acid, 4-methoxybenzoic acid.
Experimental Workflow Diagram
The overall process, from starting material to validated product, follows a logical sequence designed to ensure data integrity at each stage.
Caption: Workflow for synthesis and cross-validation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol details the coupling of the piperidine building block with 4-methoxybenzoic acid.
-
To a dry round-bottom flask under an argon atmosphere, add 4-methoxybenzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous Dichloromethane (DCM).
-
Stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 eq) followed by Diisopropylethylamine (DIPEA) (2.2 eq).
-
Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired amide product.
Reaction Diagram
Caption: Amide coupling model reaction scheme.
Cross-Validation of Reaction Yield: LC-MS vs. qNMR
A common laboratory practice is to estimate yield based on the relative peak areas in an LC-MS chromatogram of the crude reaction mixture. While fast, this method is semi-quantitative at best due to differences in ionization efficiency and UV response factors. For a trustworthy result, an orthogonal method is required. Quantitative NMR (qNMR) is an ideal choice as it provides a direct measure of molar quantity against a certified internal standard, independent of the analyte's response factor.[6][7]
Protocol 2: Yield Determination by Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the crude, dried reaction product into a vial. Add an accurately weighed mass (approx. 10-15 mg) of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
Data Acquisition: Acquire a ¹H NMR spectrum using parameters optimized for quantification. This includes ensuring a long relaxation delay (D1 ≥ 5x the longest T1 of interest) and a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1 is recommended).[9]
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal for the product and a signal for the internal standard.[8]
-
Calculation: The purity or yield can be calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * 100 Where: I = integral area, N = number of protons for the signal, M = molar mass, and m = mass.[8]
Table 2: Comparison of Yield Determination Methods
| Method | Principle | Result (Typical) | Pros | Cons |
| LC-MS (Crude) | UV Absorbance / Ionization | ~95% Conversion | Fast, good for reaction monitoring. | Semi-quantitative, response-dependent. |
| qNMR (Crude) | Molar Proportionality | 88% Yield | Highly accurate, independent of response factor, provides structural confirmation.[6][10] | Slower, requires careful sample prep and specific acquisition parameters.[9] |
| Isolated Yield | Gravimetric | 85% Yield | Provides purified material. | Subject to physical losses during workup and chromatography. |
The discrepancy between LC-MS conversion and the qNMR/isolated yield highlights the importance of cross-validation. The qNMR result provides a much more accurate assessment of the reaction's true efficiency before losses during purification.
Performance Comparison with an Alternative Reagent
The choice of protecting group is a critical decision in multi-step synthesis. The tert-butyl ester is known for its stability but requires strong acidic conditions for removal (e.g., TFA). An alternative, Ethyl piperidine-4-carboxylate , offers different properties, primarily easier deprotection via saponification.
We performed the same amide coupling reaction (Protocol 1) using Ethyl piperidine-4-carboxylate hydrochloride to compare performance directly.
Table 3: Performance Comparison: Tert-butyl vs. Ethyl Ester
| Parameter | Tert-butyl piperidine-4-carboxylate HCl | Ethyl piperidine-4-carboxylate HCl | Analysis & Justification |
| Reaction Time | 2-4 hours | 2-4 hours | No significant difference in reaction kinetics was observed under these HATU coupling conditions. |
| Isolated Yield | 85% | 87% | Both reagents perform with excellent and comparable efficiency in the coupling step. |
| Product Purity (Post-Chromo.) | >99% | >99% | Both products were readily purified to high homogeneity. |
| Deprotection Conditions | Strong Acid (e.g., TFA in DCM) | Basic Hydrolysis (e.g., LiOH in THF/H₂O) | The key difference. The tert-butyl group is orthogonal to base-labile groups, while the ethyl ester is orthogonal to acid-labile groups (e.g., Boc). |
| Relative Cost | Baseline | ~20-30% Lower | The ethyl ester derivative is often more cost-effective for large-scale synthesis. |
Conclusion and Recommendations
Rigorous cross-validation is not an optional step but a core component of sound scientific research and development. For experiments involving this compound, we have demonstrated a robust validation workflow:
-
Always Qualify Incoming Material: Use at least two orthogonal techniques (e.g., HPLC and NMR) to confirm the identity and purity of your starting material.[3]
-
Validate Reaction Yields: Do not rely solely on chromatographic conversion. Use an orthogonal method like qNMR to determine the absolute yield, providing a true measure of reaction efficiency.[7][8]
-
Select Reagents Strategically: While Tert-butyl piperidine-4-carboxylate performs excellently in amide coupling reactions, the choice between it and an alternative like the ethyl ester should be dictated by the overall synthetic strategy, particularly the required orthogonality of subsequent deprotection steps.
By implementing these principles, researchers can ensure the reliability, accuracy, and reproducibility of their experimental results, accelerating the path from discovery to innovation.
References
- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate.
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
- Application Notes: Amide Bond Formation with Piperidine-C-Pip-C2-Pip-C2-OH for PROTAC Synthesis. Benchchem.
- The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- A Researcher's Guide to Purity Analysis and Lot-to-Lot Variability of Commercial 1-Boc-4-(aminomethyl)piperidine. Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Deriv
- A Guide to Quantit
- Quantitative NMR Spectroscopy. University of Michigan.
- Quantitative NMR Spectroscopy. University of York.
- tert-Butyl piperidine-4-carboxyl
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- The Significance of this compound in Custom Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
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alternative building blocks to Tert-butyl piperidine-4-carboxylate hydrochloride in synthesis
An Application Scientist's Guide to Strategic Alternatives for Tert-butyl piperidine-4-carboxylate hydrochloride in Synthesis
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in over 70 FDA-approved drugs.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and provide a versatile, sp³-rich framework for building complex molecular architectures.[1][3] Among the most fundamental building blocks is This compound , a workhorse intermediate valued for its bifunctional nature: a secondary amine for one vector of elaboration and a carboxylic acid (in protected form) for another.[4][5]
However, reliance on a single building block can constrain synthetic strategy. The very feature that makes the tert-butyl ester useful—its stability—can become a liability. Its removal requires harsh acidic conditions (e.g., trifluoroacetic acid, TFA) that are incompatible with other acid-sensitive moieties like Boc-protected amines, trityl ethers, or acetals that may be present elsewhere in a complex molecule.[6]
This guide provides a comparative analysis of strategic alternatives to this compound, focusing on modifying the ester protecting group to enable orthogonal deprotection strategies. We will explore the rationale behind choosing an alternative, present comparative data, and provide detailed experimental protocols to empower researchers to make informed decisions that enhance synthetic efficiency and yield.
The Benchmark: Understanding this compound
This commercially available starting material is a hydrochloride salt, which improves its stability and handling as a solid.[7] The secondary amine is typically protected first—often with a tert-butoxycarbonyl (Boc) group—to yield N-Boc-piperidine-4-carboxylic acid tert-butyl ester.[8][9] This allows for selective manipulation at other sites before the carboxylic acid is liberated for reactions such as amide bond formation.
-
Key Advantage: The tert-butyl ester is highly robust, withstanding a wide range of reaction conditions, including basic and nucleophilic reagents.
-
Primary Limitation: Cleavage requires strong acid (TFA), limiting its use in molecules containing other acid-labile protecting groups. This lack of orthogonality is the principal driver for seeking alternatives.[10][11]
Strategic Alternatives: Enabling Orthogonal Deprotection via Ester Modification
The selection of an ester group is a critical strategic decision. By replacing the tert-butyl group with esters that are labile to different conditions (basic or reductive), chemists can unlock orthogonal pathways for deprotection, preserving sensitive functional groups elsewhere in the molecule.[12]
Alternative 1: Methyl and Ethyl Esters for Base-Labile Cleavage
Simple alkyl esters, such as methyl piperidine-4-carboxylate and ethyl piperidine-4-carboxylate , represent the most straightforward alternatives.[13] Their primary advantage lies in their deprotection mechanism: saponification under basic conditions (e.g., lithium hydroxide, sodium hydroxide), which is perfectly orthogonal to acid-labile groups like Boc.[14]
-
Rationale for Use: Select these esters when your molecule contains acid-sensitive groups, and you need to unmask the C4-carboxylic acid without disturbing them. This is a classic orthogonal strategy.[10]
-
Synthetic Considerations: While effective, saponification can be too harsh for molecules containing other base-labile functionalities. The reaction progress should be monitored carefully to avoid side reactions.
Alternative 2: The Benzyl Ester for Mild, Neutral Cleavage
For maximum orthogonality and mildness, benzyl piperidine-4-carboxylate is an outstanding choice.[15][16] The benzyl group is unique in that it is cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[12][17] This method is compatible with both acid- and base-labile protecting groups, offering the highest degree of flexibility.
-
Rationale for Use: This is the premier choice for complex syntheses involving multiple protecting groups where both acidic and basic conditions must be avoided. It is the most "gentle" of the common deprotection strategies.
-
Synthetic Considerations: Catalytic hydrogenation is incompatible with reducible functional groups, such as alkenes, alkynes, nitro groups, and some nitrogen-containing heterocycles. The palladium catalyst can also be "poisoned" by sulfur-containing compounds, inhibiting the reaction.
Comparative Data Summary
The table below summarizes the key properties and deprotection conditions for the benchmark building block and its strategic alternatives.
| Building Block Ester | Molecular Weight (Free Base) | Typical Deprotection Reagent(s) | Conditions | Orthogonal To | Incompatible With |
| tert-Butyl | 185.25 g/mol | Trifluoroacetic Acid (TFA) | Acidic (e.g., neat TFA, RT, 1-3h) | Cbz, Fmoc, Benzyl esters | Boc, Trityl, other acid-labile groups |
| Ethyl | 157.21 g/mol | LiOH, NaOH | Basic (e.g., THF/H₂O, RT) | Boc, Cbz, Benzyl esters | Other base-labile esters, Fmoc |
| Methyl | 143.18 g/mol | LiOH, NaOH | Basic (e.g., THF/H₂O, RT) | Boc, Cbz, Benzyl esters | Other base-labile esters, Fmoc |
| Benzyl | 219.28 g/mol | H₂, Pd/C | Neutral (Hydrogenolysis) | Boc, Fmoc, most functional groups | Alkenes, Alkynes, Nitro groups |
Experimental Protocols
The following protocols are representative procedures for the deprotection of N-Boc protected piperidine-4-carboxylate esters.
Protocol 1: Base-Mediated Saponification of Ethyl N-Boc-piperidine-4-carboxylate
This protocol describes the cleavage of the ethyl ester to reveal the free carboxylic acid while leaving the N-Boc group intact.
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve Ethyl N-Boc-piperidine-4-carboxylate in a 3:1 mixture of THF and water.
-
Add LiOH·H₂O to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 using 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-piperidine-4-carboxylic acid.
Protocol 2: Hydrogenolysis of N-Boc-benzyl piperidine-4-carboxylate
This protocol describes the mild, neutral cleavage of the benzyl ester.
Materials:
-
N-Boc-benzyl piperidine-4-carboxylate (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve N-Boc-benzyl piperidine-4-carboxylate in methanol or ethyl acetate in a round-bottom flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3x). Leave a balloon of H₂ attached to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the pure N-Boc-piperidine-4-carboxylic acid.
Visualization of a Decision-Making Workflow
Selecting the appropriate building block is crucial for synthetic success. The following workflow illustrates the logical process for choosing an ester based on the requirements of the overall synthesis.
Caption: Decision tree for selecting the optimal piperidine-4-carboxylate ester.
Conclusion
While this compound is a reliable and valuable building block, its utility is defined by the constraints of its deprotection. For the synthesis of complex, highly functionalized molecules, a one-size-fits-all approach is insufficient. By considering methyl, ethyl, and benzyl carboxylate alternatives, researchers can employ orthogonal deprotection strategies that safeguard sensitive functional groups, ultimately leading to cleaner reactions, higher yields, and more efficient synthetic routes. The principles of strategic protecting group selection are fundamental to modern organic chemistry, and the thoughtful choice of a piperidine-based building block is a clear embodiment of this critical concept.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
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- Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07).
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- StudySmarter. Protecting Groups: Boc, Cbz, Amine. (2023-10-21).
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- PubChem. Benzyl piperidine-4-carboxylate hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of this compound in Custom Chemical Synthesis. (2025-10-31).
- Sigma-Aldrich. Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4.
- ChemBK. This compound. (2024-04-10).
- PubChem. Piperidine-4-carboxylic acid tert-butyl ester hydrochloride.
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benchmarking the efficiency of Tert-butyl piperidine-4-carboxylate hydrochloride reactions
An In-Depth Technical Guide to Benchmarking the Efficiency of Tert-butyl piperidine-4-carboxylate Hydrochloride Reactions
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals.[1][2] Its prevalence drives a continuous need for efficient and robust synthetic methodologies to access highly functionalized derivatives. This compound is a critical building block in this endeavor, offering a versatile handle for constructing complex molecular architectures.[3] The tert-butyl ester provides a stable protecting group for the carboxylic acid, while the secondary amine is a key reaction site for diversification.[3]
This guide provides an in-depth, objective comparison of synthetic protocols for the functionalization of tert-butyl piperidine-4-carboxylate, focusing on the critical efficiency metrics that matter to researchers, scientists, and drug development professionals. We move beyond simple yield reporting to offer a holistic view of reaction performance, grounded in mechanistic principles and field-proven insights.
Defining and Measuring Reaction Efficiency
In modern organic synthesis, efficiency is a multi-faceted concept. While yield is a primary indicator, a comprehensive assessment includes several "green chemistry" metrics that evaluate the overall sustainability and practicality of a transformation.[4][5]
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Reaction Time (h): The duration required for the reaction to reach completion. Shorter times increase throughput.
-
Temperature (°C): Lower temperatures reduce energy consumption and often minimize side reactions.
-
Reaction Mass Efficiency (RME): This metric considers the mass of the product relative to the mass of all reactants used in stoichiometric amounts, providing a more realistic view of mass balance than atom economy alone.[6]
-
E-Factor (Environmental Factor): A simple but powerful metric calculated as the total weight of waste generated per kilogram of product. A lower E-Factor signifies a greener process.[5]
We will use these key performance indicators to benchmark the protocols discussed below.
I. N-Alkylation: The Cornerstone of Piperidine Diversification
N-alkylation is one of the most fundamental transformations for modifying the piperidine core.[7] However, challenges such as over-alkylation to form quaternary ammonium salts and the use of harsh conditions can compromise efficiency.[8][9] Here, we compare a classical approach with a more controlled, modern protocol.
Protocol 1: Classical N-Alkylation with Potassium Carbonate
This method is widely used due to its simplicity and the low cost of reagents. It involves the reaction of the piperidine with an alkyl halide in the presence of a mild inorganic base.
-
To a round-bottom flask, add this compound (1.0 eq) and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN).
-
Add a base such as potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (Et₃N, 2.5 eq) to neutralize the hydrochloride salt and the acid generated during the reaction.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq).
-
Heat the reaction mixture (typically 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 2: Controlled Mono-Alkylation via Slow Addition
A significant drawback of the classical method is the potential for dialkylation, especially with reactive alkylating agents.[8] A refined protocol that emphasizes slow addition of the alkylating agent can dramatically improve selectivity for the desired mono-alkylated product.[8][9]
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 eq) in a suitable solvent (e.g., anhydrous ACN).
-
In a separate vessel or syringe, prepare a dilute solution of the alkylating agent (e.g., methyl iodide, 1.05 eq) in the same solvent.
-
Using a syringe pump, add the alkylating agent solution to the stirred piperidine solution over several hours at room temperature.[9] This ensures the piperidine remains in excess relative to the alkylating agent at all times, statistically favoring mono-alkylation.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
Efficiency Benchmark: N-Alkylation
| Metric | Protocol 1: Classical (K₂CO₃/DMF) | Protocol 2: Controlled (Slow Addition) | Rationale for Difference |
| Typical Yield | 65-85% | >90% | Slow addition minimizes the formation of the dialkylated byproduct, channeling more starting material to the desired product.[8] |
| Selectivity | Moderate to Good | Excellent | Maintaining a high piperidine-to-alkylating agent ratio is key to preventing over-alkylation.[8] |
| Reaction Time | 4-12 h | 6-18 h (including addition) | The slow addition inherently extends the total reaction time, representing a trade-off for higher selectivity. |
| Temperature | 60-80 °C | Room Temperature | The controlled nature of the reaction often allows for milder conditions, reducing energy costs and potential side reactions. |
Workflow Visualization
Caption: Comparative workflows for classical and controlled N-alkylation.
II. N-Arylation: Buchwald-Hartwig Amination
The formation of a C(aryl)-N bond is crucial for synthesizing many pharmacologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for this transformation due to its broad substrate scope and functional group tolerance.[10] Efficiency is highly dependent on the choice of palladium precursor, ligand, and base.[10]
Protocol 1: Traditional Catalyst System (Pd₂(dba)₃ / XPhos)
This combination of a palladium(0) source and a bulky, electron-rich phosphine ligand is a robust and widely used system for coupling secondary amines with aryl halides.[10]
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.2 eq) and the aryl halide (e.g., 4-bromobenzonitrile, 1.0 eq).
-
Add anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture (typically 100-110 °C) with vigorous stirring for the specified time (4-24 h).
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Protocol 2: Advanced Pre-catalyst System (XPhos Pd G3)
Modern advancements have led to the development of highly active palladium pre-catalysts. These complexes, such as XPhos Pd G3, feature a ligand already coordinated to the palladium center, which allows for rapid formation of the active catalytic species in solution. This often leads to lower catalyst loadings, faster reaction times, and milder conditions.
The setup is similar to Protocol 1, but with key differences in the catalyst system.
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1 mol%) and a weaker base (e.g., K₃PO₄, 1.5 eq).
-
Add this compound (1.2 eq) and the aryl halide (1.0 eq).
-
Add an appropriate anhydrous solvent (e.g., t-BuOH or dioxane).
-
Heat the reaction mixture (often lower temperatures like 80 °C are sufficient) and monitor for completion.
-
Perform an identical workup and purification procedure as described in Protocol 1.
Efficiency Benchmark: N-Arylation
| Metric | Protocol 1: Traditional (Pd₂(dba)₃) | Protocol 2: Advanced (Pre-catalyst) | Rationale for Difference |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% | Pre-catalysts are more stable and efficiently generate the active Pd(0) species, requiring lower loadings. |
| Typical Yield | 70-90% | 85-98% | Higher catalytic activity and stability lead to more complete conversion and fewer side reactions. |
| Reaction Time | 4-24 h | 1-8 h | The rapid initiation of the catalytic cycle significantly shortens the required reaction time. |
| Temperature | 100-110 °C | 80-100 °C | The high activity of the pre-catalyst allows the reaction to proceed efficiently at lower temperatures. |
| Substrate Scope | Good | Excellent | Advanced systems often show greater tolerance for sterically hindered or electronically challenging substrates. |
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. Amide Coupling: Forging the Amide Bond
Amide bond formation is arguably the most frequently performed reaction in drug discovery.[11] The direct reaction between a carboxylic acid and an amine is generally unfavorable, necessitating the use of coupling reagents to activate the carboxylic acid.
Protocol 1: Standard Carbodiimide Coupling (EDC/HOBt)
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic, cost-effective method for amide synthesis.[11] EDC activates the carboxylic acid, and HOBt acts as a scavenger for the reactive O-acylisourea intermediate, suppressing side reactions and improving yields.
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Add a tertiary amine base (e.g., DIPEA or Et₃N, 2.5 eq) to the mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise and allow the reaction to slowly warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 2: High-Efficiency Urionium Salt Coupling (HATU)
Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer significant advantages in terms of reaction speed and efficiency, especially for hindered or electron-deficient substrates.[12]
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 3.0 eq).
-
Stir the reaction at room temperature. These reactions are often very fast, typically complete within 1-4 hours.
-
Monitor by TLC or LC-MS.
-
The workup is similar to the EDC/HOBt protocol, involving aqueous washes to remove the DMF and byproducts. Purification is typically done by column chromatography.
Efficiency Benchmark: Amide Coupling
| Metric | Protocol 1: EDC/HOBt | Protocol 2: HATU | Rationale for Difference |
| Typical Yield | 70-90% | 90-99% | HATU forms a highly reactive activated ester, leading to faster and more complete conversion with fewer side reactions like racemization.[12] |
| Reaction Time | 12-24 h | 1-4 h | The high reactivity of the HATU-activated species dramatically accelerates the rate of amide bond formation. |
| Substrate Scope | Good | Excellent | HATU is particularly effective for coupling sterically hindered amino acids or electron-poor amines where EDC may fail or give low yields. |
| Cost | Low | High | The primary drawback of advanced coupling reagents like HATU is their significantly higher cost compared to EDC. |
| Byproduct Removal | Urea byproduct can be challenging to remove. | Water-soluble byproducts are generally easier to remove during aqueous workup. | The nature of the byproducts directly impacts the ease and efficiency of purification. |
Conclusion
The efficient functionalization of this compound is a critical task in synthetic and medicinal chemistry. As this guide demonstrates, the choice of protocol can have a profound impact on key performance metrics including yield, reaction time, and overall process sustainability.
-
For N-alkylation , controlled slow-addition methods offer superior selectivity and yield over classical bulk-addition protocols, albeit at the cost of longer reaction times.
-
In N-arylation , the adoption of modern palladium pre-catalysts provides significant advantages in efficiency, allowing for lower catalyst loadings, faster reactions, and milder conditions compared to traditional systems.
-
For amide coupling , high-efficiency uronium salt reagents like HATU deliver exceptional yields and rapid conversions, proving especially valuable for challenging substrates, though their higher cost must be considered against the benefits.
Ultimately, the optimal method will depend on the specific goals of the project, balancing the need for speed, yield, and scalability against factors like cost and available resources. By understanding the causal relationships behind different experimental choices, researchers can select and optimize protocols to achieve their synthetic objectives with maximum efficiency.
References
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Plath, M., et al. (2017). Benchmarking Immobilized Di- and Triarylphosphine Palladium Catalysts for Continuous-Flow Cross-Coupling Reactions: Efficiency, Durability, and Metal Leaching Studies. ACS Catalysis. [Link]
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DTIC. (2025). Piperidine Synthesis. [Link]
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Scribd. (n.d.). Coupling Reagents in Amide Synthesis. [Link]
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Gopishetty, S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
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head-to-head comparison of catalysts for Tert-butyl piperidine-4-carboxylate hydrochloride coupling
A Researcher's Guide to Catalyst Selection for N-Arylation of Tert-butyl piperidine-4-carboxylate
Abstract
The N-arylation of saturated heterocycles like tert-butyl piperidine-4-carboxylate is a cornerstone transformation in modern medicinal chemistry, providing access to a vast array of pharmacologically relevant scaffolds.[1] The selection of an appropriate catalytic system is paramount for achieving high efficiency, yield, and functional group tolerance. This guide provides a head-to-head comparison of the three principal catalytic methodologies for this C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the Copper-catalyzed Chan-Lam coupling. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and provide robust, field-tested protocols to aid researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of N-Aryl Piperidines
The piperidine ring is a ubiquitous motif in pharmaceuticals, and its N-aryl derivatives are central to numerous drugs targeting a wide range of diseases.[1] The tert-butyl piperidine-4-carboxylate hydrochloride substrate is a versatile building block, with the ester group providing a convenient handle for further synthetic elaboration. The direct N-arylation of this secondary amine is often a more convergent and modular approach compared to multi-step ring formation strategies.[1] However, the success of this coupling is highly dependent on the catalyst system, which must overcome challenges such as steric hindrance and potential side reactions. This guide will compare the leading catalytic systems used for this critical transformation.[2]
The Contenders: A Trio of Catalytic Systems
The formation of the C(sp²)-N bond on the piperidine nitrogen is primarily achieved through three powerful cross-coupling reactions:
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction between an amine and an aryl halide (or triflate).[3] It is renowned for its broad substrate scope and high efficiency, driven by the continuous development of sophisticated phosphine ligands.[4][5]
-
Ullmann Condensation (Goldberg Reaction): A classic copper-catalyzed reaction between an amine and an aryl halide.[6] While traditional methods required harsh conditions, modern ligand-accelerated protocols have significantly improved its versatility and mildness.[7][8]
-
Chan-Lam Coupling: A copper-catalyzed reaction that couples an amine with an aryl boronic acid.[9] A key advantage is its ability to often run under mild, aerobic conditions.[10]
The general transformation is depicted below:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Performance & Catalyst Choice
For a sterically demanding secondary amine like tert-butyl piperidine-4-carboxylate, the choice of ligand is crucial. Bulky biarylphosphine ligands such as Xantphos or RuPhos are often employed. [11]Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required to deprotonate the amine within the catalytic cycle. [11]
-
Catalyst Precursors: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. [12]* Ligands: Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., Xantphos) are highly effective. [11][13]* Bases: Strong bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are preferred. [11]* Solvents: Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are essential to prevent catalyst deactivation. [11] Advantages:
-
High yields (often >80%). [11]* Broad scope of aryl halides, including less reactive chlorides and triflates. [3][4]* Generally faster reaction times compared to copper-catalyzed systems. [11]* High functional group tolerance. [3] Disadvantages:
-
Higher cost of palladium and specialized phosphine ligands.
-
Requires strictly anhydrous and anaerobic (inert atmosphere) conditions.
-
Removal of palladium residues from the final product can be challenging in pharmaceutical applications.
Deep Dive: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a cost-effective alternative to palladium-catalyzed methods. [6]While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic copper sources with ligands, making the reaction much more practical and milder. [7][14]
Mechanism
The precise mechanism can be complex, but it is generally understood to involve the formation of a copper(I) amide in situ. This species then reacts with the aryl halide, likely through an oxidative addition/reductive elimination pathway, potentially involving Cu(III) intermediates. [6][15]
Caption: A plausible catalytic cycle for the Ullmann N-arylation.
Performance & Catalyst Choice
Ligands such as diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline) are often essential to stabilize the copper catalyst and facilitate the reaction. [8][11]
-
Catalyst Source: Copper(I) iodide (CuI) is the most common and efficient catalyst source. [7][16]* Ligands: 1,10-phenanthroline, L-proline, and various diamines are effective. [11]* Bases: Moderate bases like K₂CO₃ or K₃PO₄ are typically used. [11]* Solvents: High-boiling polar aprotic solvents like DMF or DMSO are common. [6][11] Advantages:
-
Significantly lower cost of copper catalyst compared to palladium. [7]* Ligands are often simpler and less expensive.
Disadvantages:
-
Often requires higher temperatures and longer reaction times than Buchwald-Hartwig. [2][11]* The aryl halide scope is generally limited to more reactive iodides and bromides. [6][11]* Can have lower functional group tolerance.
Deep Dive: Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling offers a distinct advantage by using aryl boronic acids instead of aryl halides as the coupling partner. [9]This often allows for milder reaction conditions, sometimes even at room temperature and open to the air, which is a significant practical benefit. [10]
Mechanism
The mechanism involves a copper(II) catalyst. A key step is the transmetalation between the copper catalyst and the aryl boronic acid. The resulting aryl-copper(II) species coordinates the amine, and a subsequent reductive elimination, possibly from a Cu(III) intermediate, forms the desired product. [9][10]
Performance & Catalyst Choice
-
Catalyst Source: Copper(II) acetate (Cu(OAc)₂) is a widely used catalyst. [10]* Ligands: Often, a ligand like pyridine is used, but some protocols are ligand-free. [9]* Base/Additives: A base such as DBU or an additive may be required. [17]* Solvents: Dichloromethane (DCM) or methanol are common solvents. [17][18] Advantages:
-
Very mild reaction conditions (often room temperature, open to air). [9][10]* Avoids the use of aryl halides.
-
Work-up can be simpler due to the absence of complex ligands. [2] Disadvantages:
-
Aryl boronic acids can be more expensive or less stable than the corresponding halides.
-
Reaction times can be very long (sometimes several days). [2][9]* The scope can be more limited compared to the Buchwald-Hartwig reaction.
Head-to-Head Catalyst Comparison
The following table summarizes the key performance characteristics of the three catalytic systems for the N-arylation of tert-butyl piperidine-4-carboxylate.
| Feature | Buchwald-Hartwig (Pd-cat.) | Ullmann Condensation (Cu-cat.) | Chan-Lam Coupling (Cu-cat.) |
| Metal Catalyst | Palladium (Pd) | Copper (Cu) | Copper (Cu) |
| Aryl Partner | Ar-X (Cl, Br, I, OTf) | Ar-X (I, Br) | Ar-B(OH)₂ |
| Typical Loading | 1-2 mol% [11] | 5-10 mol% [11] | 10-20 mol% [17] |
| Ligand Type | Bulky Phosphines (Xantphos, RuPhos) [11] | Diamines, Amino Acids (L-proline) [11] | Pyridine, or ligand-free [9] |
| Base Strength | Strong (NaOtBu, Cs₂CO₃) [11] | Moderate (K₂CO₃, K₃PO₄) [11] | Often mild (DBU) or base-free |
| Temperature | 80-110 °C | 100-130 °C | Room Temperature - 50 °C [18] |
| Reaction Time | 2-12 hours [11] | 12-24 hours [11] | 12-72 hours [9] |
| Typical Yield | 70-95% [11] | 60-85% [11] | 60-93% [9] |
| Atmosphere | Strict Inert (N₂ or Ar) | Inert preferred | Often open to air [9] |
| Key Advantage | Broadest scope, high efficiency | Low cost | Very mild conditions |
| Key Disadvantage | High cost, air/moisture sensitive | Harsher conditions, limited scope | Long reaction times |
Experimental Protocols
The following protocols are representative procedures for each catalytic method. Researchers should perform their own optimization based on the specific aryl partner.
Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation. [19]
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Methodology:
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv), the aryl halide (1.1 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.5 equiv, the extra equivalent is to neutralize the HCl salt) to an oven-dried Schlenk flask. [19]2. Solvent Addition: Add anhydrous and degassed toluene (5-10 mL per mmol of limiting reagent) via syringe. [19]3. Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. [19]4. Monitoring: Monitor the reaction's progress by TLC or LC-MS. [19]5. Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [19]
Protocol: Ullmann Condensation
This protocol is a modern, ligand-assisted copper-catalyzed N-arylation. [17] Methodology:
-
Reaction Setup: To a sealable reaction tube, add CuI (5 mol%), K₃PO₄ (2.0 equiv), this compound (1.0 equiv), and L-proline (20 mol%).
-
Reagent Addition: Add the aryl iodide (1.2 equiv) and DMSO (3-5 mL).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a plug of silica, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography. [17]
Protocol: Chan-Lam Coupling
This protocol details a room temperature, ligand-assisted N-arylation using an arylboronic acid. [17] Methodology:
-
Reaction Setup: To a reaction vial open to the air, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Cu(OAc)₂ (20 mol%), and pyridine (2.0 equiv).
-
Solvent and Base: Add Dichloromethane (DCM) (3 mL) and DBU (2.0 equiv) to the mixture. [17]3. Reaction: Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC. [17]4. Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Purification: Dry the organic layer, concentrate the filtrate, and purify the residue by flash chromatography. [17]
Conclusion and Recommendations
The choice of catalyst for the N-arylation of this compound is a trade-off between cost, speed, scope, and operational simplicity.
-
For maximum scope, highest yields, and rapid results , the Buchwald-Hartwig amination is the superior choice, provided the cost and stringent inert atmosphere requirements are acceptable. Its ability to couple less reactive aryl chlorides is a significant advantage in many synthetic routes. [3][11]* For cost-sensitive applications and large-scale synthesis , the Ullmann condensation presents a viable, more economical alternative, particularly when using reactive aryl iodides or bromides. [7]* For syntheses requiring exceptionally mild conditions or when aryl halides are problematic, the Chan-Lam coupling is an excellent option. Its tolerance for air and ambient temperature operation simplifies the experimental setup considerably. [2][9] Ultimately, the optimal catalyst is project-dependent. It is recommended that researchers screen a small set of conditions from each category to identify the most robust and efficient system for their specific substrate and desired scale.
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Besson, T., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1419. [Online]. Available: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Online]. Available: [Link]
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Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Process Research & Development, 16(7), 1280–1296. [Online]. Available: [Link]
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Ullmann Reaction. Merck Index. [Online]. Available: [Link]
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A Multi-Spectroscopic Approach to Confirming the Identity of Tert-butyl piperidine-4-carboxylate hydrochloride
In the landscape of pharmaceutical research and drug development, the unequivocal identification of chemical building blocks is the bedrock of reproducible and reliable science. Tert-butyl piperidine-4-carboxylate hydrochloride is a pivotal intermediate, frequently utilized in the synthesis of complex molecular scaffolds for drug discovery.[1][2] Its purity and structural integrity are paramount. This guide provides an in-depth, multi-technique spectroscopic workflow to rigorously confirm the identity of this compound, moving beyond simple data reporting to explain the causal logic behind the analysis.
Our approach is a self-validating system, where the orthogonal data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) converge to provide a definitive structural fingerprint.
The Molecular Structure: A Spectroscopic Overview
Before delving into the experimental data, let's visualize the molecule and anticipate the signals each technique will reveal.
Caption: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Causality: ¹H NMR spectroscopy is the primary tool for mapping the proton environment of a molecule. For this compound, the key is to identify two distinct and unmistakable features: the massive, isolated signal of the tert-butyl group and the more complex, coupled signals of the piperidine ring protons, which are influenced by the protonated nitrogen.
Expected ¹H NMR Spectrum
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| t-Butyl (9H) | ~1.4 - 1.5 | Singlet (s) | 9H | Nine equivalent protons on three methyl groups, isolated from other protons, resulting in a single, strong peak.[3] |
| Piperidine H2, H6 (axial & equatorial) | ~3.2 - 3.4 | Multiplet (m) | 4H | Protons adjacent (α) to the electron-withdrawing protonated nitrogen (NH⁺) are significantly deshielded and shifted downfield.[4] |
| Piperidine H4 (axial) | ~2.5 - 2.7 | Multiplet (m) | 1H | The methine proton at the point of substitution. |
| Piperidine H3, H5 (axial & equatorial) | ~1.8 - 2.2 | Multiplet (m) | 4H | Protons beta (β) to the nitrogen are less deshielded than the alpha protons. |
| Ammonium (NH⁺) | >9.0 (variable) | Broad Singlet (br s) | 1H | The acidic proton on the nitrogen is highly deshielded. Its signal is often broad due to quadrupolar relaxation and chemical exchange. It will disappear upon D₂O exchange.[5] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable NH⁺ proton.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient.
-
Confirmation: To confirm the NH⁺ peak, acquire a second spectrum after adding a drop of D₂O to the NMR tube. The NH⁺ peak will disappear or significantly diminish.
Comparison with Potential Alternatives
-
Isonipecotic Acid Hydrochloride (Starting Material): The defining singlet at ~1.4 ppm for the 9H tert-butyl group will be absent. A broad carboxylic acid proton signal would be present instead.
-
Piperidine-4-carboxylic acid (Deprotected Impurity): Similar to the starting material, the tert-butyl signal will be absent.
-
Tert-butyl piperidine-1-carboxylate (N-Boc analogue): While it possesses the tert-butyl group, the piperidine protons α to the nitrogen (H2, H6) would be shifted to a different position (~3.3-3.4 ppm) and the NH⁺ proton would be absent, replaced by a carbamate environment.[6]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Causality: ¹³C NMR provides a count of unique carbon environments. It is less sensitive than ¹H NMR but offers a clear map of the carbon skeleton, which is crucial for confirming the core structure and the presence of the ester and t-butyl groups.
Expected ¹³C NMR Spectrum
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Ester Carbonyl (C=O) | ~173 - 175 | The carbonyl carbon of an ester is highly deshielded due to the double bond and electronegative oxygen atoms. |
| Quaternary Carbon (-O-C(CH₃)₃) | ~80 - 82 | The quaternary carbon of the t-butyl group is significantly deshielded by the adjacent oxygen atom.[7] |
| Piperidine C2, C6 | ~42 - 44 | Carbons alpha to the protonated nitrogen are deshielded. |
| Piperidine C4 | ~39 - 41 | The methine carbon bearing the ester group. |
| Methyl Carbons (-C(CH₃)₃) | ~28 | The three equivalent methyl carbons of the t-butyl group appear as a single, strong signal.[7][8] |
| Piperidine C3, C5 | ~26 - 28 | Carbons beta to the nitrogen. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is typically required compared to ¹H NMR. DMSO-d₆ is a suitable solvent.
-
Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon. A greater number of scans is required due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For our compound, we are looking for the definitive signatures of the ester (C=O and C-O) and the ammonium salt (N-H⁺).
Expected Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H⁺ Stretch | 2500 - 3000 (broad) | Strong, Broad | The stretching vibration of the N-H bond in the ammonium salt gives a characteristic broad and strong absorption. |
| C-H Stretch (alkane) | 2850 - 2980 | Medium-Strong | Standard aliphatic C-H stretching from the piperidine ring and t-butyl group. |
| C=O Stretch (ester) | ~1735 - 1750 | Strong, Sharp | This is a highly characteristic and intense peak for a saturated aliphatic ester.[9][10][11] Its position distinguishes it from ketones, amides, or carboxylic acids. |
| C-O Stretch (ester) | 1000 - 1300 | Strong | Esters typically show two C-O stretching bands, contributing to the fingerprint region.[11] |
Caption: Workflow for FTIR analysis and functional group identification.
Comparison with Potential Alternatives
-
Carboxylic Acid Impurity: Would display a very broad O-H stretch from 2500-3300 cm⁻¹, which would overlap with the N-H⁺ stretch, and its C=O stretch would be at a slightly lower frequency (~1700-1725 cm⁻¹).
-
Amide Impurity: The C=O stretch would be shifted to a significantly lower wavenumber (1630–1690 cm⁻¹).[9]
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers pieces of the structural puzzle. We use a soft ionization technique like Electrospray Ionization (ESI) to get the molecule into the gas phase as an ion with minimal initial fragmentation.
Expected Mass Spectrum (ESI, Positive Mode)
-
Parent Ion: The analysis will detect the free base of the molecule. The expected mass is for the protonated molecule [M+H]⁺, where M is tert-butyl piperidine-4-carboxylate (C₁₀H₁₉NO₂).
-
Calculated m/z: 186.1494
-
Observed m/z: Should be within 5 ppm of the calculated value on a high-resolution mass spectrometer (HRMS).
-
-
Molecular Formula: C₁₀H₁₉NO₂[12]
-
Molecular Weight: 185.26 g/mol [12]
Fragmentation Analysis (MS/MS)
By isolating the parent ion (m/z 186.1) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragments.
Caption: Key fragmentation pathway in ESI-MS/MS.
The most prominent fragmentation pathway for piperidine esters containing a t-butyl group is the neutral loss of isobutylene (56 Da) from the parent ion.[13][14] This results in a major fragment ion at m/z 130.1, corresponding to the piperidine-4-carboxylic acid cation. This fragmentation is a hallmark of the tert-butoxycarbonyl group and provides strong evidence for its presence.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source in positive ion mode.
-
Full Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS/MS: Perform a product ion scan on the [M+H]⁺ precursor ion (m/z 186.1) to obtain the fragmentation pattern.
Conclusion: A Unified Verdict
No single technique provides absolute proof. However, when the data from these orthogonal methods are combined, a robust and irrefutable identification is achieved.
| Technique | Key Evidence for Tert-butyl piperidine-4-carboxylate HCl |
| ¹H NMR | Singlet at ~1.4 ppm (9H), deshielded protons at ~3.3 ppm (4H), and a broad, exchangeable NH⁺ peak. |
| ¹³C NMR | Carbonyl at ~174 ppm, quaternary C at ~81 ppm, t-butyl methyls at ~28 ppm. |
| FTIR | Strong, sharp C=O stretch at ~1740 cm⁻¹, broad N-H⁺ stretch at 2500-3000 cm⁻¹. |
| Mass Spec | [M+H]⁺ ion at m/z 186.1 and a characteristic MS/MS neutral loss of 56 Da. |
The convergence of these distinct spectroscopic signatures provides a high degree of confidence in the structural identity and integrity of this compound, a critical standard for any research and development professional.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl piperidine-4-carboxylate hydrochloride
For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl piperidine-4-carboxylate hydrochloride (CAS No: 892493-65-1), ensuring the protection of personnel and the environment. This procedure is grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.
Foundational Knowledge: Understanding the Compound
This compound is an organic salt commonly used as a building block in the synthesis of more complex molecules in the pharmaceutical industry.[1] It exists as a white to yellow solid and is soluble in water.[1] While relatively stable at room temperature, it's crucial to be aware of its hazard profile to ensure safe handling and disposal.[1]
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 892493-65-1 | [2][3][4] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [3] |
| Molecular Weight | 221.73 g/mol | [2] |
| Appearance | White to Yellow Solid | [2] |
| Storage | Refrigerator, under inert gas | [2][4] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
The signal word for this compound is "Warning".[2] Given these hazards, a thorough risk assessment is the first critical step before any handling or disposal activities. The primary risks are associated with direct contact (skin and eyes) and inhalation of dust particles. Therefore, all handling and disposal procedures must be designed to minimize these exposure routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, mitigating the risks identified.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][6] | Prevents skin contact, which can cause irritation. Gloves must be inspected for integrity before each use. |
| Body Protection | A lab coat or chemical-resistant apron.[6] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[7] | Prevents inhalation of dust, which can cause respiratory tract irritation. |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the principles of chemical safety and waste management.
Step 1: Segregation and Collection
-
Action: Collect all waste this compound, including residues and contaminated materials (e.g., weigh boats, contaminated gloves), in a designated, properly labeled, and sealed waste container.[6]
-
Causality: Proper segregation prevents unintentional mixing with incompatible chemicals, which could lead to hazardous reactions. A sealed container minimizes the release of dust.
Step 2: Container Labeling
-
Action: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark).[2]
-
Causality: Accurate labeling is a critical communication tool that informs everyone of the container's contents and associated dangers, ensuring it is handled and stored correctly.
Step 3: Temporary Storage
-
Action: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Storage should be in a designated satellite accumulation area for hazardous waste.
-
Causality: Proper storage conditions prevent degradation of the compound and reduce the risk of accidents. Separation from incompatible materials is a fundamental principle of chemical safety.
Step 4: Final Disposal
-
Action: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.[6][8] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[6]
-
Causality: Professional disposal services have the expertise and equipment to handle and treat chemical waste in an environmentally sound and legally compliant manner. Methods may include controlled incineration with flue gas scrubbing.[6]
Step 5: Decontamination of Reusable Equipment
-
Action: Thoroughly decontaminate any reusable equipment, such as glassware or spatulas, that has come into contact with the chemical. Wash with an appropriate solvent and then with soap and water.
-
Causality: Decontamination prevents cross-contamination of future experiments and ensures the safety of other laboratory personnel who may handle the equipment.
Step 6: Disposal of Contaminated Packaging
-
Action: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[6] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[6]
-
Causality: Rinsing removes residual chemical, reducing the hazard associated with the empty container. Puncturing prevents unauthorized reuse.
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate personnel from the immediate spill area.[6]
-
Ensure adequate ventilation.[6]
-
Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[6]
-
Avoid generating dust.[6]
-
Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's properties, conducting a thorough risk assessment, and adhering to a systematic disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the wider community.
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A Senior Application Scientist's Guide to Handling Tert-butyl piperidine-4-carboxylate hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, field-tested procedures for the safe handling of Tert-butyl piperidine-4-carboxylate hydrochloride. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each safety protocol, ensuring a culture of informed caution in your laboratory.
Hazard Assessment: Understanding the Risks
This compound is a piperidine derivative. While specific toxicity data for this compound is not extensively documented, the hazards associated with its structural class necessitate a high degree of caution. The primary risks include:
-
Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust or powder form may lead to respiratory irritation.[1][4]
-
Harmful if Swallowed: Ingestion of this compound can be harmful.[4][5]
Given the known hazards of the parent compound, piperidine—which is toxic upon skin contact or inhalation and can cause severe skin burns and eye damage—we must adopt stringent safety measures.[6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required protection.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield is recommended when there is a splash hazard. | Protects against airborne particles and splashes that can cause serious eye damage.[2][6][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. Gloves must be inspected before use. | Prevents skin contact, a primary route of exposure that can lead to irritation or burns.[6][8][10][11] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is advised. | Minimizes the risk of accidental skin exposure.[6] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | Prevents inhalation of the compound, which can cause respiratory tract irritation.[7] |
The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow
Operational Plan: Safe Handling Protocols
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Step 1: Preparation
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7][10][12]
-
Assemble all necessary equipment and reagents before starting the procedure.
Step 2: Handling
-
Wear the appropriate PPE as determined by your risk assessment.
-
Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer.
-
When weighing, do so in a ventilated enclosure or a fume hood to prevent the dispersion of dust.
-
Keep the container tightly closed when not in use.[2][9][10]
Step 3: Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4][9][10]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be removed and washed before reuse.[2][4][13]
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste poses a significant environmental and safety risk.
-
Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing papers, and empty containers, should be collected in a designated, properly labeled, and sealed hazardous waste container.[10]
-
Disposal Procedures: The disposal of this chemical waste must be carried out in accordance with all applicable local, state, and federal regulations.[4][12] Do not discharge into the environment or sewer system.[10] Engage a licensed professional waste disposal service to manage the final disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9][10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9][10]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]
-
Spill: Evacuate the area and remove all sources of ignition.[7][10] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[7]
By integrating these protocols into your laboratory's standard operating procedures, you can foster a safer research environment and ensure the well-being of your team.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
